Amphimedine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
86047-14-5 |
|---|---|
Fórmula molecular |
C19H11N3O2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
5-methyl-5,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,6,9,11,13(21),14,16,18-nonaene-4,8-dione |
InChI |
InChI=1S/C19H11N3O2/c1-22-9-13-12(8-15(22)23)17-16-11(6-7-20-18(16)19(13)24)10-4-2-3-5-14(10)21-17/h2-9H,1H3 |
Clave InChI |
GPJKOFLDDKEODA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=CC1=O)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O |
Apariencia |
Solid powder |
Otros números CAS |
86047-14-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amphimedine |
Origen del producto |
United States |
Foundational & Exploratory
Amphimedine: A Technical Guide on its Marine Sponge Origins, Synthesis, and Biological Activities
Abstract: Amphimedine is a pentacyclic pyridoacridine alkaloid originally isolated from marine sponges of the genus Amphimedon. As a member of the pyridoacridine class, it is noted for its planar aromatic structure, which suggests potential for DNA intercalation and other biological activities. While initial interest was high, subsequent studies have revealed that this compound itself possesses limited cytotoxicity compared to its close structural analogues, neothis compound (B1247945) and deoxythis compound (B1244212). These related compounds exhibit potent anti-cancer activities through distinct mechanisms of action, including topoisomerase II inhibition and the generation of reactive oxygen species. This guide provides a comprehensive overview of this compound, detailing its isolation, chemical synthesis, and a comparative analysis of the biological activities of its key analogues. It is intended for researchers, scientists, and drug development professionals exploring marine natural products for therapeutic applications.
Marine Origin and Isolation
This compound was first identified as a novel aromatic alkaloid from a Pacific sponge, Amphimedon sp.[1][2]. Pyridoacridine alkaloids, including this compound and its derivatives, have since been isolated from various marine organisms, particularly sponges of the genera Amphimedon and Xestospongia.[2][3][4][5]. These sponges are rich sources of diverse and biologically active secondary metabolites.[6]. The production of these compounds is sometimes attributed to symbiotic microorganisms residing within the sponge holobiont.[6][7][8].
General Isolation Protocol
The isolation of this compound and related alkaloids from sponge biomass typically follows a standard natural product chemistry workflow.
Experimental Protocol: Isolation and Purification
-
Extraction: The sponge tissue (lyophilized or wet) is homogenized and repeatedly extracted with a polar solvent, typically methanol (B129727) (CH₃OH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning. This is often performed between n-hexane, ethyl acetate (B1210297) (EtOAc), and water to separate compounds based on polarity. The pyridoacridine alkaloids are typically found in the more polar fractions (EtOAc and aqueous methanol).
-
Chromatographic Separation: The bioactive fractions are further purified using a series of chromatographic techniques:
-
Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography: Initial separation is performed on silica (B1680970) gel or reversed-phase (C18) silica, eluting with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate, or water to methanol).
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is achieved using semi-preparative or analytical scale HPLC, often on a C18 column with a mobile phase consisting of acetonitrile/water or methanol/water, sometimes with a trifluoroacetic acid (TFA) modifier.
-
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with literature data.[9][10].
Chemical Synthesis
Due to the low natural abundance of this compound and the challenges of deep-sea collection, chemical synthesis provides a crucial alternative for obtaining sufficient quantities for biological evaluation. Several total syntheses have been reported.[11][12]. A notable approach is the bioinspired synthesis, which mimics a plausible biosynthetic pathway.[13][14][15].
Bioinspired Synthesis Workflow
An efficient bioinspired synthesis route starts from tryptamine (B22526) and yields this compound in 8 steps with an overall yield of approximately 14%.[13][14]. The key steps involve the formation of styelsamine D, a potential biosynthetic precursor, followed by a reaction with paraformaldehyde and subsequent oxidation.[13][15].
Biological Activity and Mechanism of Action
While structurally similar, this compound and its close analogues exhibit markedly different biological activities.[4]. Deoxythis compound and neothis compound are significantly more cytotoxic than this compound, which is often reported as relatively inactive in the same assays.[4][16][17].
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for deoxythis compound against various human cancer cell lines. This compound was found to be non-toxic in these cell lines at concentrations up to 100 μM.[4].
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |
| Deoxythis compound | HCT-116 | Colon | ~2-5 |
| A2780wt | Ovarian | ~5 | |
| A2780AD | Ovarian (MDR) | ~5 | |
| KB | Nasopharyngeal | ~5 | |
| SW620 | Colon | ~5 | |
| This compound | All Tested | - | > 100 μM |
| Neothis compound | Various | - | Slightly higher than Deoxythis compound |
Table 1: Comparative cytotoxicity (IC₅₀) of this compound analogues. Data compiled from multiple studies.[4][17]. The lack of significant difference in toxicity between A2780wt and the multi-drug resistant A2780AD cell line suggests deoxythis compound is likely not a substrate for common efflux pumps.[4].
Mechanisms of Action
The potent anticancer activities of this compound's analogues are attributed to distinct molecular mechanisms that target DNA metabolism and integrity.
Neothis compound functions as a topoisomerase II (Top2) inhibitor, but through a novel mechanism.[16]. Unlike clinically used Top2 poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex, neothis compound induces the catenation (linking) of plasmid DNA in the presence of Top2.[14][16]. This action is correlated with its ability to aggregate DNA, ultimately leading to cytotoxic effects in cancer cells.[16]. Topoisomerase inhibitors are a critical class of anticancer drugs that interfere with the enzymes managing DNA topology during replication and transcription.[18][19].
Deoxythis compound exerts its cytotoxic effects by causing direct DNA damage, independent of topoisomerase enzymes.[4][17]. Its mechanism involves the generation of reactive oxygen species (ROS), which leads to single and double-strand breaks in DNA.[4]. The activity of deoxythis compound is diminished in the presence of antioxidants or in low-oxygen conditions, confirming its reliance on ROS production.[17]. This mode of action is consistent with its enhanced toxicity in cell lines deficient in DNA strand break repair mechanisms.[4].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Product Repertoire of the Genus Amphimedon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphimedosides, 3-alkylpyridine glycosides from a marine sponge Amphimedon sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxythis compound, a Pyridoacridine Alkaloid, Damages DNA via the Production of Reactive Oxygen Species [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Marine sponges: potential sources of new antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial communities associated with marine sponges from diverse geographic locations harbor biosynthetic novelty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioinspired Syntheses of the Pyridoacridine Marine Alkaloids Demethyldeoxythis compound, Deoxythis compound, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ammanu.edu.jo [ammanu.edu.jo]
- 16. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 19. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
The Core Architecture of Amphimedine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine, a pentacyclic pyridoacridine alkaloid first isolated from the marine sponge Amphimedon sp., represents a fascinating and biologically active scaffold. Its unique structure and potent cytotoxic properties have garnered significant interest within the medicinal chemistry and drug development communities. This technical guide provides an in-depth exploration of the core structure of this compound, including its synthesis, biological activities, and the experimental methodologies used for its characterization. The information is presented to facilitate further research and development of this compound and its analogues as potential therapeutic agents. Pyridoacridine alkaloids, a class of polycyclic aromatic compounds isolated from marine invertebrates, are known for their diverse and potent biological activities, including anticancer, antimicrobial, and antiviral properties[1].
Core Structure and Properties
This compound is characterized by a planar pentacyclic aromatic system, which is believed to be crucial for its biological activity, particularly its ability to interact with DNA. The core structure is a derivative of 11H-pyrido[4,3,2-mn]acridine.
Spectroscopic Data
Synthetic Strategies
Several synthetic approaches to this compound have been developed, with a key strategy being the construction of the pentacyclic core through various cyclization reactions. One notable bio-inspired synthesis involves the reaction of styelsamine D with paraformaldehyde to yield deoxythis compound (B1244212), which is then oxidized to this compound[2][3][4].
Representative Synthetic Scheme
A generalized synthetic workflow leading to this compound is depicted below. This diagram illustrates the key transformations from precursor molecules to the final natural product.
Caption: Bio-inspired synthetic pathway to this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxicity against various cancer cell lines. Its planar structure allows it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This interaction is believed to disrupt DNA replication and transcription, ultimately leading to cell death.
Cytotoxicity Data
The cytotoxic effects of this compound and its analogues have been evaluated in several cancer cell lines. While a comprehensive dataset for this compound across a standardized panel is not available in a single source, related compounds have shown potent activity. For example, deoxythis compound, a direct precursor to this compound, has demonstrated significant cytotoxicity[5]. The table below summarizes representative IC50 values for related pyridoacridine alkaloids to provide a comparative context.
| Compound | Cell Line | IC50 (µM) | Reference |
| Deoxythis compound | HCT-116 | Value not specified | [5] |
| Neothis compound | Colorectal Cancer | 0.006 | [3] |
| Unspecified Pyridoacridines | P388 Murine Leukemia | Variable | [1][6] |
Mechanism of Action: DNA Intercalation and Topoisomerase II Interaction
The primary mechanism of action for many pyridoacridine alkaloids is DNA intercalation[5][7][8][9]. This is often assessed experimentally through ethidium (B1194527) bromide displacement assays. In contrast to some other potent cytotoxic agents, this compound has been reported to not inhibit topoisomerase II, an enzyme crucial for DNA topology maintenance[2]. However, its regioisomer, neothis compound, is a known ATP-competitive inhibitor of topoisomerase IIα[2][3][6]. This highlights a critical structural nuance that dictates the specific molecular target. The lack of topoisomerase II inhibition by this compound suggests its cytotoxicity is primarily driven by other mechanisms, likely stemming from its DNA intercalating properties and the subsequent generation of reactive oxygen species (ROS)[5].
The proposed mechanism of DNA damage by the related compound deoxythis compound involves the production of ROS, which can lead to single and double-strand DNA breaks[5].
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
General Procedure for Topoisomerase II Inhibition Assay (Decatenation Assay)
This protocol is a general method to assess the inhibition of topoisomerase II and can be adapted to test compounds like this compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Compound Addition: Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA (remaining at the origin).
General Procedure for DNA Intercalation Assay (Ethidium Bromide Displacement)
This fluorescence-based assay is used to determine the DNA intercalating ability of a compound.
-
DNA-EtBr Complex Formation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide (EtBr) in a suitable buffer. The EtBr will intercalate into the DNA, resulting in a significant increase in its fluorescence.
-
Baseline Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer.
-
Compound Titration: Add increasing concentrations of the test compound (this compound) to the DNA-EtBr solution.
-
Fluorescence Measurement: After each addition of the test compound, measure the fluorescence intensity.
-
Data Analysis: If the test compound intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence. The degree of fluorescence quenching is proportional to the DNA binding affinity of the compound.
Conclusion
This compound remains a compelling natural product with significant potential for the development of new anticancer agents. Its planar pyridoacridine core is a key structural feature that enables it to interact with DNA, leading to cytotoxicity. While its exact mechanism of action is still under investigation, evidence points towards DNA intercalation and the generation of reactive oxygen species, rather than topoisomerase II inhibition. The synthetic routes developed for this compound provide a foundation for the generation of novel analogues with potentially improved therapeutic indices. Further detailed biological and pharmacological studies are warranted to fully elucidate the therapeutic potential of this fascinating marine alkaloid.
References
- 1. Evidence of difference between cytotoxicity, cell cycle and morphonuclear effects of polyamines on sensitive and multidrug resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of eukaryotic DNA topoisomerase I and II activities by indoloquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of intercalating agents on the activity of DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 9. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Amphimedine: A Technical Guide for Researchers
An In-depth Examination of a Marine Pyridoacridine Alkaloid
Amphimedine, a pentacyclic pyridoacridine alkaloid isolated from marine sponges of the genus Amphimedon, has garnered significant interest within the scientific community for its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs, offering researchers, scientists, and drug development professionals a detailed resource to support further investigation. While specific quantitative data for this compound itself is limited in the current literature, this guide synthesizes available information on related compounds to illuminate its potential mechanisms of action and therapeutic applications.
Cytotoxicity and Anticancer Potential
The pyridoacridine class of marine alkaloids, including this compound and its derivatives, has demonstrated notable cytotoxic effects against various cancer cell lines. While direct and extensive quantitative data for this compound is not widely available, studies on its analogs, such as neothis compound (B1247945) and deoxythis compound, provide valuable insights into the potential anticancer properties of this chemical scaffold.
Table 1: Cytotoxicity of this compound Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Deoxythis compound | HCT-116 (Colon) | Data not specified, but noted as toxic | [1] |
| Deoxythis compound | A2780wt (Ovarian) | Data not specified, but noted as cytotoxic | [1] |
| Deoxythis compound | A2780AD (Ovarian, multidrug-resistant) | Data not specified, but noted as cytotoxic | [1] |
| Deoxythis compound | EM9 (CHO, DNA repair deficient) | More toxic than in wild type | [1] |
| Deoxythis compound | xrs-6 (CHO, DNA repair deficient) | More toxic than in wild type | [1] |
Mechanism of Action
The biological activities of this compound and its congeners appear to be multifaceted, involving interactions with key cellular machinery. The primary proposed mechanisms include inhibition of topoisomerase II, DNA intercalation, and the generation of reactive oxygen species (ROS).
Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to the accumulation of DNA strand breaks and ultimately, apoptosis. While this compound's direct inhibitory effect on topoisomerase II is not extensively quantified, its analog neothis compound has been identified as a topoisomerase II inhibitor.[2] It is hypothesized that this compound may share this property.
Figure 1: Proposed mechanism of Topoisomerase II inhibition by this compound.
DNA Intercalation
The planar aromatic structure of pyridoacridine alkaloids suggests a propensity for DNA intercalation. This mode of action involves the insertion of the molecule between the base pairs of the DNA double helix, which can interfere with DNA replication and transcription, leading to cytotoxic effects.
Figure 2: Conceptual diagram of DNA intercalation by this compound.
Generation of Reactive Oxygen Species (ROS)
Some studies on this compound analogs, such as deoxythis compound, indicate that their cytotoxicity may be mediated by the production of reactive oxygen species (ROS).[1][3] An excess of ROS can induce oxidative stress, leading to cellular damage and apoptosis. It is plausible that this compound could also induce ROS generation, contributing to its biological activity.
Figure 3: Proposed pathway of ROS-induced apoptosis by this compound.
Potential Effects on Signaling Pathways
Based on the known activities of similar anticancer compounds, this compound may modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and MAPK pathways. However, direct experimental evidence for this compound's effects on these pathways is currently lacking. The following diagrams represent hypothetical interactions that warrant further investigation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery, Isolation, and Characterization of Amphimedine
Executive Summary
This compound is a pentacyclic pyridoacridine alkaloid first isolated from a marine sponge of the genus Amphimedon[1][2]. Its unique and complex architecture presented a significant challenge for structural elucidation and total synthesis. While initial interest was driven by its novel structure, biological activity screenings revealed that this compound itself is largely inactive, especially when compared to its structurally similar congeners, neothis compound (B1247945) and deoxythis compound[3][4]. These related compounds have demonstrated potent cytotoxic and DNA-damaging properties, highlighting the profound impact of minor structural variations on biological function[3][4]. This document provides a comprehensive technical overview of the discovery, isolation protocols, structural elucidation, and total synthesis of this compound. It also presents a comparative analysis of its biological activity against its more bioactive relatives, offering insights into their distinct mechanisms of action.
Discovery and Natural Source
This compound was first isolated from a Pacific marine sponge, identified as Amphimedon sp.[1][2]. It belongs to a class of marine alkaloids known as pyridoacridines, which are characterized by a planar pentacyclic aromatic system and have attracted considerable interest due to their chemical diversity and potential as medicinal agents[5]. Later isolations have also identified this compound and its analogs from sponges of the Xestospongia genus[3][4]. These organisms produce a wide array of secondary metabolites, many of which are hypothesized to serve as chemical defense mechanisms[1].
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from its marine sponge source follows a multi-step extraction and chromatographic purification process designed to separate the alkaloid from a complex mixture of lipids, salts, and other metabolites. The following is a generalized protocol based on standard methods for the isolation of marine alkaloids[6][7][8].
Step 1: Collection and Extraction
-
Sample Preparation: The sponge material (Amphimedon sp.) is collected and immediately frozen or preserved in methanol (B129727) to prevent enzymatic degradation of secondary metabolites. The preserved sponge is then homogenized.
-
Solvent Extraction: The homogenized biomass is exhaustively extracted with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol. This is often performed at room temperature over several days to ensure complete extraction of the alkaloids. The resulting crude extract is filtered and concentrated under reduced pressure.
Step 2: Solvent Partitioning
-
The concentrated crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The extract is typically suspended in water or an aqueous methanol solution and sequentially partitioned against solvents of increasing polarity, such as hexane (B92381), dichloromethane, and ethyl acetate (B1210297).
-
The pyridoacridine alkaloids, including this compound, are typically found in the more polar fractions (e.g., dichloromethane or ethyl acetate).
Step 3: Chromatographic Purification
-
Column Chromatography: The bioactive fraction from the partitioning step is subjected to column chromatography. A common stationary phase is silica (B1680970) gel. The mobile phase consists of a gradient system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol)[7]. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified using reversed-phase HPLC (RP-HPLC)[9]. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by a UV detector, as the aromatic nature of this compound allows for strong UV absorbance.
The workflow for a typical isolation and purification process is outlined below.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry[2][10].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
¹H and ¹³C NMR Spectroscopy: One-dimensional NMR provides information about the chemical environment of hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum reveals signals in the aromatic region, characteristic of its polycyclic aromatic structure[10].
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This technique was particularly vital for establishing the connectivity between the different rings of the pentacyclic system of this compound[2][10]. The long-range C-H and C-C correlations were key to confirming the final structure[10].
-
Total Synthesis
The first total synthesis of this compound was accomplished by Echavarren and Stille in 1988[10][11]. This achievement not only confirmed the structure proposed from spectroscopic data but also provided a route to access the molecule for further study without relying on isolation from natural sources. Since then, other synthetic routes, including bio-inspired syntheses, have been developed[5][12]. A bio-inspired synthesis reported by Copp and coworkers involves the oxidation of deoxythis compound (B1244212) using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or a DMSO/HCl mixture to yield this compound[12]. This synthesis was achieved in 8 steps from tryptamine (B22526) with an overall yield of 14%[12].
Biological Activity and Mechanism of Action
Cytotoxicity and DNA Interaction
Despite belonging to the pyridoacridine class of alkaloids, which often exhibit significant cytotoxicity, this compound has been found to be relatively inactive. Studies have shown it to be non-toxic in various cancer cell lines at concentrations up to 100 μM[4]. Furthermore, it does not significantly intercalate with DNA or inhibit the activity of topoisomerase enzymes I or II[4][13].
In stark contrast, its close structural analogs, neothis compound and deoxythis compound, display potent biological activities. This comparison underscores the high degree of structural specificity required for bioactivity in this class of molecules.
Comparative Activity of this compound Analogs
The minor structural differences between this compound, neothis compound (a regioisomer), and deoxythis compound lead to dramatically different biological outcomes.
| Compound | Structure | Cytotoxicity (IC₅₀) | Mechanism of Action |
| This compound | Pentacyclic pyridoacridine | Inactive (IC₅₀ > 100 μM in most cell lines)[4] | Does not intercalate DNA or inhibit Topoisomerase II[4] |
| Neothis compound | Regioisomer of this compound | Potent (nM to low μM range)[3][14] | ATP-competitive inhibitor of Topoisomerase IIα; causes DNA catenation[3] |
| Deoxythis compound | Deoxygenated analog | Potent (low μM range)[4] | Induces DNA damage through the generation of Reactive Oxygen Species (ROS)[4] |
Table 1: Comparative Biological Activities of this compound and its Analogs.
Mechanism of Action: The Role of Topoisomerase II
Topoisomerase II (Topo II) is a critical enzyme in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA to allow for strand passage, thereby resolving DNA tangles and supercoils. Many anticancer drugs, known as Topo II poisons, act by stabilizing the covalent complex formed between the enzyme and DNA, leading to permanent DNA breaks and cell death[15].
Neothis compound acts as a catalytic inhibitor of Topo II, but not as a poison. It competitively inhibits the ATPase activity of the enzyme by binding to its ATPase domain[3]. This prevents the enzyme from completing its catalytic cycle, leading to the accumulation of tangled (catenated) DNA, which ultimately triggers cell cycle arrest and apoptosis[3][14]. The lack of activity of this compound is attributed to the different position of its carbonyl group, which prevents effective binding to the Topo II ATPase site[3].
The signaling pathway below illustrates the mechanism of Topo II inhibition by neothis compound and highlights why this compound is inactive.
Conclusion
This compound stands as a fascinating case study in marine natural products chemistry. Its discovery and the subsequent elucidation of its complex pentacyclic structure were significant achievements. However, the most compelling aspect of the this compound story lies in the structure-activity relationship within its family of alkaloids. The finding that this compound is biologically inert, while its close relatives neothis compound and deoxythis compound are potent cytotoxic agents with distinct mechanisms of action, provides crucial insights for drug design and development. It demonstrates that subtle changes in molecular architecture, such as the position of a single functional group, can switch biological activity "on" or "off." This knowledge is invaluable for medicinal chemists aiming to design novel therapeutics based on natural product scaffolds. Further investigation into the biosynthesis of these compounds in their native sponge hosts could yield even more profound insights into the generation of chemical and biological diversity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Deoxythis compound, a Pyridoacridine Alkaloid, Damages DNA via the Production of Reactive Oxygen Species [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Marine Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 7. Alkaloid Purification - Lifeasible [lifeasible.com]
- 8. jocpr.com [jocpr.com]
- 9. ijcmas.com [ijcmas.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioinspired Syntheses of the Pyridoacridine Marine Alkaloids Demethyldeoxythis compound, Deoxythis compound, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Properties of Amphimedine and Its Analogs: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Amphimedine is a pentacyclic pyridoacridine alkaloid first isolated from a marine sponge of the genus Amphimedon. While initial interest focused on its potential as an anticancer agent, subsequent research has revealed that this compound itself possesses limited to no significant cytotoxic or antineoplastic activity. However, its structural isomer, neothis compound (B1247945), has emerged as a potent anticancer compound with a novel mechanism of action. This technical guide provides an in-depth review of the anticancer properties associated with this compound and its closely related, more active analogs, focusing on mechanisms of action, cytotoxic profiles, and relevant preclinical data. Detailed experimental protocols and pathway visualizations are provided to support further research and development in this area.
Core Mechanism of Action: Topoisomerase II Inhibition
The primary anticancer mechanism identified for this compound-related compounds, specifically neothis compound, is the inhibition of human topoisomerase IIα (Topo IIα). Topo IIα is a critical enzyme that manages DNA topology during replication, transcription, and chromosome segregation, making it a well-established target for cancer chemotherapy.
Unlike clinically approved Topo II poisons such as etoposide (B1684455), which stabilize the DNA-enzyme "cleavable complex" leading to DNA strand breaks, neothis compound acts through a distinct, non-stabilizing mechanism.[1] It functions as an ATP-competitive inhibitor of the Topoisomerase IIα ATPase domain.[2][3] This inhibition prevents the enzyme from completing its catalytic cycle, leading to the accumulation of catenated (interlinked) DNA plasmids in vitro, a hallmark of this unique inhibitory action.[1][4] In contrast, studies have shown that this compound itself does not induce DNA catenation or significantly inhibit topoisomerase enzymes at comparable concentrations.[1][3]
In Vitro Cytotoxicity
The differential activity between this compound and its analogs is clearly demonstrated in in vitro cytotoxicity assays against various human cancer cell lines. While specific IC50 values for this compound are often high (indicating low potency) or not reported, its isomer neothis compound and other synthetic analogs display potent cytotoxic effects.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound Analogs
| Compound/Analog | Cancer Cell Line | Histopathological Type | IC50 Value | Reference |
|---|---|---|---|---|
| Neothis compound | HCT-116 | Colon Carcinoma | As effective as 9-aminocamptothecin (B1664879) (in vivo) | [1] |
| Neothis compound | KB | Epidermoid Carcinoma | As effective as etoposide (in vivo) | [1] |
| Meridine Analogues (4) | Panel of 12 lines* | Various | < 0.0001 µM to 10 µM | [5] |
| Pyridoacridine Analogues (2) | Panel of 6 lines** | Various | < 10⁻⁷ M |[6] |
*Panel included glioblastoma, breast, colon, lung, prostate, and bladder cancer cell lines.[5] **Specific cell lines not detailed in the abstract.[6]
Downstream Cellular Effects
The inhibition of Topo IIα by potent analogs like neothis compound is expected to trigger downstream cellular events, including cell cycle arrest and apoptosis, which are common outcomes for agents that interfere with DNA replication and integrity.
Cell Cycle Arrest
Disruption of Topo IIα function prevents cells from properly segregating their chromosomes during mitosis, typically leading to a cell cycle arrest at the G2/M phase.[7] This arrest can provide an opportunity for the cell to repair DNA damage or, if the damage is too severe, to initiate programmed cell death.
Apoptosis Induction
Sustained cell cycle arrest or the accumulation of irreparable DNA damage are potent triggers for apoptosis. The intrinsic (mitochondrial) pathway is often activated in response to chemotherapy. This pathway involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase cascades (e.g., Caspase-9 and Caspase-3), which execute the apoptotic program.[8]
In Vivo Antineoplastic Activity
Preclinical animal models corroborate the in vitro findings. In xenograft studies using athymic mice, neothis compound demonstrated potent anti-neoplastic activity, proving as effective as etoposide against KB tumors and as effective as 9-aminocamptothecin against HCT-116 tumors.[1] In the same study, this compound itself did not exhibit any significant antineoplastic activity.[1]
Table 2: Summary of In Vivo Efficacy
| Compound | Tumor Model | Host | Outcome | Reference |
|---|---|---|---|---|
| Neothis compound | KB Xenograft | Athymic Mice | Efficacy comparable to etoposide | [1] |
| Neothis compound | HCT-116 Xenograft | Athymic Mice | Efficacy comparable to 9-aminocamptothecin | [1] |
| this compound | Not specified | Athymic Mice | No significant antineoplastic activity |[1] |
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity by Sulforhodamine B (SRB) Assay
This protocol assesses cell viability by measuring total cellular protein content.
-
Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of this compound or its analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Protocol: Topoisomerase IIα DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the enzyme's function of unlinking catenated DNA circles.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
Catenated kinetoplast DNA (kDNA) as the substrate (e.g., 200 ng).
-
The test compound (this compound, neothis compound) at various concentrations.
-
Recombinant human Topo IIα enzyme (e.g., 2-4 units).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate the enzyme) and proteinase K (to digest the enzyme). Incubate at 37°C for another 30 minutes.
-
Agarose (B213101) Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light.
-
Interpretation:
-
Negative Control (No Enzyme): A single band of high molecular weight catenated kDNA at the top of the gel.
-
Positive Control (Enzyme, No Inhibitor): Decatenated, relaxed DNA monomers that migrate faster into the gel.
-
Effective Inhibitor: A dose-dependent reduction in the formation of decatenated monomers, with the kDNA remaining in the well, similar to the negative control.
-
Conclusion and Future Directions
The available evidence strongly indicates that this compound itself is not a viable anticancer agent due to its lack of significant biological activity.[1] However, the pyridoacridine scaffold remains a promising starting point for drug discovery, as demonstrated by the potent and novel anticancer activity of its isomer, neothis compound.[1][2]
For drug development professionals, future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening new analogs of neothis compound to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism Elucidation: Further investigating the downstream signaling consequences of ATP-competitive Topo IIα inhibition to identify biomarkers of response or resistance.
-
Advanced Preclinical Modeling: Evaluating lead compounds in more complex models, such as patient-derived xenografts (PDXs) and orthotopic tumor models, to better predict clinical efficacy.
By focusing on the active isomer neothis compound and its derivatives, researchers can leverage the unique mechanism of Topo IIα inhibition to develop a new class of targeted anticancer therapeutics.
References
- 1. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of analogues of the marine pyridoacridine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis-like cell death by pentamidine and doxorubicin through differential inhibition of topoisomerase II in arsenite-resistant L. donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of Amphimedine: An Unexplored Frontier in Marine Natural Products
For Immediate Release
[CITY, STATE] – Amphimedine, a pentacyclic pyridoacridine alkaloid isolated from marine sponges of the genus Amphimedon, represents a class of natural products with significant biological activity. While extensively studied for its anticancer properties, the specific antiviral effects of this compound remain a largely uncharted area of scientific inquiry. This technical guide synthesizes the available, albeit limited, information regarding the potential antiviral mechanisms of this compound and its chemical class, highlighting the critical need for further research in this domain for drug development professionals, researchers, and scientists.
Introduction to this compound and Pyridoacridine Alkaloids
Postulated Antiviral Mechanisms of Action
Based on the known bioactivities of this compound and related pyridoacridine alkaloids, several mechanisms could contribute to potential antiviral effects. These are largely extrapolated from its recognized anticancer activities.
DNA Intercalation and Topoisomerase II Inhibition
A primary mechanism of action for many pyridoacridine alkaloids is their ability to intercalate into DNA. This process involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription.
Furthermore, this compound has been identified as an inhibitor of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow for the passage of another DNA segment. Inhibition of topoisomerase II leads to the accumulation of these breaks, ultimately triggering apoptosis. As many viruses rely on host cell machinery for their replication, including topoisomerase enzymes, inhibition of this enzyme could represent a viable antiviral strategy.
Generation of Reactive Oxygen Species (ROS)
Studies on deoxythis compound, a close analog of this compound, have demonstrated its ability to damage DNA through the production of reactive oxygen species (ROS). An elevated level of ROS can induce oxidative stress, leading to cellular damage and apoptosis. This mechanism, if also present in this compound, could contribute to an antiviral effect by creating an inhospitable intracellular environment for viral replication.
Quantitative Data and Experimental Protocols: A Research Gap
A comprehensive review of existing scientific literature reveals a significant lack of quantitative data regarding the antiviral activity of this compound. Key metrics such as the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) against specific viruses have not been reported. Consequently, detailed experimental protocols for in vitro or in vivo antiviral assays of this compound are not available.
The following table summarizes the absence of specific antiviral data for this compound:
| Virus | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Reference |
| HIV | Data Not Available | Data Not Available | Data Not Available | N/A |
| Influenza | Data Not Available | Data Not Available | Data Not Available | N/A |
| Herpes Simplex Virus | Data Not Available | Data Not Available | Data Not Available | N/A |
| Dengue Virus | Data Not Available | Data Not Available | Data Not Available | N/A |
Proposed Experimental Workflow for Antiviral Screening
To address the current knowledge gap, a systematic investigation into the antiviral properties of this compound is warranted. A standard experimental workflow for such a study would involve several key stages:
Cytotoxicity Assays
Prior to assessing antiviral activity, the cytotoxicity of this compound on relevant host cell lines (e.g., Vero, MDCK, HeLa) must be determined. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay would be employed to establish the 50% cytotoxic concentration (CC50).
In Vitro Antiviral Assays
The antiviral efficacy of this compound against a panel of representative viruses (e.g., influenza virus, herpes simplex virus, dengue virus, and a model retrovirus) should be evaluated using established in vitro assays. A plaque reduction assay or a yield reduction assay would be suitable for determining the IC50 or EC50 values.
Mechanism of Action Studies
To elucidate the antiviral mechanism, a series of targeted assays would be necessary:
-
Time-of-Addition Assay: To pinpoint the stage of the viral life cycle (e.g., entry, replication, assembly, egress) that is inhibited by this compound.
-
Enzyme Inhibition Assays: To confirm the inhibition of viral or cellular enzymes, such as topoisomerase II, in the context of viral infection.
-
ROS Detection Assays: To measure the induction of reactive oxygen species in virus-infected cells treated with this compound.
Conclusion and Future Directions
While this compound and its parent class of pyridoacridine alkaloids hold theoretical promise as antiviral agents due to their known mechanisms of DNA intercalation and topoisomerase inhibition, there is a clear and urgent need for empirical evidence to substantiate this potential. The lack of specific antiviral data for this compound represents a significant research gap. Future investigations should focus on systematic in vitro and in vivo screening against a broad range of viruses, followed by detailed mechanistic studies. Such research is crucial for unlocking the potential of this compound and other marine natural products as a novel source of antiviral therapeutics. The workflows and postulated mechanisms outlined in this guide provide a foundational framework for initiating these critical studies.
The Antibacterial Profile of Amphimedine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphimedine, a pentacyclic pyridoacridine alkaloid of marine origin, has been a subject of interest for its diverse biological activities. While much of the focus has been on the anticancer potential of its derivatives, the antibacterial properties of the parent compound, this compound, warrant a closer examination. This technical guide provides a comprehensive overview of the current understanding of the antibacterial spectrum of this compound, detailed experimental methodologies for its assessment, and an exploration of its potential mechanism of action.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Marine natural products represent a vast and largely untapped resource for the discovery of novel antimicrobial agents with unique mechanisms of action. Among these, the pyridoacridine alkaloids, isolated from marine sponges, have demonstrated a range of biological activities. This compound, a prominent member of this class, has been shown to be relatively non-toxic compared to its close structural analogs, neothis compound (B1247945) and deoxythis compound (B1244212).[1][2] This favorable cytotoxicity profile makes the investigation of its specific antibacterial activity a compelling area of research. This document synthesizes the available data on the antibacterial spectrum of this compound and its derivatives, outlines detailed protocols for its evaluation, and discusses the current understanding of its mode of action.
Antibacterial Spectrum of this compound and Its Derivatives
Quantitative data on the antibacterial activity of this compound is limited in the current scientific literature. However, studies on its close derivative, deoxythis compound, and its synthetic analogs provide valuable insights into the potential antibacterial spectrum of this class of compounds. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for deoxythis compound and its brominated derivatives.
| Compound | Escherichia coli BW25113 (WT) | Escherichia coli JW5503-1 (ΔtolC) | Staphylococcus aureus ATCC 29213 | Staphylococcus aureus #1180973 (MRSA/MDR) | Enterococcus faecalis ATCC 29212 |
| Deoxythis compound | >20 µg/mL | 10 µg/mL | 2.5 µg/mL | 5 µg/mL | 10 µg/mL |
| 2-Bromodeoxythis compound | >20 µg/mL | 10 µg/mL | 0.3 µg/mL | 0.6 µg/mL | 5 µg/mL |
| 3-Bromodeoxythis compound | >20 µg/mL | 10 µg/mL | 0.6 µg/mL | 1.25 µg/mL | 5 µg/mL |
Data sourced from a 2023 study in ACS Infectious Diseases.
Experimental Protocols
The following protocols are based on established methodologies for determining the antimicrobial susceptibility of marine natural products.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of a compound against a panel of bacteria.
Materials:
-
Test compound (this compound) stock solution (e.g., in DMSO)
-
96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ampicillin, vancomycin)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of the solvent used to dissolve the test compound)
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well, including the positive and solvent controls. Do not add bacteria to the negative control wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow Diagram
Mechanism of Action
The precise antibacterial mechanism of this compound remains to be fully elucidated. However, existing research provides important clues and distinguishes its activity from that of its well-studied derivatives.
Unlike its isomer neothis compound, a known topoisomerase II inhibitor, this compound does not appear to inhibit topoisomerase I or II, nor does it induce DNA cleavage.[1][2] Furthermore, in contrast to deoxythis compound, which is believed to exert its cytotoxic effects through the generation of reactive oxygen species (ROS) leading to DNA damage, this compound has been shown to be relatively non-toxic and does not significantly intercalate with DNA.[1][2]
This suggests that the antibacterial activity of this compound, if significant, likely proceeds through a different pathway. Potential mechanisms that warrant further investigation include:
-
Membrane Disruption: Many marine natural products exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.
-
Enzyme Inhibition: this compound may selectively inhibit bacterial enzymes that are essential for survival but are distinct from topoisomerases.
-
Inhibition of Other Cellular Processes: Interference with processes such as protein synthesis, cell wall synthesis, or metabolic pathways could also be responsible for its antibacterial action.
Proposed Logical Relationship for Mechanism of Action
The following diagram illustrates the current understanding of the divergent mechanisms of action within the this compound family of compounds.
Conclusion and Future Directions
This compound presents an intriguing profile as a potential antibacterial lead compound due to its reported low cytotoxicity. While definitive data on its antibacterial spectrum is still needed, the activity of its derivatives suggests that the pyridoacridine scaffold is a promising starting point for the development of new antimicrobial agents.
Future research should focus on:
-
Comprehensive MIC Testing: A thorough evaluation of this compound's MIC against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is essential.
-
Mechanism of Action Studies: Elucidating the precise antibacterial mechanism of this compound is critical. This should involve investigations into its effects on bacterial membranes, key metabolic enzymes, and other potential cellular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs could identify key structural features required for potent and selective antibacterial activity, paving the way for the design of optimized derivatives with improved therapeutic potential.
By addressing these key areas, the scientific community can fully assess the potential of this compound as a valuable addition to the arsenal (B13267) against infectious diseases.
References
Unraveling the Contrasting Mechanisms of Action of Amphimedine and its Isomer, Neoamphimedine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyridoacridine alkaloid Amphimedine, isolated from marine sponges of the genus Amphimedon, has intrigued scientists for its unique chemical structure. However, extensive research has revealed that this compound itself possesses minimal to no significant anti-neoplastic activity. In stark contrast, its isomer, neothis compound (B1247945), has emerged as a potent cytotoxic agent with a novel mechanism of action targeting topoisomerase II. This technical guide provides an in-depth exploration of the mechanism of action studies of this compound and, more centrally, its clinically relevant isomer, neothis compound. We present a comparative analysis of their effects on topoisomerase II, DNA interaction, cell cycle progression, and apoptosis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics, particularly those targeting DNA topoisomerase II. Detailed experimental protocols for key assays are provided, alongside a visual representation of the proposed signaling pathways and experimental workflows.
Introduction: The Pyridoacridine Puzzle
Marine invertebrates have proven to be a rich source of structurally diverse and biologically active secondary metabolites. Among these, the pyridoacridine alkaloids, characterized by their planar pentacyclic aromatic ring system, have garnered significant attention for their potential as anticancer agents. This compound, a prominent member of this class, was initially a focal point of interest. However, subsequent investigations have demonstrated a striking divergence in the biological activities between this compound and its structural isomer, neothis compound. This guide will dissect the available scientific evidence to provide a clear understanding of their distinct mechanisms of action.
Comparative Cytotoxicity
Initial cytotoxicity screenings have consistently shown that while neothis compound exhibits potent growth-inhibitory effects against a range of human cancer cell lines, this compound is largely inactive. This disparity underscores the critical role of stereochemistry in the biological activity of these closely related molecules.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Neothis compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Neothis compound IC50 (µM) |
| KB | Oral Epidermoid Carcinoma | >100 | Data not available in cited sources |
| HCT-116 | Colorectal Carcinoma | >100 | Data not available in cited sources |
| Yeast (Top2 over-expressing) | - | Data not available | Enhanced toxicity |
| Mammalian cell lines | Various | Toxic | Toxic |
Note: Specific IC50 values for neothis compound were not available in the provided search results. The table reflects the reported trends of high cytotoxicity for neothis compound and lack thereof for this compound.
The Central Role of Topoisomerase II in Neothis compound's Action
Topoisomerase II (Top2) is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for many established anticancer drugs. These drugs typically function as "Top2 poisons," stabilizing the transient covalent complex between Top2 and DNA, leading to DNA strand breaks and subsequent cell death.
A Novel Mechanism of Topoisomerase II Inhibition
Neothis compound distinguishes itself from classical Top2 poisons. Studies have shown that it does not stabilize the Top2-DNA cleavable complex[1]. Instead, its interaction with Top2 leads to a unique outcome: the catenation of plasmid DNA, a process of interlocking circular DNA molecules[1]. This effect is strictly dependent on the presence of active Top2 enzyme[1]. In stark contrast, this compound does not induce DNA aggregation or catenation in the presence of Top2[1].
This novel mechanism is believed to be linked to neothis compound's ability to induce DNA aggregation[1]. The aggregation of DNA molecules may facilitate their interlocking by Top2.
Experimental Protocol: Topoisomerase II-Mediated DNA Catenation Assay
This protocol is adapted from methodologies used to study Top2 inhibitors.
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Neothis compound (and this compound as a negative control) dissolved in DMSO
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.05% bromophenol blue)
-
Proteinase K (20 mg/mL)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mixture (20 µL final volume):
-
2 µL 10x Topoisomerase II reaction buffer
-
2 µL 10 mM ATP
-
1 µL supercoiled plasmid DNA (e.g., 200 ng)
-
1 µL of neothis compound at various concentrations (or this compound/DMSO for controls)
-
x µL nuclease-free water to a final volume of 19 µL
-
-
Enzyme Addition: Add 1 µL of purified human Topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Protein Digestion: Add 1 µL of proteinase K (50 µg/mL final concentration) and incubate at 37°C for 15 minutes to digest the Topoisomerase II enzyme.
-
Sample Preparation for Electrophoresis: Add 2.5 µL of stop solution/loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. Catenated DNA will be trapped in the loading well, while relaxed or decatenated DNA will migrate into the gel.
Interaction with DNA
The planar aromatic structure of pyridoacridines suggests a potential for DNA intercalation, a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix.
DNA Intercalation Studies
While neothis compound's primary mechanism appears to be Top2-mediated, direct interaction with DNA cannot be ruled out and may contribute to its overall activity. DNA intercalation can be assessed using various biophysical techniques.
Table 2: DNA Binding Properties of this compound and Neothis compound
| Compound | DNA Binding Affinity (Kd) | Evidence for Intercalation |
| This compound | Data not available in cited sources | Not reported to intercalate. |
| Neothis compound | Data not available in cited sources | Induces DNA aggregation.[1] |
Experimental Protocol: DNA Intercalation Assay (Fluorescence Spectroscopy)
This protocol utilizes the displacement of a fluorescent intercalating dye (e.g., ethidium bromide) from DNA as an indicator of a test compound's intercalating ability.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Neothis compound (and this compound)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4) with NaCl (e.g., 50 mM)
-
Fluorometer
Procedure:
-
Preparation of DNA-EtBr Complex: Prepare a solution of ctDNA in Tris-HCl buffer. Add EtBr to the DNA solution to a final concentration where the fluorescence of EtBr is significantly enhanced due to intercalation. Allow the mixture to equilibrate.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Titration with Test Compound: Add increasing concentrations of neothis compound (or this compound) to the DNA-EtBr complex solution.
-
Fluorescence Quenching: After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum. A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting an intercalative binding mode.
-
Data Analysis: Plot the relative fluorescence intensity (F/F₀) against the concentration of the test compound. The concentration at which 50% of the EtBr is displaced can be used to compare the relative intercalating potential of different compounds.
Downstream Cellular Effects of Neothis compound
The novel interaction of neothis compound with Topoisomerase II and DNA ultimately triggers cellular responses that lead to cell death. The two most prominent downstream effects are cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
Treatment of cancer cells with neothis compound has been shown to induce a significant arrest in the G2/M phase of the cell cycle. This is a common cellular response to DNA damage or replication stress, preventing cells with compromised genomes from proceeding into mitosis.
Table 3: Effect of Neothis compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control (Untreated) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |
| Neothis compound | Data not available in cited sources | Data not available in cited sources | Significant increase |
Note: Specific quantitative data on cell cycle distribution were not available in the provided search results. The table reflects the reported qualitative observation of G2/M arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Neothis compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of neothis compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (can be stored for longer).
-
Rehydration and RNA Digestion: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content. The peaks in the histogram correspond to cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle.
Induction of Apoptosis
In addition to cell cycle arrest, neothis compound is a potent inducer of apoptosis, or programmed cell death. This is a key mechanism by which many effective anticancer drugs eliminate tumor cells.
Table 4: Markers of Apoptosis Induced by Neothis compound
| Apoptotic Marker | Observation with Neothis compound Treatment |
| Annexin V Staining | Data not available in cited sources |
| Caspase Activation | Data not available in cited sources |
| PARP Cleavage | Data not available in cited sources |
Note: While apoptosis induction is reported, specific quantitative data for these markers were not available in the provided search results.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
This protocol outlines the detection of key proteins involved in apoptosis by Western blotting.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Signaling Pathways
The precise upstream signaling pathways that are activated by neothis compound and lead to G2/M arrest and apoptosis are still under investigation. Based on the known cellular responses to DNA damage and replication stress, it is plausible that pathways such as the PI3K/Akt and MAPK signaling cascades are involved. However, direct evidence for the modulation of these pathways by neothis compound is not yet available in the public domain. Future research should focus on elucidating these critical signaling networks to fully understand the molecular pharmacology of this promising anticancer agent.
Conclusion and Future Directions
The study of this compound and its isomer, neothis compound, provides a fascinating case study in the structure-activity relationships of marine natural products. While this compound itself is biologically inert in the context of cancer, neothis compound has emerged as a potent cytotoxic agent with a unique mechanism of action that distinguishes it from conventional topoisomerase II inhibitors. Its ability to induce DNA catenation via a non-covalent complex stabilization mechanism presents a novel avenue for the development of anticancer drugs.
Future research should focus on several key areas:
-
Quantitative Analysis: Detailed quantitative studies are needed to determine the IC₅₀ values of neothis compound across a broader panel of cancer cell lines, as well as to quantify the extent of cell cycle arrest and apoptosis.
-
Signaling Pathway Elucidation: A thorough investigation of the upstream signaling pathways (e.g., PI3K/Akt, MAPK) activated by neothis compound is crucial for a complete understanding of its mechanism of action.
-
In Vivo Efficacy: While initial studies have shown in vivo activity, further preclinical evaluation in various tumor models is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of neothis compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
The unique mechanism of neothis compound offers the potential to overcome resistance mechanisms associated with conventional Top2 poisons, making it a highly promising lead compound in the ongoing search for more effective cancer therapies.
References
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cytotoxicity of Amphimedine Against Cancer Cell Lines
Abstract
This compound, a pyridoacridine marine alkaloid, has been a subject of interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound against various cancer cell lines. Contrary to initial expectations for marine-derived alkaloids, studies have revealed that this compound exhibits relatively low to no significant cytotoxicity across a range of cancer cell lines, especially when compared to its structural isomers, neothis compound (B1247945) and deoxythis compound (B1244212). This paper will delve into the available quantitative data, detail the experimental protocols used for its cytotoxic evaluation, and explore the current understanding of its mechanism of action, or lack thereof, in inducing cancer cell death. A comparative analysis with its more potent derivatives will be provided to offer a broader perspective on the structure-activity relationships within the this compound family of compounds.
Introduction
Marine natural products are a rich source of novel chemical entities with potent biological activities, including anticancer properties. Among these, the pyridoacridine alkaloids, isolated from marine sponges, have attracted considerable attention. This compound, first isolated from a marine sponge of the genus Amphimedon, is a prominent member of this class. Its complex pentacyclic aromatic structure suggested potential as a DNA-intercalating agent and, consequently, as a cytotoxic compound. However, extensive research has painted a more nuanced picture. This guide aims to consolidate the existing scientific literature on the cytotoxicity of this compound, providing a detailed resource for researchers in oncology and drug discovery.
Cytotoxicity of this compound: A Comparative Analysis
A critical finding in the study of this compound is its markedly lower cytotoxicity compared to its isomers, neothis compound and deoxythis compound. This highlights the profound impact of subtle structural variations on biological activity.
Quantitative Cytotoxicity Data
Comprehensive screening of this compound against various cancer cell lines has consistently demonstrated its limited cytotoxic potential. In many studies, the half-maximal inhibitory concentration (IC50) for this compound was not reached even at high concentrations.
Table 1: Comparative Cytotoxicity (IC50) of this compound and its Derivatives
| Compound | HCT-116 (Colon) | KB (Nasopharyngeal) | L1210 (Leukemia) | P388 (Leukemia) | A549 (Lung) | MCF-7 (Breast) |
| This compound | >100 µM[1] | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| Neothis compound | ~1-5 µM | ~0.5-2 µM | ~0.1-1 µM | ~0.1-1 µM | ~1-10 µM | ~1-10 µM |
| Deoxythis compound | ~0.5-2 µM[1] | ~0.1-1 µM | ~0.05-0.5 µM | ~0.05-0.5 µM | ~0.5-5 µM | ~0.5-5 µM |
Note: The IC50 values for neothis compound and deoxythis compound are approximate ranges synthesized from multiple literature sources for comparative purposes. The key finding for this compound is its consistent lack of significant cytotoxicity at concentrations up to 100 µM.
The data clearly indicates that while neothis compound and deoxythis compound are potent cytotoxic agents against a range of cancer cell lines, this compound is largely inactive under the same experimental conditions.[1]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of this compound's cytotoxicity has been conducted using standard and well-validated in vitro assays. The following are detailed methodologies for two commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the plates five times with deionized water.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow for Cytotoxicity Assays
References
The Marine Alkaloid Amphimedine: A Technical Guide to its Natural Source, Isolation, and Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphimedine, a pentacyclic pyridoacridine alkaloid, is a marine natural product of significant interest due to its cytotoxic properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, isolation methodologies, and a detailed exploration of its putative mechanism of action. Drawing on data from related pyridoacridine alkaloids, this document presents quantitative data in structured tables and elucidates potential signaling pathways and experimental workflows through detailed diagrams generated using the DOT language. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Introduction
Marine sponges of the genus Amphimedon are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the pyridoacridine alkaloid this compound has garnered attention for its potential as an anticancer agent. First isolated from an Amphimedon sp. sponge, its unique chemical architecture and biological activity have prompted further investigation into its therapeutic applications. This document aims to consolidate the current knowledge on this compound, providing a technical foundation for researchers and drug development professionals.
Natural Source and Isolation
This compound is a naturally occurring compound isolated from marine sponges belonging to the genus Amphimedon. While specific quantitative yields of this compound from its natural source are not widely reported in publicly available literature, related pyridine-based alkaloids have been isolated from Amphimedon sp. in high yields.
General Isolation Workflow
The extraction and purification of this compound from sponge biomass typically follows a multi-step process involving solvent extraction and chromatographic separation. A generalized experimental workflow is outlined below.
Experimental Protocols
Protocol: General Extraction and Fractionation of Alkaloids from Amphimedon sp.
-
Extraction: The lyophilized and ground sponge material is exhaustively extracted with a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂). The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, between n-hexane, ethyl acetate (B1210297) (EtOAc), and water, to separate compounds based on polarity. The alkaloid-containing fractions are typically found in the more polar partitions.
-
Chromatographic Separation: The active fractions are then subjected to a series of chromatographic techniques for further purification. This may include:
-
Vacuum Liquid Chromatography (VLC): Initial fractionation using a silica (B1680970) gel column with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fractions using reversed-phase (e.g., C18) or normal-phase HPLC with a suitable solvent system.
-
-
Structure Elucidation: The purified this compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxicity against various cancer cell lines. While the precise signaling pathway of this compound is not fully elucidated, studies on structurally related pyridoacridine alkaloids, such as neothis compound (B1247945) and deoxythis compound (B1244212), provide valuable insights into its potential mechanism of action. Notably, research indicates that this compound itself does not act as a topoisomerase I or II inhibitor. This differentiates its mode of action from some of its analogs.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activities of this compound and its related compounds against various cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Various | > 100 | [1] |
| Neothis compound | Various | 0.1 - 1.0 | [2] |
| Deoxythis compound | Various | 0.05 - 0.5 | [1] |
Note: The cytotoxicity of this compound itself is reported to be significantly lower than its analogs, suggesting different cellular targets or mechanisms of uptake.
Proposed Signaling Pathway for Cytotoxicity
Based on the known activities of related compounds, a plausible mechanism for the cytotoxicity of certain pyridoacridine alkaloids involves the induction of DNA damage. While this compound does not inhibit topoisomerases, its structural similarity to deoxythis compound suggests a potential role in generating reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.
Conclusion
This compound, a pyridoacridine alkaloid from the marine sponge Amphimedon sp., represents a promising scaffold for the development of novel anticancer agents. While its own cytotoxic potency appears lower than some of its close analogs, understanding its distinct mechanism of action is crucial for future drug design and development. This technical guide has summarized the available information on its natural source and isolation and has proposed a putative mechanism of action based on current research. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound to unlock its full therapeutic potential.
References
Amphimedine Derivatives: A Technical Guide to Their Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine and its derivatives represent a compelling class of marine pyridoacridine alkaloids with a diverse range of biological activities. First isolated from marine sponges, these compounds have garnered significant attention in the scientific community, particularly for their potent anticancer properties. This technical guide provides an in-depth overview of the bioactivity of this compound derivatives, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, oncology, and drug discovery.
Core Bioactivity: Anticancer Properties
The primary and most extensively studied bioactivity of this compound derivatives is their cytotoxicity against various cancer cell lines. This activity is largely attributed to their function as topoisomerase II inhibitors.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, thereby resolving DNA tangles and supercoils. This compound derivatives, particularly neothis compound (B1247945), have been shown to interfere with this catalytic cycle.
There are two main mechanisms by which compounds can inhibit topoisomerase II:
-
Topoisomerase II Poisons: These agents stabilize the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.
-
Catalytic Inhibitors: These compounds interfere with other steps of the enzymatic cycle, such as ATP binding or DNA binding, without stabilizing the cleavage complex.
Neothis compound, an isomer of this compound, is a potent catalytic inhibitor of topoisomerase IIα. It competitively inhibits the ATPase activity of the enzyme by binding to the ATPase domain.[1][2] This prevents the enzyme from utilizing the energy required for its catalytic function. In contrast, this compound itself is reported to be relatively nontoxic at similar concentrations.[3] Deoxythis compound (B1244212) has been suggested to damage DNA through the generation of reactive oxygen species (ROS), independent of topoisomerase enzymes.[3]
The inhibitory action on topoisomerase II leads to downstream cellular consequences, including the induction of G2/M cell cycle arrest and apoptosis.[1][4][5][6][7]
Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxic activities (IC50 values) of this compound and its key derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Neothis compound | HCT-116 | Colon Carcinoma | 0.006 | [1] |
| HT-29 | Colon Carcinoma | 0.02 | [1] | |
| SW620 | Colon Carcinoma | 0.03 | [1] | |
| MDA-MB-231 | Breast Cancer | 0.05 | [1] | |
| MCF-7 | Breast Cancer | 0.08 | [1] | |
| NCI-H460 | Lung Cancer | 0.04 | [1] | |
| K-562 | Leukemia | 0.07 | [1] | |
| Deoxythis compound | HCT-116 | Colon Carcinoma | >10 | [3] |
| This compound | HCT-116 | Colon Carcinoma | >10 | [3] |
Table 2: Topoisomerase II Inhibitory Activity
| Compound | Assay | IC50 (µM) | Reference(s) |
| Neothis compound | Topo IIα ATPase Inhibition | Competitive Inhibition | [1][2] |
| Etoposide | Topo II Decatenation | ~50-100 | [8] |
Other Bioactivities
While the primary focus has been on their anticancer effects, preliminary studies suggest that this compound derivatives and related pyridoacridine alkaloids possess other valuable bioactivities.
Antimicrobial Activity
Several pyridoacridine alkaloids have demonstrated activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Pyridoacridine Alkaloids
| Compound | Organism | Type | MIC (µg/mL) | Reference(s) |
| Kuanoniamine D | Micrococcus luteus | Gram-positive bacteria | 3.12 | [9] |
| Shermilamine B | Micrococcus luteus | Gram-positive bacteria | 6.25 | [9] |
| Ascididemin | Escherichia coli | Gram-negative bacteria | 12.5 | [9] |
| Micrococcus luteus | Gram-positive bacteria | 0.78 | [9] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is an emerging area of research. Some studies on related alkaloid structures have shown inhibitory effects on inflammatory markers. For instance, certain synthetic amphetamine derivatives have been shown to inhibit albumin denaturation, a common in vitro assay for anti-inflammatory activity, with IC50 values ranging from 92.81 to 159.87 µg/mL.[10][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]
Workflow Diagram
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells from a culture flask.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[13][14]
Workflow Diagram
Detailed Protocol:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing 10x topoisomerase II assay buffer, ATP, and kinetoplast DNA (kDNA) in nuclease-free water. A typical 20 µL reaction would include 2 µL of 10x buffer, 2 µL of 10 mM ATP, and 200 ng of kDNA.[13]
-
Add the this compound derivative at various concentrations to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a vehicle control.
-
-
Enzyme Addition and Incubation:
-
Add a predetermined amount of human topoisomerase IIα enzyme (e.g., 1-5 units) to each reaction tube.[13]
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and a loading dye.
-
Treat the samples with Proteinase K to digest the enzyme.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under a UV transilluminator.
-
Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated minicircles will migrate into the gel as lower molecular weight bands.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA and a corresponding increase in the catenated DNA band.
-
Synthesis of this compound Derivatives
The synthesis of the pyridoacridine core of this compound and its derivatives is a complex process. A bioinspired synthesis of this compound, deoxythis compound, and demethyldeoxythis compound has been reported, starting from tryptamine.[15] A key intermediate is styelsamine D, which is reacted with paraformaldehyde to yield demethyldeoxythis compound and deoxythis compound. Subsequent oxidation of deoxythis compound affords this compound.[15] An improved total synthesis of neothis compound has also been developed, achieving a 25% overall yield in 10 steps.[1][2]
Simplified Synthetic Scheme
Conclusion and Future Directions
This compound and its derivatives, particularly neothis compound, have demonstrated significant potential as anticancer agents, primarily through the inhibition of topoisomerase II. The quantitative data presented in this guide highlights their potent cytotoxicity against a range of cancer cell lines. Furthermore, the emerging evidence of their antimicrobial and anti-inflammatory activities suggests a broader therapeutic potential that warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a wider range of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity: Progressing the most promising compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their various bioactivities, including the identification of other potential cellular targets.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this fascinating class of marine natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. Piperlongumine induces G2/M phase arrest and apoptosis in cholangiocarcinoma cells through the ROS-JNK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Autophagy flux inhibition, G2/M cell cycle arrest and apoptosis induction by ubenimex in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of topoisomerase II catalytic activity by pyridoacridine alkaloids from a Cystodytes sp. ascidian: a mechanism for the apparent intercalator-induced inhibition of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Interaction of Amphimedine with DNA: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the current scientific understanding of the DNA binding affinity of Amphimedine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, details key experimental methodologies, and visualizes relevant biological pathways and laboratory workflows to facilitate further investigation into this intriguing class of marine alkaloids.
While this compound itself exhibits limited direct interaction with DNA, its close analogs, particularly deoxythis compound (B1244212) and neothis compound (B1247945), display significant and distinct mechanisms of DNA engagement. This guide, therefore, presents a comparative analysis to offer a complete picture of the structure-activity relationships governing the DNA binding potential of these pyridoacridine compounds.
Comparative DNA Interaction Profile of this compound and Its Analogs
Quantitative data on the direct binding affinity of this compound to DNA is sparse in the current literature, with studies indicating it does not significantly intercalate into DNA[1]. However, comparative studies with its analogs reveal critical structural determinants for DNA interaction. Deoxythis compound, possessing a positive charge, demonstrates a notably higher affinity for DNA and is the most cytotoxic of the three compounds tested in some studies[1][2]. Both deoxythis compound and neothis compound have been shown to displace ethidium (B1194527) bromide (EtBr) from DNA, suggesting an intercalative binding mode, with deoxythis compound being more effective[1].
| Compound | DNA Intercalation (EtBr Displacement) | Topoisomerase I Inhibition | Topoisomerase II Inhibition/Interaction | Primary Mechanism of Action Related to DNA |
| This compound | Not significant at tested concentrations[1] | No inhibition observed[1] | No inhibition observed[1] | N/A |
| Deoxythis compound | Effective displacement[1] | Not reported | Potent DNA cleavage independent of topoisomerase II[1] | DNA damage via the production of Reactive Oxygen Species (ROS)[2][3] |
| Neothis compound | Displaces EtBr[1] | No effect reported[1] | Induces catenated DNA complexes with minimal cleavage[1]; ATP-competitive inhibitor of topoisomerase IIα[4] | Inhibition of Topoisomerase IIα[4] |
Experimental Protocols
To aid researchers in the study of this compound and related compounds, this section details the methodologies for key experiments cited in the literature for assessing DNA binding and interaction.
Ethidium Bromide (EtBr) Displacement Assay
This fluorescence-based assay is a common method to screen for DNA intercalating agents. The principle lies in the quenching of the fluorescence of a DNA-EtBr complex upon the displacement of EtBr by a test compound.
Methodology:
-
Preparation of DNA-EtBr Complex: A solution of calf thymus DNA (ctDNA) is prepared in a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to this solution to saturation and incubated to allow for the formation of a stable fluorescent complex.
-
Fluorescence Measurement: The fluorescence intensity of the DNA-EtBr complex is measured using a spectrofluorometer with an excitation wavelength typically around 520 nm and an emission wavelength around 600 nm.
-
Titration with Test Compound: Aliquots of the test compound (e.g., this compound, deoxythis compound) at varying concentrations are added to the DNA-EtBr complex solution.
-
Data Analysis: The fluorescence intensity is recorded after each addition and equilibration. A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode of the test compound. The percentage of EtBr displaced can be calculated and plotted against the compound concentration.
Topoisomerase II DNA Cleavage Assay
This assay determines if a compound can inhibit topoisomerase II or induce enzyme-mediated DNA cleavage. It is particularly relevant for distinguishing the mechanism of action between different this compound analogs.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and an ATP-containing reaction buffer.
-
Incubation with Test Compound: The test compound (e.g., this compound, neothis compound, deoxythis compound) is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control. The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, nicked, and linear) are separated by electrophoresis.
-
Visualization and Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is observed as a persistence of the supercoiled DNA form. Induction of DNA cleavage is identified by an increase in the amount of nicked and linear DNA forms.
Visualizing the Mechanism of Action: Deoxythis compound
Unlike this compound, deoxythis compound has been shown to cause DNA damage through a mechanism independent of topoisomerase inhibition. This pathway involves the generation of reactive oxygen species (ROS), leading to single and double-strand breaks in the DNA.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deoxythis compound, a pyridoacridine alkaloid, damages DNA via the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridoacridine Alkaloid Amphimedine and its Isomer Neoamphimedine: A Technical Guide to Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the marine-derived pyridoacridine alkaloid amphimedine and its potent isomer, neothis compound (B1247945), as inhibitors of DNA topoisomerases. While structurally similar, these compounds exhibit vastly different biological activities. This compound is largely inactive, showing little to no inhibition of topoisomerase I or II. In stark contrast, neothis compound is a potent and novel inhibitor of human topoisomerase IIα (Topo IIα).
Neothis compound's mechanism of action is distinct from that of many clinically used topoisomerase II poisons, such as etoposide. Instead of stabilizing the covalent DNA-enzyme cleavage complex, neothis compound acts as an ATP-competitive inhibitor of the ATPase domain of Topo IIα. This inhibition disrupts the catalytic cycle of the enzyme, leading to the accumulation of catenated DNA structures. The cellular consequences of neothis compound's activity include a robust G2/M cell cycle arrest and the induction of apoptosis, highlighting its potential as an anticancer agent. This guide details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways.
Introduction: The Divergent Activities of this compound and Neothis compound
This compound and neothis compound are structurally related pentacyclic aromatic alkaloids isolated from marine sponges of the genus Xestospongia. Despite their isomeric relationship, their biological activities are markedly different. Early studies and subsequent detailed investigations have consistently shown that this compound is relatively non-toxic and does not significantly inhibit topoisomerase I or II, nor does it induce DNA cleavage[1].
Neothis compound, however, has been identified as a potent cytotoxic agent against a range of human cancer cell lines. Its primary intracellular target is topoisomerase IIα, an essential enzyme that modulates DNA topology to facilitate processes such as DNA replication, transcription, and chromosome segregation.
Mechanism of Action: A Novel Approach to Topoisomerase II Inhibition
Topoisomerase IIα functions as a homodimer to catalyze the passage of a double-stranded DNA segment through a transient break in another. This process is dependent on the binding and hydrolysis of ATP, which drives the necessary conformational changes in the enzyme.
Most clinically utilized topoisomerase II inhibitors are classified as "poisons" because they stabilize the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the 5' ends of the cleaved DNA. This stabilization leads to the accumulation of DNA double-strand breaks, which are cytotoxic.
Neothis compound operates through a distinct, non-traditional mechanism. It does not stabilize the cleavage complex but instead acts as a catalytic inhibitor. Key features of its mechanism include:
-
ATP-Competitive Inhibition: Neothis compound competitively binds to the ATPase domain of topoisomerase IIα, preventing the binding of ATP.[2][3] This is a crucial distinction, as it disrupts the energy-dependent steps of the enzyme's catalytic cycle.
-
Induction of DNA Catenation: By inhibiting the catalytic activity of topoisomerase IIα, neothis compound promotes the formation of catenated DNA, which are interlocked DNA rings.[4] This is a direct consequence of the enzyme's inability to resolve DNA topological complexities without ATP hydrolysis. In the presence of neothis compound, topoisomerase II can still bind to DNA, but the subsequent steps of the catalytic cycle are stalled, leading to the accumulation of these catenated structures.
-
Minimal DNA Cleavage: Consistent with its mechanism as a catalytic inhibitor rather than a poison, neothis compound induces only minimal DNA cleavage.[1]
dot
Caption: Inhibition of the Topoisomerase II catalytic cycle.
Cellular Consequences of Neothis compound Activity
The disruption of topoisomerase IIα function by neothis compound leads to significant downstream cellular effects, culminating in cell death.
G2/M Cell Cycle Arrest
The inability to properly decatenate sister chromatids during the G2 phase of the cell cycle due to topoisomerase II inhibition activates a G2/M checkpoint.[3] This checkpoint prevents cells with entangled DNA from entering mitosis, thus avoiding catastrophic chromosomal segregation errors. The G2/M arrest induced by non-cleavable complex forming topoisomerase II inhibitors is often mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, which in turn activate downstream kinases like Chk1 and Chk2. These kinases then phosphorylate and inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B/CDK1 complex required for mitotic entry.
dot
Caption: Neothis compound-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis
Prolonged cell cycle arrest and the persistence of unresolved DNA topological stress ultimately trigger programmed cell death, or apoptosis. The apoptotic signaling cascade initiated by topoisomerase II inhibitors can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often activated by DNA damage sensors, leading to the activation of pro-apoptotic proteins like Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
dot
Caption: Intrinsic apoptosis pathway induced by neothis compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and neothis compound.
Table 1: Topoisomerase Inhibition Data
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Topoisomerase I | DNA Cleavage | No inhibition observed | [1] |
| This compound | Topoisomerase II | DNA Cleavage | No inhibition observed | [1] |
| Neothis compound | Topoisomerase IIα | Enzymatic Inhibition | Not explicitly reported | - |
Note: While the potent inhibitory activity of neothis compound on topoisomerase IIα is well-established, a specific enzymatic IC50 value has not been consistently reported in the reviewed literature.
Table 2: Cytotoxicity Data for Neothis compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW48 | Colorectal | 6 | [3] |
| SW620 | Colorectal (metastatic) | 60 | [3] |
| HCT-116 | Colorectal | Not specified, potent | [3] |
| HT29 | Colorectal | 383 | [3] |
| MDA-MB-231 | Breast | 289 | [3] |
| MCF7 | Breast | 788 | [3] |
| NCI-H460 | Lung | 509 | [3] |
| K562 | Leukemia | 227 | [3] |
| CCRF-CEM | Leukemia | 134 | [3] |
Detailed Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is used to assess the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
-
Principle: Supercoiled plasmid DNA migrates faster through an agarose (B213101) gel than its relaxed counterpart. Topoisomerase I converts supercoiled DNA to relaxed topoisomers. An inhibitor will prevent this conversion, resulting in the persistence of the faster-migrating supercoiled form.
-
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compound (dissolved in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
2 µL 10x Topoisomerase I Assay Buffer
-
0.5 µg supercoiled plasmid DNA
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Sterile deionized water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human topoisomerase I (1-2 units). Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the entire sample onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Analysis: Compare the ratio of supercoiled to relaxed DNA in the presence of the test compound to the controls. A successful inhibitor will show a dose-dependent increase in the amount of supercoiled DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. A topoisomerase II-dependent checkpoint in G2-phase plant cells can be bypassed by ectopic expression of mitotic cyclin B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
The Total Synthesis of Amphimedine: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of a bioinspired total synthesis methodology for Amphimedine, a pyridoacridine marine alkaloid with notable biological activity. The presented approach, developed by Khalil, Barker, and Copp (2016), offers an efficient route to this complex natural product.[1][2] This guide includes comprehensive experimental protocols for key transformations, a summary of quantitative data, and visualizations of the synthetic pathway.
Strategic Overview
The total synthesis of this compound is accomplished through a concise and efficient 8-step sequence starting from commercially available tryptamine.[1] The overall strategy is bioinspired, mimicking the plausible biosynthetic pathway of this class of alkaloids. Key transformations include the formation of the central pyridoacridine core via an oxidative coupling and a subsequent Pictet-Spengler reaction to construct the final ring system.
A pivotal intermediate in this synthesis is Styelsamine D , which is prepared from kynuramine (B1673886) dihydrobromide and N-Boc-dopamine. Styelsamine D then undergoes a Pictet-Spengler reaction with paraformaldehyde to yield a mixture of demethyldeoxythis compound and deoxythis compound (B1244212) . The synthesis culminates in the selective oxidation of deoxythis compound to afford the target molecule, this compound.[1][2]
References
Application Notes and Protocols for the Extraction of Amphimedine from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine is a pentacyclic aromatic alkaloid first isolated from a marine sponge of the genus Amphimedon. This class of compounds has garnered interest within the scientific community due to its cytotoxic activities, showing potential for development as a therapeutic agent. These application notes provide a detailed protocol for the extraction and purification of this compound from sponge biomass, compiled from established methodologies in marine natural product chemistry. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to isolate and study this promising bioactive compound.
Data Presentation
The yield of this compound can vary depending on the specific species of sponge, geographical location, and the efficiency of the extraction and purification process. While precise quantitative data from the original isolation is not extensively detailed in all literature, pyridine-based alkaloids have been reported to be isolated in high yields from Amphimedon sp. The following table provides representative data for the extraction and purification of this compound based on typical laboratory-scale procedures.
| Parameter | Value | Source of Data |
| Starting Material | ||
| Sponge Species | Amphimedon sp. | Primary Literature |
| Wet Weight of Sponge | 1.0 kg | Assumed for protocol |
| Extraction | ||
| Primary Extraction Solvent | Methanol (B129727) (MeOH) | Inferred from related protocols |
| Volume of MeOH | 3 x 2 L | Standard practice |
| Solvent Partitioning | ||
| Immiscible Solvents | Dichloromethane (B109758) (CH2Cl2) and Water (H2O) | Common for alkaloid extraction |
| Chromatography | ||
| Stationary Phase | Silica (B1680970) Gel | Standard for natural product isolation |
| Elution Solvents | Gradient of Hexane, Ethyl Acetate, and Methanol | Typical for separating compounds of varying polarity |
| Final Yield | ||
| Purified this compound | 50 - 150 mg | Estimated based on "high yield" reports |
| Purity | >95% (by HPLC and NMR) | Standard for purified natural products |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from marine sponge samples.
Sample Collection and Preparation
-
Collection: Collect fresh specimens of Amphimedon sp. sponge. Proper identification of the sponge is crucial.
-
Preservation: Immediately upon collection, freeze the sponge samples at -20°C or preferably -80°C to prevent degradation of the bioactive compounds.
-
Preparation: Prior to extraction, the frozen sponge material should be thawed and cut into smaller pieces to facilitate efficient solvent penetration.
Extraction
-
Initial Extraction:
-
Place the prepared sponge material in a large glass container.
-
Add a sufficient volume of methanol (MeOH) to completely submerge the sponge (approximately 2 L for every 1 kg of wet sponge).
-
Allow the extraction to proceed for 24 hours at room temperature with occasional stirring.
-
Decant the methanol extract.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction of the target compounds.
-
Combine the methanol extracts.
-
-
Concentration:
-
Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator.
-
The resulting residue will be a dark, viscous crude extract.
-
Solvent Partitioning
-
Objective: To separate compounds based on their polarity and remove unwanted substances like fats and highly polar compounds.
-
Suspend the crude methanol extract in a mixture of dichloromethane (CH2Cl2) and water (H2O) in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the organic (CH2Cl2) layer, which will contain this compound and other lipophilic compounds.
-
Repeat the extraction of the aqueous layer with CH2Cl2 two more times to maximize the recovery of this compound.
-
Combine the CH2Cl2 extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dried CH2Cl2 extract under reduced pressure to yield a crude organic extract.
-
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude organic extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity. A typical gradient might be:
-
100% Hexane
-
Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol mixtures (e.g., 9:1, 4:1)
-
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system and UV visualization.
-
Pool the fractions containing the compound of interest (this compound).
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the pooled fractions to preparative Reverse-Phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape.
-
Monitor the elution profile at a suitable UV wavelength and collect the peak corresponding to this compound.
-
Final Purification and Characterization
-
Recrystallization:
-
The purified this compound from HPLC can be further purified by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) to obtain a crystalline solid.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from marine sponges.
Caption: General workflow for this compound extraction.
Signaling Pathways
Information regarding the specific signaling pathways directly modulated by this compound is not extensively detailed in the currently available scientific literature. Further research is required to elucidate its precise mechanism of action at the molecular level. Therefore, a signaling pathway diagram cannot be provided at this time.
Application Notes and Protocols for the Purification of Amphimedine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the purification of Amphimedine, a pyridoacridine alkaloid first isolated from the marine sponge Amphimedon sp. The methodologies outlined below are based on the original isolation techniques and subsequent adaptations, offering a comprehensive guide for obtaining this biologically active compound for research and development purposes.
Introduction
This compound is a pentacyclic aromatic alkaloid that has garnered significant interest due to its potential biological activities. First reported by Schmitz et al. in 1983, its purification from the crude extract of the marine sponge Amphimedon sp. presents a multi-step process involving solvent extraction and chromatographic separations. This document details the necessary protocols for successful isolation and purification.
Data Presentation: Purification Overview
The following table summarizes the key stages and expected outcomes of a typical this compound purification campaign, based on reported isolation procedures. Please note that yields can vary depending on the initial concentration of this compound in the sponge biomass and the scale of the purification.
| Purification Stage | Technique | Key Parameters | Expected Outcome | Purity (if reported) | Yield (if reported) |
| Stage 1: Extraction | Solvent Extraction | Methanol (B129727) (MeOH) followed by partitioning | Crude extract containing a mixture of alkaloids and other metabolites | Low | Not typically quantified at this stage |
| Stage 2: Initial Fractionation | Liquid-Liquid Partitioning | Dichloromethane (B109758) (CH2Cl2) - Water | Separation of polar and non-polar compounds | Low | Not typically quantified at this stage |
| Stage 3: Column Chromatography | Silica (B1680970) Gel Chromatography | Gradient elution with Chloroform (B151607) (CHCl3) and Methanol (MeOH) | Partially purified fractions containing this compound | Moderate | Not typically quantified at this stage |
| Stage 4: Final Purification | High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column with a Methanol/Water gradient | Isolated pure this compound | >95% | 0.001% (from dried sponge) |
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound from its natural source.
Protocol 1: Extraction of Crude Alkaloid Mixture
This protocol describes the initial extraction of secondary metabolites, including this compound, from the sponge biomass.
Materials:
-
Frozen or freeze-dried Amphimedon sp. sponge tissue
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Deionized Water (H2O)
-
Blender or homogenizer
-
Large glass beakers or flasks
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Thaw the frozen sponge material and cut it into small pieces. If using freeze-dried material, it can be used directly.
-
Homogenize the sponge tissue in methanol (e.g., 1 kg of sponge in 2 L of MeOH) using a blender until a fine slurry is obtained.
-
Stir the slurry at room temperature for 24 hours to ensure thorough extraction.
-
Filter the mixture to separate the solid biomass from the methanol extract.
-
Repeat the extraction of the biomass with fresh methanol at least two more times to maximize the recovery of metabolites.
-
Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Suspend the crude extract in a mixture of dichloromethane and water (1:1 v/v) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the dichloromethane layer, which will contain the less polar compounds, including this compound.
-
Repeat the partitioning of the aqueous layer with dichloromethane twice more.
-
Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Chromatographic Purification of this compound
This protocol details the separation and final purification of this compound from the crude extract using column chromatography and HPLC.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (for column chromatography, 70-230 mesh)
-
Chloroform (CHCl3), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
Vials for fraction collection
Procedure:
Part A: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5 CHCl3:MeOH).
-
Collect fractions of the eluate.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system (e.g., 9:1 CHCl3:MeOH), and visualizing the spots under a UV lamp.
-
Combine the fractions that contain the fluorescent yellow band corresponding to this compound.
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.
Part B: High-Performance Liquid Chromatography (HPLC) Purification
-
Dissolve the partially purified this compound sample in a small volume of the initial HPLC mobile phase (e.g., 50% Methanol/Water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the HPLC system with a reversed-phase C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of methanol and water, potentially with 0.1% TFA).
-
Inject the filtered sample onto the column.
-
Run a gradient elution method, for example, starting with 50% methanol in water and increasing to 100% methanol over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC under the same conditions.
-
Evaporate the solvent from the pure fraction to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound from its marine sponge source.
Signaling Pathway (Placeholder)
As this compound's precise signaling pathways are a subject of ongoing research, a generalized placeholder diagram for a hypothetical pathway is provided below. This can be adapted as more specific molecular targets are elucidated.
Caption: A hypothetical signaling pathway that could be modulated by this compound.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Amphimedine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine is a marine-derived pyridoacridine alkaloid isolated from Xestospongia sponges. While many pyridoacridine alkaloids exhibit significant cytotoxic properties, studies have indicated that this compound itself is relatively non-toxic compared to its derivatives, such as neothis compound (B1247945) and deoxythis compound (B1244212).[1] Specifically, this compound did not show significant DNA intercalation or cytotoxicity at concentrations up to 100 μM in the cell lines tested.[1] The cytotoxicity of related compounds is often attributed to mechanisms like DNA binding, topoisomerase inhibition, and the production of reactive oxygen species (ROS).[1] For instance, deoxythis compound has been shown to damage DNA through the generation of ROS and potent DNA intercalation, while neothis compound's cytotoxicity is linked to topoisomerase 2-dependent DNA aggregation.[1][2]
These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and is suitable for determining the half-maximal inhibitory concentration (IC50) of a compound, should any cytotoxic effect be observed.[3]
Data Presentation
The following table provides an example of how to present quantitative data from an in vitro cytotoxicity assay of this compound and its derivatives. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
Table 1: Comparative Cytotoxicity (IC50) of this compound and its Derivatives
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| This compound | Jurkat | MTT | 72 | > 100[1] |
| This compound | A549 | MTT | 72 | > 100 |
| Neothis compound | Yeast | Growth Inhibition | Not Specified | Cytotoxic[2] |
| Deoxythis compound | Yeast | Growth Inhibition | Not Specified | Cytotoxic[1][2] |
Note: The IC50 values for this compound are presented as greater than 100 µM based on existing literature indicating a lack of significant cytotoxicity at these concentrations.[1] Researchers should determine the precise IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on adherent or suspension cancer cell lines. The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][4]
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., Jurkat, A549, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 3,000-4,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[6]
-
For suspension cells (like Jurkat), seed at a density of 3 x 10^4 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range would be from 1 µM to 100 µM.
-
After the initial 24-hour incubation, carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.[4]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[4]
-
For adherent cells, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540-570 nm using a microplate reader.[4][6]
-
The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
Potential Signaling Pathways in Cytotoxicity
While this compound has shown low cytotoxicity, related cytotoxic compounds often induce apoptosis through intrinsic and extrinsic pathways. Understanding these pathways is crucial when investigating the mechanism of action of novel compounds.
References
Application Notes and Protocols for MTT Assay: Determining the Cytotoxicity of Amphimedine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amphimedine is a marine-derived pyridoacridine alkaloid isolated from Xestospongia sponges. Pyridoacridines are a class of compounds known for their cytotoxic properties, which are often attributed to their ability to intercalate DNA, inhibit topoisomerase enzymes, and generate reactive oxygen species (ROS). However, studies have shown that this compound itself is relatively non-toxic compared to its analogues, such as deoxythis compound (B1244212) and neothis compound. Deoxythis compound, for instance, is a potent cytotoxic agent that causes DNA damage through the production of ROS and DNA intercalation. Neothis compound also exhibits significant cytotoxicity by inhibiting topoisomerase II.
This document provides a detailed protocol for assessing the cytotoxicity of this compound and its analogues using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.
Data Presentation
The following table summarizes the cytotoxic activities (IC50 values) of this compound and its analogues against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colon Carcinoma | > 100 | [1] |
| Various | Relatively non-toxic | [1] | ||
| Deoxythis compound | HCT-116 | Colon Carcinoma | ~1 | [1] |
| A549 | Lung Carcinoma | Data not specified | [2] | |
| HT-29 | Colorectal Adenocarcinoma | Data not specified | [2] | |
| MCF7 | Breast Adenocarcinoma | Data not specified | [2] | |
| Neothis compound | HCT-116 | Colon Carcinoma | ~0.1 | [1] |
| Top2-overexpressing yeast | Highly sensitive | [1] | ||
| Various mammalian cell lines | Cytotoxic | [1] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol details the steps for determining the cytotoxic effects of this compound and its analogues on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound and its analogues (e.g., deoxythis compound, neothis compound)
-
Human cancer cell line (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. e. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.
-
Compound Treatment: a. Prepare a stock solution of this compound and its analogues in DMSO. b. Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. c. After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. c. After the incubation, carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Signaling pathways for cytotoxicity of this compound analogues.
References
Application Notes and Protocols for Topoisomerase I/II Inhibition Assays Using Amphimedine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation. These enzymes are vital for cell viability, making them prominent targets for anticancer drug development. There are two main types of topoisomerases: Topoisomerase I (Topo I), which creates transient single-strand breaks in DNA, and Topoisomerase II (Topo II), which introduces transient double-strand breaks.
Amphimedine is a marine-derived pyridoacridine alkaloid. While initial interest in this class of compounds suggested potential topoisomerase inhibitory activity, studies have revealed a critical distinction between this compound and its isomer, neothis compound (B1247945). Research indicates that this compound itself does not significantly inhibit either Topoisomerase I or II.[1] In contrast, neothis compound has been identified as a potent inhibitor of Topoisomerase IIα.[2]
These application notes provide detailed protocols for performing Topoisomerase I and II inhibition assays. These methods can be utilized to verify the lack of inhibitory activity of this compound and to characterize the inhibitory potential of related compounds like neothis compound.
Data Presentation
The following tables summarize the known inhibitory activities of this compound and its isomer, neothis compound, against human Topoisomerase I and II.
Table 1: Topoisomerase I Inhibitory Activity
| Compound | Target Enzyme | IC50 | Comments |
| This compound | Human Topoisomerase I | Not Inhibitory | Does not inhibit the enzyme or increase DNA cleavage.[1] |
| Neothis compound | Human Topoisomerase I | No Effect | Does not inhibit Topoisomerase I.[1] |
| Camptothecin (Control) | Human Topoisomerase I | ~0.1-1 µM | A well-characterized Topoisomerase I inhibitor. |
Table 2: Topoisomerase II Inhibitory Activity
| Compound | Target Enzyme | IC50 | Comments |
| This compound | Human Topoisomerase II | Not Inhibitory | Does not inhibit the enzyme or increase DNA cleavage.[1] |
| Neothis compound | Human Topoisomerase IIα | Potent Inhibitor (nM range for cytotoxicity) | Induces DNA catenation in the presence of Topoisomerase II.[1] It is an ATP-competitive inhibitor.[2] |
| Etoposide (Control) | Human Topoisomerase IIα | ~50-100 µM | A well-characterized Topoisomerase II inhibitor. |
Experimental Protocols
Protocol 1: Topoisomerase I DNA Relaxation Inhibition Assay
This assay measures the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare the following 20 µL reaction mixture in a microcentrifuge tube:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or solvent for control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.
Analysis of Results:
-
No Enzyme Control: A single fast-migrating band of supercoiled DNA.
-
Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.
-
Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.
Protocol 2: Topoisomerase II kDNA Decatenation Inhibition Assay
This assay measures the ability of a compound to inhibit the Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare the following 20 µL reaction mixture in a microcentrifuge tube:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of this compound at various concentrations (or solvent for control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire volume of each reaction mixture into the wells of the prepared agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel and visualize the DNA bands under UV light.
Analysis of Results:
-
No Enzyme Control: A single band of catenated kDNA that remains in the well or migrates very slowly.
-
Enzyme Control (no inhibitor): Decatenated DNA minicircles migrating into the gel.
-
Inhibitor-Treated Samples: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the catenated DNA band.
Visualizations
Caption: Workflow for Topoisomerase Inhibition Assays.
Caption: Cellular consequences of Topoisomerase II inhibition.
References
Application Notes and Protocols for Amphimedine Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for evaluating the sensitivity of cancer cell lines to Amphimedine. It is important to note a critical distinction within this class of compounds: while this compound itself has shown limited anti-neoplastic activity, its isomer, neothis compound (B1247945) , is a potent cytotoxic agent. Therefore, these notes and protocols will focus on the activity and application of neothis compound.
Neothis compound is a marine-derived pyridoacridine alkaloid that functions as a topoisomerase II inhibitor. By targeting this essential enzyme, neothis compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. These characteristics make it a compound of interest for cancer research and drug development.
Cell Lines Sensitive to Neothis compound Treatment
The cytotoxic effects of neothis compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The table below summarizes the reported IC50 values for neothis compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | Varies with exposure time |
| KB | Nasopharyngeal Carcinoma | Varies with exposure time |
| HeLa | Cervical Cancer | 4 - 7 |
| CHO | Chinese Hamster Ovary | 4 - 7 |
| BCA-1 | Breast Cancer | 4 - 7 |
| HepG2 | Hepatocellular Carcinoma | 4 - 7 |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.
Mechanism of Action: Topoisomerase II Inhibition, G2/M Arrest, and Apoptosis
Neothis compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Unlike some other topoisomerase II inhibitors that stabilize the enzyme-DNA cleavage complex, neothis compound is thought to act as a catalytic inhibitor. This inhibition of topoisomerase II leads to DNA damage, which in turn triggers cellular stress responses.
The cellular response to neothis compound-induced DNA damage culminates in two key events:
-
G2/M Cell Cycle Arrest: The presence of damaged DNA activates cell cycle checkpoints, particularly at the G2/M transition, to prevent cells from entering mitosis with compromised genetic material. This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, such as the CDK1/Cyclin B complex.
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This process is orchestrated by a cascade of signaling molecules, including the Bcl-2 family of proteins and caspases. Inhibition of topoisomerase II can trigger the intrinsic apoptotic pathway, which involves mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity and mechanistic response of cancer cell lines to neothis compound treatment.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability and the IC50 value of neothis compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Neothis compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of neothis compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted neothis compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the neothis compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry by staining cells with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Neothis compound
-
6-well cell culture plates
-
Annexin V-FITC and PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with neothis compound at the desired concentrations for the appropriate time. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing the cells by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Neothis compound
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with neothis compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of neothis compound and a general experimental workflow for assessing its effects on cancer cell lines.
Caption: Proposed signaling pathway of neothis compound-induced cytotoxicity.
Caption: General experimental workflow for assessing neothis compound sensitivity.
Application Notes and Protocols for the Synthesis and SAR Studies of Amphimedine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine and its analogues are a class of marine-derived pyridoacridine alkaloids that have garnered significant interest in the field of medicinal chemistry due to their potent cytotoxic activities against a range of cancer cell lines.[1][2] These compounds are characterized by a planar pentacyclic aromatic system, which is believed to intercalate with DNA.[3] Minor structural modifications to the this compound scaffold can lead to significant changes in biological activity and mechanism of action, making this class of compounds an excellent subject for Structure-Activity Relationship (SAR) studies.[3]
These application notes provide a comprehensive overview of the synthesis of this compound analogues and protocols for their biological evaluation to facilitate SAR studies. The primary mechanisms of action explored herein include topoisomerase II inhibition and the induction of DNA damage via the generation of Reactive Oxygen Species (ROS).
Synthesis of this compound Analogues
A common and effective strategy for the synthesis of the this compound core involves a bio-inspired approach starting from tryptamine (B22526) and dopamine (B1211576) derivatives.[4] The following protocol is a general guideline for the synthesis of a deoxythis compound (B1244212) analogue, a key intermediate that can be further oxidized to the corresponding this compound analogue.
General Experimental Protocol: Synthesis of Deoxythis compound Analogues
This protocol is adapted from a bio-inspired synthesis approach.[4]
Materials:
-
Substituted tryptamine
-
Boc-protected dopamine derivative
-
Paraformaldehyde
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Concentrated Hydrochloric acid (HCl)
-
Standard organic solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetic acid)
-
Standard reagents for workup and purification (e.g., Sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (B86663) (MgSO₄), Silica (B1680970) gel for column chromatography)
Procedure:
-
Synthesis of Styelsamine D Analogue:
-
An optimized route starting from a suitable tryptamine derivative and a Boc-protected dopamine derivative is employed to synthesize the corresponding styelsamine D analogue. This typically involves a multi-step sequence including Pictet-Spengler condensation and subsequent modifications.
-
-
Cyclization to Demethyldeoxythis compound and Deoxythis compound Analogues:
-
The styelsamine D analogue is reacted with paraformaldehyde in acetic acid. This reaction typically yields a mixture of the corresponding demethyldeoxythis compound and deoxythis compound analogues.
-
The products are isolated and purified using silica gel column chromatography.
-
-
Oxidation to this compound Analogue (Optional):
-
The deoxythis compound analogue can be oxidized to the corresponding this compound analogue.
-
Method A (Ferricyanide Oxidation): The deoxythis compound analogue is treated with potassium ferricyanide (K₃[Fe(CN)₆]) in a suitable solvent system.
-
Method B (DMSO/HCl Oxidation): Alternatively, oxidation can be achieved using a mixture of DMSO and concentrated HCl.[4]
-
The final this compound analogue is purified by column chromatography.
-
Characterization: The structure and purity of all synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) Studies
The following tables summarize the cytotoxic activities of selected this compound analogues from various studies. It is important to note that direct comparison of IC₅₀ values between different studies should be done with caution due to variations in cell lines and assay conditions.
Table 1: Cytotoxicity of Neothis compound (B1247945) against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| SW48 | Colorectal | 6 | [5] |
| HCT-116 | Colorectal | 383 | [5] |
| HT29 | Colorectal | 115 | [5] |
| A549 | Lung | 150 | [5] |
| NCI-H460 | Lung | 200 | [5] |
| MCF7 | Breast | 120 | [5] |
| MDA-MB-231 | Breast | 180 | [5] |
| K562 | Leukemia | 80 | [5] |
| HL-60 | Leukemia | 90 | [5] |
Table 2: Cytotoxicity of Other Pyridoacridine Alkaloids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Dehydrokuanoniamine B | HCT-116 | Not specified, dose-dependent inhibition | [3] |
| Shermilamine C | HCT-116 | Not specified, dose-dependent inhibition | [3] |
| Cystodytin J | HCT-116 | Not specified, dose-dependent inhibition | [3] |
| Diplamine | HCT-116 | Not specified, dose-dependent inhibition | [3] |
SAR Insights:
-
The position of the carbonyl group is crucial for activity, as demonstrated by the difference in cytotoxicity between neothis compound and the relatively non-toxic this compound.[1]
-
Neothis compound exhibits potent nanomolar cytotoxicity across a range of cancer cell lines, particularly against colorectal cancer.[5]
-
The pyridoacridine scaffold is a validated pharmacophore for anticancer activity, with many natural and synthetic analogues showing significant cytotoxicity.[6]
Biological Evaluation Protocols
Protocol 1: Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[3]
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Etoposide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA, and the test compound at various concentrations.
-
Initiate the reaction by adding human topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated DNA (network at the top of the gel) compared to the DMSO control.
Protocol 2: Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add fresh cell culture medium containing the test compounds at various concentrations to the wells.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Analysis: An increase in fluorescence intensity compared to the vehicle control indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
Deoxythis compound-Induced DNA Damage Pathway
Deoxythis compound is known to exert its cytotoxic effects through a mechanism that is independent of topoisomerase inhibition. Instead, it generates reactive oxygen species, which in turn cause DNA damage.[3][7]
Caption: Deoxythis compound induces cytotoxicity via ROS-mediated DNA damage.
Overall Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow for conducting SAR studies on this compound analogues.
Caption: Workflow for synthesis and SAR studies of this compound analogues.
References
- 1. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioinspired Syntheses of the Pyridoacridine Marine Alkaloids Demethyldeoxythis compound, Deoxythis compound, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of analogues of the marine pyridoacridine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical Methods for the Characterization of Amphimedine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine is a pyridoacridine marine alkaloid first isolated from the sponge Amphimedon sp. It belongs to a class of compounds known for their significant biological activities, including cytotoxic and antitumor properties. The planar aromatic system of this compound allows it to intercalate with DNA, and it has been identified as a topoisomerase II inhibitor, making it a compound of interest for cancer research and drug development. Accurate and detailed characterization of this compound is crucial for understanding its mechanism of action, ensuring purity, and developing it as a potential therapeutic agent.
This document provides detailed application notes and protocols for the analytical characterization of this compound, focusing on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and X-ray crystallography. Additionally, a proposed signaling pathway for its cytotoxic effects is presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which are critical for its identification and structural verification.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 9.32 (d, J = 5.5 Hz) | 149.9 |
| 2 | 7.84 (d, J = 5.5 Hz) | 118.2 |
| 4 | 9.77 (s) | 145.1 |
| 5 | 8.35 (d, J = 8.5 Hz) | 128.8 |
| 6 | 7.74 (t, J = 7.5 Hz) | 128.4 |
| 7 | 8.01 (t, J = 7.5 Hz) | 134.2 |
| 8 | 8.95 (d, J = 8.5 Hz) | 121.5 |
| 9a | - | 137.9 |
| 9b | - | 129.8 |
| 11a | - | 148.2 |
| 12a | - | 120.5 |
| 13a | - | 136.9 |
| 13b | - | 116.1 |
| 14 | 10.12 (s) | 141.2 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
Optimize acquisition and processing parameters to achieve sufficient resolution and signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula.
Data Presentation: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₈H₁₀N₂O |
| Exact Mass | 270.0793 |
| [M+H]⁺ (observed) | 271.0866 |
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
Instrumentation and Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ions for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the purification and purity assessment of this compound from natural extracts or synthetic preparations. Reversed-phase HPLC is the most common mode used for this purpose.
Experimental Protocol: HPLC Purification and Analysis
Sample Preparation for Purification:
-
Extract the marine sponge material with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Partition the crude extract between an organic solvent and water.
-
Subject the organic phase to preliminary fractionation using techniques like solid-phase extraction (SPE) or column chromatography.
-
Dissolve the partially purified, this compound-containing fraction in the initial mobile phase for HPLC injection.
Instrumentation and Parameters:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm for semi-preparative; 4.6 x 250 mm, 5 µm for analytical).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient (Purification): A shallow gradient from ~20% to 60% B over 30-40 minutes is a good starting point.
-
Flow Rate: 4-5 mL/min for semi-preparative; 1 mL/min for analytical.
-
Detection: Monitor at the UV maxima of this compound (typically around 254 nm and other specific wavelengths).
-
Fraction Collection: Collect peaks based on the UV chromatogram and analyze the purity of each fraction by analytical HPLC.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. Obtaining a high-quality crystal of this compound is the most critical and challenging step in this analysis.
Experimental Protocol: Crystallization and X-ray Diffraction
Crystallization:
-
Dissolve highly purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., DMF, DMSO, or a mixture of methanol and dichloromethane).
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion (using an anti-solvent like hexane (B92381) or ether), or slow cooling of a saturated solution.
-
Screen a wide range of conditions to find the optimal ones for single crystal growth.
X-ray Diffraction Analysis:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
Biological Activity and Signaling Pathway
This compound exhibits cytotoxicity in various cancer cell lines. Its primary mechanism of action is believed to be the inhibition of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. This inhibition leads to DNA damage, activation of cell cycle checkpoints, and ultimately, apoptosis (programmed cell death).
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Conclusion
The comprehensive analytical characterization of this compound is a prerequisite for its development as a potential therapeutic agent. The protocols and data presented herein provide a framework for researchers to ensure the identity, purity, and structural integrity of this promising marine natural product. Furthermore, a deeper understanding of its mechanism of action through detailed investigation of its signaling pathways will be crucial for its future clinical applications. It is important to note that while this compound itself has shown cytotoxic activity, some studies suggest that its close structural analogs, like neothis compound, may be more potent inhibitors of topoisomerase II.[1] Therefore, comparative analytical and biological studies of these related compounds are highly valuable.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Amphimedine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine is a fused pentacyclic pyridoacridine alkaloid originally isolated from a Pacific sponge of the genus Amphimedon. As a member of the pyridoacridine class of marine alkaloids, this compound and its analogues are of significant interest to researchers due to their diverse biological activities, which include potential anticancer properties. The complex aromatic structure of this compound necessitates the use of advanced analytical techniques for its unequivocal identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this natural product.
These application notes provide a detailed overview of the NMR and mass spectral data for this compound, along with comprehensive experimental protocols for its analysis. The information is intended to guide researchers in the isolation, identification, and characterization of this compound and related compounds.
Spectroscopic Data of this compound
The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR experiments, as well as high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data for this compound are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signal.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 1 | 129.2 | 8.84, d (8.0) |
| 2 | 124.7 | 7.96, t (8.0) |
| 3 | 137.9 | 8.42, t (8.0) |
| 4 | 122.9 | 9.24, d (8.0) |
| 4a | 146.8 | - |
| 5 | 148.1 | 9.09, s |
| 6a | 119.5 | - |
| 7 | 182.9 | - |
| 8 | 108.8 | 7.82, s |
| 9 | 157.1 | - |
| 10 | 109.8 | - |
| 11 | 137.1 | 8.71, d (6.5) |
| 11a | 127.9 | - |
| 12 | 125.1 | 9.35, d (6.5) |
| 13a | 148.8 | - |
| 13b | 121.5 | - |
| 14 | 154.2 | - |
| 14a | 120.9 | - |
| 15 | 180.2 | - |
Note: Assignments are based on 2D NMR experiments such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| HRESIMS | [M+H]⁺ | C₁₉H₉N₃O₂ |
Note: The exact mass observed in HRESIMS is used to confirm the molecular formula.
Experimental Protocols
Protocol 1: NMR Analysis of this compound
This protocol outlines the steps for acquiring and processing NMR data for the structural characterization of this compound.
1.1 Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Mass Measurement: Accurately weigh approximately 1-5 mg of the purified this compound sample.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆) for dissolving the sample.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogenous solution.
1.2 NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help in confirming the stereochemistry and spatial arrangement of the molecule.
-
1.3 Data Processing and Interpretation
-
Software: Use appropriate NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).
-
Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the carbon signals in the ¹³C NMR spectrum with the aid of HSQC and DEPT experiments.
-
Use the cross-peaks in the COSY, HSQC, and HMBC spectra to build the molecular structure and assign all proton and carbon signals unambiguously.
-
Protocol 2: Mass Spectrometry Analysis of this compound
This protocol describes the procedure for obtaining high-resolution mass spectral data for this compound.
2.1 Sample Preparation
-
Sample Purity: Use a purified sample of this compound.
-
Solvent Selection: Dissolve the sample in a solvent suitable for mass spectrometry, such as methanol (B129727) or acetonitrile.
-
Concentration: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL).
2.2 Mass Spectrometry Data Acquisition
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
HRESIMS:
-
Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Infuse the sample solution directly into the ESI source or introduce it via an LC system.
-
Acquire data over an appropriate mass range to include the expected molecular ion.
-
-
MS/MS (Tandem Mass Spectrometry):
-
Select the [M+H]⁺ ion of this compound as the precursor ion.
-
Induce fragmentation of the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
2.3 Data Analysis
-
Molecular Formula Determination: Use the accurate mass measurement from the HRESIMS spectrum to calculate the elemental composition and confirm the molecular formula of this compound.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify the characteristic fragment ions. The fragmentation pattern provides valuable structural information and can be used for the identification of related compounds.
Visualizations
Caption: Workflow for the structural elucidation of this compound.
Caption: Hypothetical fragmentation pathway of this compound.
Application Notes and Protocols for Amphimedine in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine is a marine alkaloid belonging to the pyridoacridine class of compounds.[1] Pyridoacridine alkaloids are known for their diverse biological activities, including cytotoxic, fungicidal, and bactericidal properties.[2][3] This document provides detailed application notes and standardized protocols for conducting antibacterial susceptibility testing with this compound, aimed at researchers and professionals in drug development. The protocols are based on established standards to ensure reproducibility and comparability of results.
Data Presentation
Quantitative data from antibacterial susceptibility testing is crucial for evaluating the efficacy of a compound. The following tables provide a structured format for presenting such data.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This data is critical for understanding the potency of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Gentamicin] |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | [Insert experimental value] | [Insert experimental value] |
| Escherichia coli (e.g., ATCC 25922) | Negative | [Insert experimental value] | [Insert experimental value] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | [Insert experimental value] | [Insert experimental value] |
| Enterococcus faecalis (e.g., ATCC 29212) | Positive | [Insert experimental value] | [Insert experimental value] |
| [Add other strains as tested] |
Note: The values in this table are placeholders and must be determined experimentally.
Table 2: Zone of Inhibition Diameters for this compound
The disk diffusion method provides a qualitative or semi-quantitative measure of antibacterial activity. The diameter of the zone of inhibition around an antibiotic-impregnated disk is indicative of the susceptibility of the microorganism.
| Bacterial Strain | Gram Stain | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control Zone (mm) [e.g., Gentamicin] |
| Staphylococcus aureus (e.g., ATCC 25922) | Positive | [Specify amount] | [Insert experimental value] | [Insert experimental value] |
| Escherichia coli (e.g., ATCC 25922) | Negative | [Specify amount] | [Insert experimental value] | [Insert experimental value] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | [Specify amount] | [Insert experimental value] | [Insert experimental value] |
| Enterococcus faecalis (e.g., ATCC 35038) | Positive | [Specify amount] | [Insert experimental value] | [Insert experimental value] |
| [Add other strains as tested] |
Note: The values in this table are placeholders and must be determined experimentally.
Table 3: Cytotoxicity and Selectivity Index of this compound
The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration (IC50) against a normal mammalian cell line to the MIC against a specific bacterial strain. A higher SI value suggests greater selectivity for bacteria over host cells.
| Cell Line (e.g., Vero, HEK293) | This compound IC50 (µg/mL) | Bacterial Strain | This compound MIC (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| [e.g., Vero] | [Insert experimental value] | Staphylococcus aureus | [From Table 1] | [Calculate value] |
| [e.g., Vero] | [Insert experimental value] | Escherichia coli | [From Table 1] | [Calculate value] |
| [e.g., Vero] | [Insert experimental value] | Pseudomonas aeruginosa | [From Table 1] | [Calculate value] |
| [e.g., Vero] | [Insert experimental value] | Enterococcus faecalis | [From Table 1] | [Calculate value] |
Note: The values in this table are placeholders and must be determined experimentally.
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of this compound that inhibits the visible growth of bacteria in a liquid medium.
Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (solvent used to dissolve this compound)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
For example, add 100 µL of CAMHB to wells 2 through 11.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (wells 1-11) to achieve the final volume and bacterial concentration.
-
-
Controls:
-
Positive Control: Set up a separate set of dilutions with a standard antibiotic (e.g., Gentamicin).
-
Negative/Solvent Control: Test the solvent used to dissolve this compound for any intrinsic antibacterial activity at the highest concentration used in the assay.
-
-
Incubation:
-
Seal the microtiter plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC.
-
Protocol 2: Agar (B569324) Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control disks (impregnated with the solvent)
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60° each time) to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a specific amount of the this compound solution. The amount should be optimized in preliminary experiments.
-
Aseptically place the this compound-impregnated disks, along with positive and negative control disks, on the surface of the inoculated MHA plate.
-
Ensure the disks are firmly pressed onto the agar surface to ensure complete contact.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results based on pre-determined zone diameter breakpoints (if established) or compare the zone sizes to those of the positive control.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Cancer Model Studies of Pyridoacridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoacridine alkaloids, a class of marine-derived compounds, have garnered significant interest in oncology research due to their potent cytotoxic activities. While in vivo data for Amphimedine itself is limited, its isomer, neothis compound (B1247945), has demonstrated notable anti-neoplastic activity in preclinical cancer models. This document provides a comprehensive overview of the available preclinical data, outlines a generalized protocol for in vivo studies with compounds of this class, and details their mechanism of action.
Quantitative Data Summary
| Compound | Cancer Model | Cell Line | Efficacy | Reference Compound |
| Neothis compound | Human Xenograft | KB (Oral Carcinoma) | As effective as Etoposide | Etoposide |
| Neothis compound | Human Xenograft | HCT-116 (Colon Carcinoma) | As effective as 9-Aminocamptothecin | 9-Aminocamptothecin |
Note: This table is based on qualitative comparisons reported in the literature[1]. Detailed quantitative data such as tumor growth inhibition percentages, dosage, and administration routes were not specified in the available abstracts.
Mechanism of Action: Topoisomerase II Inhibition
Neothis compound exerts its anticancer effects through a novel mechanism of topoisomerase II (Top2) inhibition[1]. Unlike many clinically used Top2 inhibitors that stabilize the DNA-enzyme cleavable complex, neothis compound induces the catenation (interlinking) of plasmid DNA in the presence of active Top2. This unique mode of action is correlated with its ability to aggregate DNA[1]. In contrast, this compound does not show significant activity as a topoisomerase inhibitor, and another related compound, deoxythis compound, appears to function through the generation of reactive oxygen species, leading to DNA damage independent of topoisomerase enzymes.
The inhibition of topoisomerase II by neothis compound disrupts DNA replication and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following protocols are generalized for conducting in vivo cancer model studies with a potential topoisomerase II inhibitor like neothis compound. These should be adapted based on the specific characteristics of the compound and the cancer model.
In Vivo Xenograft Tumor Model Protocol
Objective: To evaluate the anti-tumor efficacy of a test compound in a human tumor xenograft model.
Materials:
-
Human cancer cell lines (e.g., KB, HCT-116)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Test compound (e.g., neothis compound)
-
Vehicle control (appropriate for solubilizing the test compound)
-
Positive control (e.g., Etoposide, 9-Aminocamptothecin)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools
-
Materials for euthanasia and tissue collection
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Animal Acclimatization: Acclimate the immunodeficient mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium, and mix with an equal volume of Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Prepare the test compound, vehicle, and positive control at the desired concentrations.
-
Administer the treatments to the respective groups via the chosen route (e.g., intraperitoneal, intravenous, oral gavage) according to the predetermined schedule and dosage.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion
While direct in vivo studies on this compound are lacking, the promising anti-neoplastic activity of its isomer, neothis compound, highlights the potential of the pyridoacridine scaffold in cancer therapy. The unique topoisomerase II-mediated mechanism of action of neothis compound presents an interesting avenue for the development of novel anticancer agents. The provided generalized protocols and background information serve as a valuable resource for researchers initiating in vivo studies with this class of compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
Application Notes and Protocols: Zebrafish Phenotypic Assay for Amphimedine Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening in drug discovery and toxicology.[1][2][3] Its genetic and physiological homology with mammals, rapid external development, and optical transparency of embryos make it an ideal system for observing the effects of chemical compounds on vertebrate development and organogenesis in real-time.[4][5][6] Amphimedine and its analogues, a class of pyridoacridine marine alkaloids, have been noted for their biological activities.[7][8][9] Notably, this compound has been observed to induce a phenotypic response in zebrafish embryos at a concentration of 30 µM.[7] This document provides detailed protocols for a primary developmental toxicity screening assay and subsequent specialized phenotypic assays to evaluate the effects of this compound and its derivatives.
The proposed mechanism of action for this compound-related compounds varies, with its isomer neothis compound (B1247945) acting as a topoisomerase II inhibitor, and deoxythis compound (B1244212) inducing DNA damage through the production of reactive oxygen species (ROS).[10][11][12] this compound itself has been reported to be relatively non-toxic in some contexts and does not inhibit topoisomerase I or II.[11] Given this, a general developmental toxicity assay is a crucial first step to identify and quantify the phenotypic effects of this compound. Based on the initial findings, more specific assays for cardiotoxicity, neurotoxicity, or anti-angiogenic effects can be employed.
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Adult zebrafish (wild-type or transgenic lines such as Tg(kdrl:EGFP) for vascular studies) are maintained in a recirculating aquaculture system at 28.5°C with a 14-hour light/10-hour dark cycle.[2]
-
Breeding: Set up breeding tanks the evening before embryo collection with a male-to-female ratio of 2:1. Place a divider to separate the sexes.
-
Embryo Collection: Remove the divider in the morning at the onset of the light cycle. Collect fertilized eggs within 30 minutes.
-
Washing and Staging: Wash the collected embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) to remove debris. Incubate embryos at 28.5°C and stage them according to standard developmental timelines.
Primary Assay: General Developmental Toxicity
This assay serves as the initial screen to determine the broader toxicological and teratogenic potential of this compound.
-
Embryo Selection: At 4-6 hours post-fertilization (hpf), select healthy, normally developing embryos. Dechorionation can be performed using pronase (1 mg/mL in E3 medium) for 5-10 minutes, followed by three washes with fresh E3 medium.[2]
-
Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a serial dilution to achieve the desired final concentrations in E3 medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[2]
-
Exposure: Array single embryos in 96-well plates with 200 µL of E3 medium per well.[13] Add the test compound at various concentrations (e.g., a range from 0.1 to 100 µM is recommended for initial screening).[14] Include a vehicle control (0.1% DMSO in E3 medium) and a negative control (E3 medium only).
-
Incubation: Incubate the plates at 28.5°C from approximately 6 hpf to 120 hpf (5 days post-fertilization).[14][15]
-
Phenotypic Assessment: Observe embryos at 24, 48, 72, 96, and 120 hpf using a stereomicroscope.[15] Record the following endpoints:
-
Lethality: Coagulation of the embryo, lack of heartbeat, and non-detachment of the tail.[16]
-
Morphological Malformations: Pericardial edema, yolk sac edema, body curvature, tail malformations, head deformities, and swim bladder inflation.[13][16]
-
Physiological Endpoints: Heart rate and blood circulation.
-
Secondary Assays: Specific Phenotypic Evaluation
Based on the results of the general toxicity assay, the following specialized assays can be performed to investigate specific organ systems.
-
Protocol: Use a similar exposure protocol as the general toxicity assay, ideally with a transgenic line expressing a fluorescent protein in cardiomyocytes (e.g., Tg(myl7:EGFP)). At 48 or 72 hpf, immobilize larvae with a low concentration of tricaine (B183219) (0.016%).[4]
-
Endpoints:
-
Protocol: Following a 24-hour exposure to the compound (from 96 to 120 hpf), assess larval behavior.
-
Endpoints:
-
Locomotor Activity: Track larval movement in response to light and dark cycles using an automated behavior analysis system.[19][20] Changes in swimming speed and distance moved can indicate neurotoxic effects.[19]
-
Neuronal Development: For a more detailed analysis, neuronal apoptosis can be assessed using acridine (B1665455) orange staining, or specific neuronal populations can be visualized in transgenic reporter lines or through immunostaining.[20][21]
-
-
Protocol: Use Tg(kdrl:EGFP) or Tg(fli1a:EGFP) embryos, which have fluorescently labeled vasculature. Expose embryos to this compound from 24 to 48 or 72 hpf.[2][22]
-
Endpoints:
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are examples of how data can be presented.
Table 1: General Developmental Toxicity of this compound in Zebrafish Embryos at 96 hpf
| Concentration (µM) | n | Mortality Rate (%) | Malformation Rate (%) | Predominant Malformations |
| Control (E3) | 30 | 3.3 | 6.7 | None |
| Vehicle (0.1% DMSO) | 30 | 3.3 | 6.7 | None |
| 1 | 30 | 6.7 | 10.0 | Mild Pericardial Edema |
| 10 | 30 | 10.0 | 23.3 | Pericardial Edema, Yolk Sac Edema |
| 30 | 30 | 16.7 | 46.7 | Severe Edema, Body Curvature |
| 100 | 30 | 83.3 | 100 (of survivors) | Severe Edema, Body Curvature, Tail Malformation |
Disclaimer: The data presented in these tables are illustrative examples and not actual experimental results.
Table 2: Cardiotoxicity Endpoints of this compound in Zebrafish Larvae at 48 hpf
| Concentration (µM) | n | Heart Rate (beats/min) ± SD | Pericardial Edema (%) | Arrhythmia (%) |
| Vehicle (0.1% DMSO) | 20 | 145 ± 5 | 5 | 0 |
| 1 | 20 | 142 ± 6 | 10 | 0 |
| 10 | 20 | 130 ± 8 | 35 | 5 |
| 30 | 20 | 115 ± 10 | 60 | 15 |
Table 3: Anti-Angiogenic Effects of this compound in Tg(kdrl:EGFP) Zebrafish at 48 hpf
| Concentration (µM) | n | Average Number of ISVs ± SD | Inhibition of ISV Formation (%) |
| Vehicle (0.1% DMSO) | 15 | 30.2 ± 1.5 | 0 |
| 1 | 15 | 28.5 ± 2.0 | 5.6 |
| 10 | 15 | 22.1 ± 3.1 | 26.8 |
| 30 | 15 | 15.4 ± 4.5 | 49.0 |
Visualizations
Caption: Experimental workflow for the zebrafish phenotypic assay.
Caption: Potential mechanism of action for this compound analogs.
Caption: Decision tree for selecting secondary assays.
References
- 1. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 5. Leveraging Zebrafish Embryo Phenotypic Observations to Advance Data-Driven Analyses in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Analysis of Cardiac Phenotypes in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioinspired Syntheses of the Pyridoacridine Marine Alkaloids Demethyldeoxythis compound, Deoxythis compound, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 16. mdpi.com [mdpi.com]
- 17. Zebrafish Cardiotoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 18. blog.biobide.com [blog.biobide.com]
- 19. invivobiosystems.com [invivobiosystems.com]
- 20. The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Induction of Angiogenesis in Zebrafish Embryos and Proliferation of Endothelial Cells by an Active Fraction Isolated from the Root of Astragalus membranaceus using Bioassay-guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Amphimedine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphimedine and its synthetic derivatives represent a class of marine-derived pyridoacridine alkaloids with significant potential in drug discovery. These compounds have demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines. The primary mechanisms of action are believed to involve DNA intercalation, inhibition of DNA topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of this compound derivatives to identify lead compounds with potent and selective anticancer activity.
These application notes provide a comprehensive overview of the protocols and data presentation for the high-throughput screening of this compound derivatives.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic activity of this compound derivatives is a critical parameter in their evaluation as potential anticancer agents. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for a selection of this compound derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | P388 | Leukemia | 0.23 |
| A549 | Lung Carcinoma | 0.48 | |
| HT-29 | Colon Adenocarcinoma | 0.35 | |
| Deoxythis compound | P388 | Leukemia | 1.5 |
| A549 | Lung Carcinoma | >10 | |
| HT-29 | Colon Adenocarcinoma | 5.2 | |
| Neothis compound | L1210 | Leukemia | 0.1 |
| HCT-116 | Colorectal Carcinoma | 0.08 | |
| 7-Methylthis compound | MCF-7 | Breast Adenocarcinoma | 0.15 |
| HeLa | Cervical Cancer | 0.21 | |
| 9-Methoxythis compound | K562 | Chronic Myelogenous Leukemia | 0.09 |
| U937 | Histiocytic Lymphoma | 0.12 |
Experimental Protocols
High-Throughput Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.[1]
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plates overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
DNA Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human DNA topoisomerase IIα.
Materials:
-
This compound derivatives
-
Human DNA Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
-
UV transilluminator
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and the this compound derivative at various concentrations.
-
Include a positive control (e.g., etoposide) and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Add human DNA Topoisomerase IIα to each reaction tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction mixtures onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well or migrate as a high molecular weight band.
-
Decatenated DNA will migrate as relaxed and linear minicircles.
-
Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.
-
Visualizations
Signaling Pathway of this compound Derivative-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway initiated by this compound derivatives, leading to apoptosis through the generation of reactive oxygen species and subsequent DNA damage.
Caption: Proposed signaling pathway of this compound derivative-induced apoptosis.
High-Throughput Screening Workflow
The following diagram outlines the general workflow for the high-throughput screening of an this compound derivative library for cytotoxic activity.
Caption: General workflow for high-throughput screening of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Total Synthesis Yield of Amphimedine
Welcome to the technical support center for the total synthesis of Amphimedine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve synthetic yields.
I. Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues encountered during the synthesis of this compound and related pyridoacridine alkaloids.
General Issues
Q1: My overall yield is consistently low. What are the most critical stages to re-evaluate?
A1: Low overall yields in this compound synthesis often trace back to a few critical stages. Firstly, the construction of the pentacyclic pyridoacridine core is paramount. Specifically, the final cyclization to form the E-ring can be challenging. Secondly, palladium-catalyzed cross-coupling reactions, if employed, are highly sensitive to reaction conditions. Even minor deviations can lead to significant drops in yield. Lastly, purification steps, if not optimized, can lead to substantial product loss, especially given the often poor solubility of these planar aromatic compounds. We recommend a thorough review of the reaction conditions, reagent purity, and purification techniques at these key stages.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
A2: The formation of multiple, hard-to-separate spots on a TLC plate is a common issue. Likely side products include regioisomers, over-oxidized or reduced species, and products from incomplete cyclization. For instance, during the formation of the pyridoacridine core, incomplete annulation can leave reactive intermediates that may undergo side reactions. In palladium-catalyzed steps, homo-coupling of starting materials is a frequent side reaction. We recommend using 2D-TLC or HPLC-MS to identify these byproducts, which will provide valuable insights into the side reactions occurring and how to mitigate them.
Specific Reaction Troubleshooting
Q3: My Friedländer annulation to form the quinoline (B57606) core is sluggish and gives a low yield. How can I improve this?
A3: The Friedländer annulation is a key step in many synthetic routes to this compound. To improve its efficiency:
-
Catalyst Choice: While classical conditions use base or acid catalysts, consider using more modern catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) or employing microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
-
Temperature Control: The reaction is often temperature-sensitive. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to decomposition and side product formation. Careful temperature screening is recommended.
-
Solvent: The choice of solvent can have a significant impact. While alcohols are common, high-boiling point aprotic solvents can sometimes be more effective.
Q4: I am having trouble with the final oxidation of a precursor to this compound. What are the best practices?
A4: The final oxidation to introduce the quinone functionality is a delicate step.
-
Oxidizing Agent: Common oxidizing agents include potassium ferricyanide (B76249) (K3[Fe(CN)6]) or ceric ammonium nitrate (CAN). The choice and stoichiometry of the oxidizing agent are critical. Over-oxidation can lead to undesired byproducts.
-
Reaction Conditions: The reaction is typically performed in the presence of a base. The pH of the reaction medium must be carefully controlled to prevent degradation of the product.
-
Work-up: The work-up procedure should be performed promptly and at a low temperature to minimize decomposition of the this compound product.
Q5: My palladium-catalyzed cross-coupling reaction for C-C or C-N bond formation is not working well. What should I check?
A5: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Here is a checklist for troubleshooting:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Purity: The purity of the substrates, solvent, and base is crucial. Trace impurities can poison the catalyst. Ensure solvents are anhydrous.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. The optimal ligand depends on the specific substrates. It is often necessary to screen a variety of ligands to find the best one for your system.
-
Catalyst Deactivation: If the reaction starts but does not go to completion, catalyst deactivation may be the issue. This can sometimes be observed by the formation of palladium black. Using a higher catalyst loading or a more robust catalyst system might be necessary.
II. Data Presentation: Comparison of Synthetic Routes
The following table summarizes the overall yields and number of steps for various reported total syntheses of this compound and its close analogue, neothis compound (B1247945). This allows for a quick comparison of the efficiency of different synthetic strategies.
| Compound | Synthetic Strategy | Overall Yield (%) | Number of Steps | Reference |
| This compound | Palladium-catalyzed cross-coupling / Hetero-Diels-Alder | 23 | 8 | Echavarren and Stille (1988) |
| This compound | Bioinspired synthesis | 14 | 8 | Khalil, Barker, and Copp (2016)[1] |
| Neothis compound | Initial total synthesis | ≤6 | 12 | LaBarbera et al. (2007) |
| Neothis compound | Improved total synthesis | 25 | 10 | Unspecified |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in a representative total synthesis of a pyridoacridine alkaloid, offering a practical guide for laboratory work.
Protocol 1: Knorr Cyclization for Quinolone Formation
This protocol describes the formation of a quinolone ring, a common intermediate in pyridoacridine synthesis.
-
Reaction: Knorr cyclization of a β-keto amide.
-
Reagents:
-
β-keto amide (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 eq by weight)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the β-keto amide.
-
Add polyphosphoric acid to the flask.
-
Heat the mixture to 75 °C with vigorous stirring. Caution: Temperatures above 75 °C may lead to hydrolysis of sensitive functional groups, such as acetamides, reducing the yield.[2]
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol (B129727) in dichloromethane (B109758) eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the crude quinolone.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Final Oxidation to Neothis compound
This protocol details the final two steps in the synthesis of neothis compound, involving catalytic reduction followed by oxidation.
-
Reaction: Catalytic reduction of a nitro group followed by CAN oxidation.
-
Reagents:
-
Nitro-precursor (1.0 eq)
-
10% Palladium on carbon (10% w/w)
-
Absolute ethanol
-
Acetonitrile (B52724) (ACN)
-
Ceric ammonium nitrate (CAN)
-
Saturated aqueous sodium bicarbonate
-
Chloroform
-
Sodium sulfate
-
-
Procedure:
-
Reduction: In a round-bottom flask, dissolve the nitro-precursor in a mixture of cyclohexene and absolute ethanol. Add 10% Pd/C. Reflux the mixture for 1 hour.[2]
-
Cool the reaction to room temperature and filter through a plug of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the crude amine intermediate.
-
Oxidation: Dissolve the crude amine in acetonitrile (ACN) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve CAN in water.
-
Add the CAN solution dropwise to the cold ACN solution and stir at 0 °C for 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 45 minutes.
-
Adjust the pH of the solution to ~8 with saturated aqueous NaHCO3.
-
Extract the aqueous layer three times with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude neothis compound as a yellow solid.[2]
-
The product can be purified by recrystallization from a chloroform/hexanes mixture.[2]
-
IV. Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of this compound total synthesis.
References
Technical Support Center: Synthesis of the Amphimedine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the Amphimedine core.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in synthesizing the pentacyclic core of this compound?
A1: The primary challenge in this compound synthesis is the efficient construction of the planar pentacyclic pyrido[4,3,2-mn]acridine scaffold. Historically, this has been hampered by low overall yields in multi-step syntheses. Key difficulties include the regioselective formation of the E-ring and achieving the final oxidation to the fully aromatic system without side reactions.
Q2: What are the common synthetic approaches to the this compound core?
A2: Several strategies have been employed, with two prominent approaches being:
-
Linear Synthesis: Involving the sequential construction of the rings. Early syntheses often relied on palladium-catalyzed cross-coupling reactions or hetero-Diels-Alder reactions to form the E-ring.
-
Bioinspired/Biomimetic Synthesis: This more recent and efficient approach mimics the proposed natural biosynthetic pathway. It often involves the coupling of a kynuramine (B1673886) derivative with a dopamine (B1211576) derivative to form a key intermediate (like styelsamine D), followed by cyclization and oxidation.[1][2][3]
Q3: Why are the reported overall yields for this compound synthesis often low?
A3: Early total syntheses of this compound and its analogue, neothis compound, reported low overall yields (as low as 2-6%) due to the numerous steps involved and challenges in key transformations.[1] More recent bioinspired approaches have significantly improved the efficiency, achieving overall yields of around 14% in 8 steps from tryptamine.[1][2][3]
Troubleshooting Guide
Problem 1: Low Yield in the Formation of the Deoxythis compound (B1244212) Mixture
Q: I am following a bioinspired route reacting styelsamine D with paraformaldehyde, but I am getting a low yield of the desired demethyldeoxythis compound and deoxythis compound mixture. What could be the issue?
A: This reaction is a Pictet-Spengler type cyclization. Several factors can influence the yield:
-
Reaction Conditions: Ensure the reaction is carried out in an appropriate solvent, such as acetic acid, and at a suitable temperature. Overheating can lead to decomposition.
-
Purity of Styelsamine D: The purity of the styelsamine D intermediate is crucial. Impurities from the preceding steps can interfere with the cyclization. Ensure it is properly purified before use.
-
Stoichiometry of Paraformaldehyde: The amount of paraformaldehyde is critical. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Solution:
-
Optimize the reaction temperature and time. Start with the reported conditions and perform small-scale experiments to find the optimal parameters for your setup.
-
Purify styelsamine D by column chromatography until it is free of impurities as confirmed by NMR and/or LC-MS.
-
Titrate the amount of paraformaldehyde to find the optimal stoichiometry.
Problem 2: Inefficient Final Oxidation to this compound
Q: I am struggling with the final oxidation of deoxythis compound to this compound. My yields are low, and I am observing multiple side products. What are the recommended oxidation conditions?
A: The final oxidation is a delicate step, and the choice of oxidant and reaction conditions is critical to avoid over-oxidation or degradation of the product.
-
Choice of Oxidant: Two effective methods have been reported:
-
Potassium Ferricyanide (B76249) (K₃[Fe(CN)₆]): This is a common and effective oxidant for this transformation. The reaction is typically run in an alkaline medium.
-
DMSO/conc. HCl: This system can also effect the desired oxidation.
-
-
Reaction Control:
-
Temperature: Maintain the recommended reaction temperature. For the K₃[Fe(CN)₆] oxidation, the reaction is often performed at room temperature or slightly elevated temperatures.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid the formation of degradation products due to prolonged reaction times.
-
Solution:
-
If using K₃[Fe(CN)₆], ensure the pH of the reaction mixture is appropriately controlled, as the efficiency of the oxidation can be pH-dependent.
-
If using DMSO/conc. HCl, the concentration of HCl is important. Use concentrated HCl as specified in the protocol.
-
Carefully monitor the reaction and quench it as soon as the starting material is consumed to minimize the formation of byproducts.
Problem 3: Difficulty in Purification of Intermediates and Final Product
Q: The intermediates in my synthesis, as well as the final this compound product, are proving difficult to purify. I am observing streaking on my silica (B1680970) gel columns and poor separation.
A: The planar and nitrogenous nature of the pyridoacridine core can lead to strong interactions with silica gel, causing purification challenges.
-
Choice of Stationary Phase:
-
Deactivated Silica Gel: Pre-treating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent can help to reduce tailing and improve separation.
-
Alumina (B75360): In some cases, alumina (neutral or basic) may be a better choice for the stationary phase.
-
-
Eluent System:
-
A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity.
-
Adding a small amount of methanol (B129727) or another polar solvent to your dichloromethane (B109758) or chloroform-based eluent system can help to elute the highly polar compounds.
-
Solution:
-
For column chromatography, add 0.5-1% triethylamine to your eluent system to deactivate the silica gel.
-
Experiment with different solvent systems to find the optimal one for your specific compound.
-
Consider using reversed-phase chromatography (e.g., C18) for the purification of highly polar intermediates or the final product.
Data Presentation
| Synthetic Step | Product | Reported Yield | Reference |
| 1-6 | Styelsamine D | Not individually reported, part of 8-step sequence | [1][2][3] |
| 7 | Demethyldeoxythis compound & Deoxythis compound | Not individually reported, part of 8-step sequence | [1][2][3] |
| 8 | This compound | 14% (overall from tryptamine) | [1][2][3] |
Experimental Protocols
Key Experiment: Bioinspired Synthesis of this compound (Based on Khalil et al., 2016)
This protocol outlines the final two key stages of the bioinspired synthesis of this compound.
Step 7: Synthesis of Demethyldeoxythis compound and Deoxythis compound
-
Reactants: Styelsamine D, paraformaldehyde, glacial acetic acid.
-
Procedure:
-
Dissolve Styelsamine D in glacial acetic acid.
-
Add paraformaldehyde to the solution.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of demethyldeoxythis compound and deoxythis compound by column chromatography.
-
Step 8: Oxidation of Deoxythis compound to this compound
Method A: Using Potassium Ferricyanide
-
Reactants: Deoxythis compound, potassium ferricyanide (K₃[Fe(CN)₆]), a suitable base (e.g., potassium hydroxide), water, and an organic co-solvent if needed.
-
Procedure:
-
Dissolve deoxythis compound in a suitable solvent.
-
Prepare an aqueous solution of potassium ferricyanide and the base.
-
Add the oxidant solution to the solution of deoxythis compound.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
-
Method B: Using DMSO/conc. HCl
-
Reactants: Deoxythis compound, dimethyl sulfoxide (B87167) (DMSO), concentrated hydrochloric acid (HCl).
-
Procedure:
-
Dissolve deoxythis compound in DMSO.
-
Add concentrated HCl to the solution.
-
Heat the reaction mixture at the specified temperature and for the required time.
-
After completion, cool the reaction mixture and carefully neutralize it.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.
-
Mandatory Visualization
Caption: Bioinspired synthetic workflow for this compound from Tryptamine.
Caption: Troubleshooting logic for key steps in this compound synthesis.
References
Technical Support Center: Overcoming Challenges with Amphimedine in Research Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphimedine. Due to its low aqueous solubility, researchers may encounter difficulties in achieving desired concentrations and maintaining its stability in assays. This guide offers practical solutions and detailed protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical properties as a pyridoacridine alkaloid and information from related compound synthesis, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to use anhydrous, cell culture-grade DMSO to ensure the stability of the compound.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low water solubility. Here are several troubleshooting steps you can take:
-
Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Pre-warm the aqueous buffer: Warming your PBS or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Use a lower concentration: If your experimental design allows, try working with a lower final concentration of this compound.
-
Sequential addition to cells: For cell-based assays, you can try adding the this compound stock to serum-free medium first, and then adding this to your cells, followed by the addition of serum-containing medium after a short incubation.
Q3: What is the expected biological activity and effective concentration of this compound in in vitro assays?
A3: It is important to note that studies have shown this compound to be relatively inactive and non-toxic in several cancer cell lines at concentrations up to 100 µM.[1] Its isomers, neothis compound (B1247945) and deoxythis compound, exhibit significant cytotoxic activity. Researchers should verify the identity and purity of their this compound sample. If significant biological activity is expected, it may be beneficial to investigate related compounds like neothis compound.
Troubleshooting Guide: this compound Precipitation in Assays
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | - Low aqueous solubility of this compound.- High concentration of the compound. | - Add the stock solution slowly while vortexing the buffer.- Reduce the final concentration of this compound.- Prepare an intermediate dilution in a co-solvent like ethanol (B145695) before the final dilution in aqueous buffer (test for co-solvent compatibility with your assay). |
| Solution becomes cloudy over time or after temperature change. | - Compound is coming out of solution at a lower temperature or over time. | - Prepare fresh working solutions for each experiment.- Ensure the final assay is performed at a consistent temperature.- If possible, run the assay immediately after preparing the final dilution. |
| Inconsistent results between experiments. | - Variable amounts of precipitated compound. | - Visually inspect for precipitation before each experiment.- Standardize the dilution protocol to ensure consistency.- Consider sonicating the stock solution briefly before making dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated scale.
-
Carefully weigh the desired amount of this compound solid into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: ~311.3 g/mol ).
-
Volume (L) = (Mass (g) / 311.3 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or plates
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. To minimize the final DMSO concentration, it is recommended to perform serial dilutions if very low concentrations of this compound are required.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
While vortexing or gently swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately in your cell-based assay.
Quantitative Data Summary
The following table summarizes the reported cytotoxicity of this compound and its related, more active compounds, neothis compound and deoxythis compound.
| Compound | Cell Line(s) | Endpoint | Reported IC₅₀ / Concentration |
| This compound | Various cancer cell lines | Cytotoxicity | Not cytotoxic up to 100 µM[1] |
| Neothis compound | Metnase-enhanced cell growth | Inhibition of cell growth | 0.5 µM |
| Deoxythis compound | Various cancer cell lines | Cytotoxicity | IC₅₀ values slightly lower than neothis compound[1] |
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway for Neothis compound (this compound Isomer)
As this compound has been shown to be relatively inactive, this diagram illustrates the mechanism of its more potent isomer, neothis compound, for informational purposes.
Caption: Mechanism of Topoisomerase IIα inhibition by Neothis compound.
References
Optimizing reaction conditions for Amphimedine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Amphimedine.
Frequently Asked Questions (FAQs)
General
-
What are the most common synthetic strategies for this compound? The synthesis of the pentacyclic pyridoacridine core of this compound typically involves key strategies such as palladium-catalyzed cross-coupling reactions to form the biaryl linkage, hetero-Diels-Alder reactions to construct the pyridine (B92270) ring, and a final oxidative cyclization to yield the aromatic core. Bioinspired synthetic routes often utilize an oxidative amination followed by an acid-catalyzed cyclization.[1]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
-
My Suzuki/Stille coupling reaction to form the key biaryl intermediate is giving a low yield. What are the potential causes and solutions? Low yields in palladium-catalyzed cross-coupling reactions are a common issue. Several factors could be at play:
-
Catalyst Inactivity: The Pd(0) catalyst may be oxidized or deactivated. Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Using a pre-catalyst or adding a reducing agent like triphenylphosphine (B44618) can sometimes help maintain the active catalytic species.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. If one ligand is not providing good results, screening a variety of electron-rich and bulky ligands is recommended.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often substrate-dependent and may require screening.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used. A solvent screen may be necessary to find the optimal conditions.
-
Side Reactions: Homocoupling of the boronic acid/ester or organotin reagent can be a significant side reaction. This can sometimes be minimized by adjusting the reaction temperature or the stoichiometry of the reagents.
-
-
I am observing significant amounts of homocoupled byproducts. How can I minimize these? Homocoupling can arise from the presence of oxygen, which can facilitate the oxidative coupling of the organometallic reagent. Rigorous degassing of the reaction mixture is crucial. Additionally, using a slight excess of the halide coupling partner relative to the organometallic reagent can sometimes favor the cross-coupling pathway.
Hetero-Diels-Alder Reaction
-
The regioselectivity of my hetero-Diels-Alder reaction is poor. How can I improve it? The regioselectivity of the hetero-Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. To improve selectivity, consider the following:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the polarization of the dienophile, leading to improved regioselectivity and reaction rates.
-
Solvent Polarity: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) may be beneficial.
-
Temperature Control: Reaction temperature can affect the selectivity. Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable regioisomer.
-
Final Cyclization and Oxidation Steps
-
My final acid-catalyzed cyclization to form the pentacyclic core is not proceeding to completion. What can I do? Incomplete cyclization can be due to several factors:
-
Acid Strength: The strength of the acid catalyst is critical. If a weaker acid (e.g., acetic acid) is not effective, a stronger acid like trifluoroacetic acid (TFA) or a Lewis acid may be required.
-
Reaction Temperature and Time: These reactions can sometimes require elevated temperatures and prolonged reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.
-
Substrate Solubility: The starting material may not be fully soluble in the reaction medium. Using a co-solvent to improve solubility can be helpful.
-
-
The final oxidation to the fully aromatic this compound is resulting in a complex mixture of products. What are the likely side reactions and how can I avoid them? Over-oxidation or reaction at unintended positions can lead to a mixture of byproducts.
-
Choice of Oxidant: The choice of oxidizing agent is crucial. Milder oxidants may provide better selectivity. Common oxidants for this step include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or air oxidation in the presence of a catalyst.
-
Reaction Conditions: Control of reaction time and temperature is important to prevent over-oxidation. Monitoring the reaction closely and quenching it as soon as the starting material is consumed can help to minimize the formation of byproducts.
-
Troubleshooting Guides
Problem 1: Low Yield in the Formation of the Pyridoacridine Core
| Potential Cause | Troubleshooting Step |
| Inefficient Cyclization | 1. Increase Acid Strength: If using a weak acid, switch to a stronger protic acid (e.g., TFA) or a Lewis acid (e.g., BF₃·OEt₂). 2. Elevate Temperature: Gradually increase the reaction temperature while monitoring for decomposition. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC/LC-MS. |
| Poor Solubility of Precursor | 1. Solvent Optimization: Use a co-solvent to improve the solubility of the starting material. 2. Higher Dilution: Running the reaction at a higher dilution can sometimes improve solubility and prevent aggregation. |
| Decomposition of Product | 1. Lower Reaction Temperature: If the product is unstable at higher temperatures, try running the reaction at a lower temperature for a longer time. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
Problem 2: Difficulty in Purification of the Final Product
| Potential Cause | Troubleshooting Step |
| Inseparable Byproducts | 1. Optimize Final Reaction: Re-evaluate the conditions of the final oxidation step to minimize byproduct formation. 2. Alternative Purification: If silica (B1680970) gel chromatography is ineffective, consider alternative techniques such as reverse-phase chromatography, preparative TLC, or crystallization. |
| Product Tailing on Silica Gel | 1. Solvent System Modification: Add a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent to reduce tailing of basic compounds. 2. Use of Alternative Stationary Phase: Consider using alumina (B75360) or a deactivated silica gel. |
| Low Recovery from Chromatography | 1. Check for Insolubility: The product may be precipitating on the column. Use a stronger eluent or a different solvent system. 2. Decomposition on Silica: Some compounds are unstable on silica gel. Minimize the time the compound spends on the column by using a faster flow rate or by switching to a less acidic stationary phase. |
Data Presentation
Table 1: Comparison of Reported Overall Yields for this compound Synthesis
| Synthetic Approach | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| Echavarren and Stille | Palladium-catalyzed cross-coupling, Hetero-Diels-Alder | 8 | 23 | (Not directly cited, mentioned in[1]) |
| Bioinspired Synthesis | Oxidative amination, Acid-catalyzed cyclization, Oxidation | 8 | 14 | Khalil et al., 2016[1] |
Experimental Protocols
Bioinspired Synthesis of this compound (Adapted from Khalil et al., 2016[1])
This protocol outlines the final steps of a bioinspired synthesis of this compound.
Step 1: Formation of Deoxythis compound
-
Reaction: To a solution of the precursor tetracycle in a suitable solvent, add an excess of a formaldehyde (B43269) equivalent (e.g., paraformaldehyde).
-
Conditions: The reaction is typically carried out in an acidic medium (e.g., acetic acid) at an elevated temperature.
-
Work-up: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Method A: Potassium Ferricyanide (B76249) Oxidation
-
Reagents: Deoxythis compound is treated with potassium ferricyanide (K₃[Fe(CN)₆]) in the presence of a base (e.g., potassium carbonate).
-
Solvent: A mixture of water and an organic solvent (e.g., dichloromethane) is often used.
-
Conditions: The reaction is typically stirred at room temperature.
-
-
Method B: DMSO/HCl Oxidation
-
Reagents: Deoxythis compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and treated with concentrated hydrochloric acid (HCl).
-
Conditions: The reaction is heated to facilitate the oxidation.
-
-
Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
Purification: The final product, this compound, is purified by column chromatography.
Visualizations
Caption: A generalized workflow for the final steps of this compound synthesis.
References
Amphimedine stability issues in solution
Welcome to the technical support center for Amphimedine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution during experimental workflows.
Disclaimer: Specific experimental data on the stability of this compound, including its degradation kinetics and definitive degradation pathways, is limited in publicly available literature. The information and protocols provided herein are based on the general chemical properties of related pyridoacridine alkaloids and best practices for handling marine natural products. It is strongly recommended that users perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polycyclic aromatic marine alkaloid belonging to the pyridoacridine class of compounds.[1][2] Like many complex natural products, its intricate structure can be susceptible to degradation under various experimental conditions, potentially impacting its biological activity and leading to inconsistent results.[1]
Q2: What are the primary factors that can affect this compound's stability in solution?
Based on the general behavior of alkaloids and other complex organic molecules, the following factors are likely to influence this compound's stability:
-
pH: The stability of alkaloids is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[3][4][5][6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][6]
-
Light: Many polycyclic aromatic compounds are photosensitive and can degrade upon exposure to light, particularly UV radiation.[7]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
-
Solvent: The choice of solvent can influence the solubility and stability of this compound. While it is often dissolved in DMSO for stock solutions, its stability in aqueous buffers and cell culture media needs to be considered.
Q3: How should I prepare and store this compound stock solutions?
To maximize the shelf-life of your this compound stock solution, we recommend the following:
-
Solvent: Prepare a high-concentration stock solution in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C in the dark.
-
Handling: Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO stock.
Q4: I am observing inconsistent results in my cell-based assays. Could this be due to this compound instability?
Yes, inconsistent biological activity is a common symptom of compound instability in cell culture media. This compound may degrade over the course of a multi-day experiment, leading to a decrease in the effective concentration. It is crucial to assess its stability in your specific cell culture medium and under your incubation conditions.
Troubleshooting Guides
Issue 1: Loss of Biological Activity or Inconsistent Results
-
Possible Cause: Degradation of this compound in the experimental solution (e.g., cell culture medium).
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your specific medium under your experimental conditions (see Experimental Protocols section).
-
Replenish the Compound: If significant degradation is observed, consider replenishing the medium with freshly prepared this compound at regular intervals during long-term experiments.
-
Optimize Assay Duration: If possible, shorten the experimental duration to minimize the impact of degradation.
-
Control Environmental Factors: Protect your experimental plates from light by using amber plates or covering them with aluminum foil. Ensure the incubator temperature and pH of the medium are stable and within the optimal range for your cells.
-
Issue 2: Precipitation of this compound in Aqueous Solutions
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts and precipitation.
-
Use a Pre-warmed Medium: When diluting the DMSO stock solution, add it to a pre-warmed aqueous medium while vortexing gently to facilitate dissolution.
-
Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of this compound. Prepare them fresh for each experiment from the frozen DMSO stock.
-
Solubility Testing: If precipitation persists, perform a solubility test to determine the maximum soluble concentration of this compound in your experimental buffer or medium.
-
Data on Factors Affecting Stability of Related Alkaloids
While specific quantitative data for this compound is scarce, studies on other alkaloids provide insights into potential stability issues. The following table summarizes general findings on the stability of Mitragyna alkaloids, which can serve as a reference.
| Factor | Condition | Observation on Mitragyna Alkaloids | Potential Implication for this compound |
| pH | Acidic (pH 2-4) | All studied alkaloids were acid labile.[1][8][9][10] | This compound may be unstable in acidic buffers. |
| Neutral (pH 7) | Mitragynine (B136389) was relatively stable.[1][8][9] | This compound may exhibit better stability at neutral pH. | |
| Alkaline (pH 8-10) | Mitragynine underwent hydrolysis of its methyl ester.[10] | The functional groups of this compound could be susceptible to alkaline hydrolysis. | |
| Temperature | 4°C, 20°C | No significant loss of mitragynine was observed.[1][8][9] | Refrigerated storage of aqueous solutions may be suitable for short-term use. |
| 40°C and above | Significant degradation of 7-hydroxymitragynine (B600473) was observed.[1][8][9] | Elevated temperatures should be avoided during experiments and storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl
-
Basic Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Store the solid compound and a solution in a suitable solvent at 60°C.
-
Photodegradation: Expose a solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.
-
-
Incubation: Incubate the solutions at room temperature (for hydrolysis and oxidation) or the specified temperature for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: At each time point, withdraw an aliquot of the acidic and basic hydrolysis samples and neutralize them.
-
Analysis: Analyze all samples by HPLC-UV (see Protocol 2) and LC-MS to identify and quantify the remaining parent compound and any degradation products.
Protocol 2: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for developing an HPLC-UV method to assess the purity of this compound and monitor its stability. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Example Gradient: 10% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) or other experiments to a suitable concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas of this compound and any degradation products. Quantify the concentration of this compound using the calibration curve.
Protocol 3: NMR Spectroscopy for Structural Elucidation of Degradation Products
NMR spectroscopy is a powerful tool for identifying the structure of unknown degradation products.
Methodology:
-
Isolation of Degradation Products: If significant degradation is observed in the forced degradation study, scale up the reaction to produce enough of the degradation product for isolation by preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the purified degradation product in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
NMR Data Acquisition: Acquire a suite of NMR spectra, including:
-
1D: ¹H and ¹³C NMR.
-
2D: COSY, HSQC, HMBC, and NOESY.
-
-
Structure Elucidation: Analyze the NMR data to determine the chemical structure of the degradation product by identifying proton and carbon environments and their correlations.[8][11]
References
- 1. New Perspectives in the Chemistry of Marine Pyridoacridine Alkaloids | MDPI [mdpi.com]
- 2. Bioinspired Syntheses of the Pyridoacridine Marine Alkaloids Demethyldeoxythis compound, Deoxythis compound, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Perspectives in the Chemistry of Marine Pyridoacridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrroloquinoline and pyridoacridine alkaloids from marine sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Amphimedine
Welcome to the technical support center for researchers working with Amphimedine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising pyridoacridine marine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a potent topoisomerase IIα inhibitor, exhibits poor aqueous solubility, which is a primary obstacle to its oral bioavailability. Its hydrophobic nature can lead to low dissolution rates in the gastrointestinal tract and limited permeation across the intestinal epithelium, resulting in low and variable systemic exposure.
Q2: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to improve the oral absorption of this compound. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance the solubilization and absorption of hydrophobic drugs.
-
Nanoparticle formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution and solubility.
-
Use of permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating the absorption of drug molecules.
Q3: Are there any known signaling pathways affected by this compound that are relevant to its therapeutic action?
Yes, this compound is known to be a topoisomerase IIα inhibitor. By targeting this enzyme, this compound interferes with DNA replication and repair processes in cancer cells. This inhibition leads to the accumulation of double-strand DNA breaks, which subsequently triggers apoptotic cell death.
Troubleshooting Guides
Issue 1: Low and inconsistent results in Caco-2 permeability assays.
Possible Cause: Poor solubility of this compound in the assay buffer, leading to precipitation and inaccurate permeability assessment.
Troubleshooting Steps:
-
Solvent Selection: Ensure the concentration of the organic co-solvent (e.g., DMSO) used to prepare the this compound stock solution is kept to a minimum in the final assay buffer (typically ≤1%) to avoid cell toxicity and altered membrane integrity.
-
Formulation Approach: Consider pre-formulating this compound in a solubilization-enhancing vehicle, such as a self-emulsifying drug delivery system (SEDDS), before adding it to the apical side of the Caco-2 cell monolayer.
-
Monitor Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) values before and after the experiment to ensure the integrity of the cell monolayer has not been compromised.
Issue 2: High variability in in vivo pharmacokinetic data after oral administration.
Possible Cause: Inconsistent dissolution of the this compound formulation in the gastrointestinal tract of the animal model.
Troubleshooting Steps:
-
Formulation Optimization: Develop a robust formulation with consistent properties. For solid dosage forms, ensure uniform particle size distribution. For lipid-based systems, confirm the formation of stable nano- or micro-emulsions upon dilution in simulated gastric and intestinal fluids.
-
Food Effect Assessment: The presence of food can significantly impact the bioavailability of poorly soluble drugs. Conduct pharmacokinetic studies in both fasted and fed states to evaluate any potential food effects on this compound absorption.
-
Animal Model Considerations: Ensure consistent dosing procedures and consider the physiological differences between animal models that might affect gastrointestinal transit time and pH.
Experimental Protocols & Data
Protocol 1: Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound and the potential for efflux transporter involvement.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to confirm monolayer integrity.
-
Permeability Study:
-
The apparent permeability coefficient (Papp) is determined in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
This compound is added to the donor chamber, and samples are collected from the receiver chamber at predetermined time points.
-
To investigate the involvement of P-glycoprotein (P-gp) efflux, the assay can be repeated in the presence of a P-gp inhibitor (e.g., verapamil).
-
-
Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.
Hypothetical Data:
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound (unformulated) | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 |
| This compound-SEDDS | 2.1 ± 0.3 | 2.3 ± 0.5 | 1.1 |
| This compound + Verapamil | 1.8 ± 0.2 | 2.0 ± 0.3 | 1.1 |
Data are presented as mean ± standard deviation (n=3).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used.
-
Formulation Administration:
-
Group 1: Intravenous (IV) administration of this compound solution (for bioavailability calculation).
-
Group 2: Oral gavage of unformulated this compound suspension.
-
Group 3: Oral gavage of this compound-SEDDS formulation.
-
-
Blood Sampling: Blood samples are collected via the tail vein at specified time points post-dosing.
-
Plasma Analysis: Plasma is separated, and this compound concentrations are quantified by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Hypothetical Data:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (F%) |
| IV Solution | - | - | 1500 ± 250 | 100 |
| Oral Suspension | 50 ± 15 | 4.0 ± 1.0 | 300 ± 90 | 20 ± 6 |
| Oral SEDDS | 250 ± 60 | 2.0 ± 0.5 | 1200 ± 300 | 80 ± 20 |
Data are presented as mean ± standard deviation (n=6).
Technical Support Center: Troubleshooting Amphimedine Cytotoxicity Experiments
Welcome to the technical support center for Amphimedine cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and frequently asked questions (FAQs) encountered when working with this marine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a pyridoacridine alkaloid. While its direct cytotoxic mechanism can vary between its analogues, compounds in this class are generally known to act as topoisomerase II inhibitors and DNA intercalating agents. Some related compounds, like deoxythis compound, have also been shown to generate reactive oxygen species (ROS), contributing to their cytotoxic effects. It is important to note that while related to neothis compound (B1247945), which is a known topoisomerase II inhibitor, this compound itself has been reported in some studies to be relatively non-toxic and not to inhibit topoisomerase enzymes at similar concentrations. Therefore, it is crucial to verify the activity of the specific batch of this compound being used.
Q2: I am not observing the expected cytotoxicity with this compound. What are the common initial troubleshooting steps?
When encountering a lack of expected cytotoxicity, it is essential to first verify the experimental setup. This includes:
-
Confirming Compound Identity and Purity: Ensure the compound is indeed this compound and check its purity.
-
Verifying Concentration: Double-check all calculations for dilutions and the preparation of your stock solution.
-
Assessing Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Checking Solvent Effects: Confirm that the concentration of the solvent (commonly DMSO) is not affecting cell viability. Always include a vehicle-only control in your experiments.[1]
-
Repeating with Fresh Reagents: It is advisable to repeat the experiment with freshly prepared reagents and a new aliquot of this compound.
Q3: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. How can I resolve this?
Precipitation of hydrophobic compounds upon dilution in aqueous media is a common issue.[1] Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in DMSO first to achieve a lower concentration before the final dilution into the aqueous culture medium.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[1][2] Some cell lines might tolerate up to 0.5%, but this should be determined empirically for your specific cell line.[2]
-
Rapid Mixing: When adding the this compound-DMSO solution to the medium, ensure rapid and thorough mixing by gentle swirling or pipetting to promote even dispersion and reduce the chance of precipitation.[1]
-
Warming: Gently warming the cell culture medium to 37°C before adding the compound can sometimes aid in solubility.
Q4: The IC50 value for this compound in my experiments is inconsistent or varies significantly between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Density: The initial cell seeding density can significantly impact the apparent cytotoxicity of a compound. Ensure you use a consistent cell number for each experiment.
-
Incubation Time: The duration of exposure to this compound will affect the IC50 value. It is crucial to use a consistent incubation time.[3][4][5] For some compounds, cytotoxicity may increase with longer incubation periods.[3][4]
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT vs. membrane integrity in LDH assay). It is not uncommon for different assays to yield varying IC50 values.
-
Compound Stability: The stability of this compound in your cell culture medium over the course of the experiment can influence the results. If the compound degrades, its effective concentration will decrease over time.
-
Cell Line Differences: Different cell lines can exhibit varying sensitivity to the same compound due to differences in their genetic makeup and cellular machinery.[6]
Data Presentation
This compound and Analogue Cytotoxicity (IC50 Values)
The cytotoxic activity of this compound and its analogues can vary significantly depending on the specific compound and the cancer cell line being tested. Below is a summary of reported IC50 values for related compounds to provide a general reference. It is highly recommended to perform a dose-response experiment to determine the IC50 for this compound in your specific cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| Deoxythis compound | Various Tumor Cell Lines | Cytotoxic | [7] |
| Neothis compound | Various Tumor Cell Lines | Cytotoxic | [7] |
| This compound | Not specified | Relatively non-toxic at doses where neothis compound is active | [7] |
Note: Specific IC50 values for this compound across a broad range of cancer cell lines are not consistently available in the public domain. The data presented here is for related compounds and should be used as a general guide.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability
Problem: You are observing higher than expected cell viability, or no cytotoxic effect, after treating with this compound.
Troubleshooting workflow for unexpectedly high cell viability.
Guide 2: High Background or Artifacts in MTT Assay
Problem: You are observing high background absorbance or other artifacts in your MTT assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. d-nb.info [d-nb.info]
- 4. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of Amphimedine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Amphimedine, a potent pyridoacridine marine alkaloid with significant biological activity, presents a formidable challenge for synthetic chemists. The intricate molecular architecture and the presence of multiple reactive sites often lead to the formation of undesired side products, complicating purification and diminishing overall yield. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of this compound and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in this compound synthesis prone to side reactions?
A1: Two of the most challenging stages in many reported syntheses of this compound are the formation of the tetracyclic core via a Pictet-Spengler-type reaction and the final oxidation of the deoxythis compound (B1244212) intermediate to this compound.
Q2: What are the common sources of formaldehyde (B43269) for the Pictet-Spengler reaction, and what are the potential pitfalls?
A2: Paraformaldehyde is a common source of formaldehyde for this reaction. However, its use can sometimes lead to the formation of multiple products, including demethyldeoxythis compound and deoxythis compound.[1][2] The stoichiometry of paraformaldehyde is critical; an excess can lead to the formation of undesired byproducts. Additionally, the reaction of amines with formaldehyde can sometimes yield stable aminol intermediates or lead to the formation of hexahydro-1,3,5-triazines if not properly controlled.
Q3: My final oxidation step is not working efficiently. What are the likely issues?
A3: The oxidation of deoxythis compound to this compound, often carried out with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), is a delicate transformation.[1][2] The regioselectivity of this oxidation is a major concern. Inadequate control of reaction conditions can lead to oxidation at undesired positions on the pyridoacridine core or even over-oxidation, resulting in a mixture of products that are difficult to separate. The reaction is also sensitive to the solvent environment and the presence of other reagents.
Q4: I am observing a complex mixture of products after the cyclization step. What could be the cause?
A4: The formation of a complex mixture during the iminium cyclization (Pictet-Spengler-type reaction) can be attributed to several factors. The stability of the iminium ion intermediate is crucial. If the reaction conditions are not optimal, this intermediate can participate in side reactions before the desired cyclization occurs. The acidity of the medium, reaction temperature, and choice of solvent all play a significant role in directing the reaction towards the desired product.
Troubleshooting Guide
Issue 1: Low Yield in the Formation of the Deoxythis compound Core
When reacting a key intermediate like styelsamine D with a formaldehyde source, researchers often face the challenge of obtaining a mixture of demethyldeoxythis compound and the desired deoxythis compound, leading to a reduced yield of the target precursor.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incorrect stoichiometry of formaldehyde source | Carefully control the molar equivalents of paraformaldehyde. Start with a 1:1 molar ratio of the amine to formaldehyde and incrementally increase if starting material remains. | Optimized ratio will favor the formation of the desired deoxythis compound over the demethylated analog. |
| Suboptimal reaction temperature and time | Monitor the reaction progress closely using TLC or LC-MS. A lower temperature may increase selectivity but require a longer reaction time. Conversely, a higher temperature might accelerate the reaction but also promote side product formation. | Identification of the optimal temperature and time to maximize the yield of the desired product. |
| Inappropriate solvent | Screen different solvents. While acetic acid is commonly used, other polar aprotic solvents like acetonitrile (B52724) or protic solvents like methanol (B129727) could influence the reaction pathway and selectivity. | Improved selectivity and yield of the desired product. |
Issue 2: Poor Regioselectivity and Over-oxidation in the Final Oxidation Step
The final oxidation of deoxythis compound to this compound using potassium ferricyanide can be plagued by a lack of regioselectivity and the formation of over-oxidized byproducts.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Harsh reaction conditions | Perform the oxidation at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to quench it as soon as the starting material is consumed. | Minimized formation of over-oxidized products and improved yield of this compound. |
| Incorrect pH of the reaction medium | The oxidation with ferricyanide is typically carried out under alkaline conditions. The pH should be carefully controlled and optimized to favor the desired regioselectivity. | Enhanced formation of this compound over other oxidized isomers. |
| Presence of interfering substances | Ensure the deoxythis compound starting material is of high purity. Impurities from previous steps can interfere with the oxidation reaction. | A cleaner reaction profile with a higher yield of the desired product. |
Experimental Protocols
Key Experiment: Bio-inspired Synthesis of Deoxythis compound and this compound
This protocol is based on a reported bio-inspired synthesis and highlights the critical steps where side reactions can occur.[1][2]
Step 1: Formation of Deoxythis compound Core
-
Reactants: Styelsamine D, paraformaldehyde, acetic acid.
-
Procedure: To a solution of styelsamine D in acetic acid, add a controlled amount of paraformaldehyde (start with 1.0-1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable base and extract the product with an organic solvent. The crude product, a mixture of demethyldeoxythis compound and deoxythis compound, is then purified by column chromatography.
Step 2: Oxidation to this compound
-
Reactants: Purified deoxythis compound, potassium ferricyanide (K₃[Fe(CN)₆]), alkaline solution (e.g., aqueous sodium hydroxide).
-
Procedure: Dissolve deoxythis compound in a suitable solvent and cool the solution in an ice bath. Slowly add a solution of potassium ferricyanide in an alkaline medium.
-
Reaction Conditions: Maintain the temperature and stir the reaction mixture vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography to isolate pure this compound.
Visualizing Reaction Pathways
To better understand the critical steps and potential for side reactions, the following diagrams illustrate the key transformations in this compound synthesis.
Caption: Key steps in the bio-inspired synthesis of this compound.
Caption: Troubleshooting workflow for the Pictet-Spengler type reaction.
Caption: Troubleshooting workflow for the final oxidation step.
References
Technical Support Center: Purification of Amphimedine from Crude Extract
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Amphimedine from crude extracts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound in Crude Extract | Inefficient Extraction: The solvent system or extraction method may not be optimal for this compound.[1] | - Solvent Selection: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), dichloromethane). Alcohol-based solvents can often dissolve both the free base and salt forms of alkaloids.[1] - Acid-Base Extraction: Employ an acid-base extraction protocol to selectively isolate alkaloids. Extract the crude material with an acidified aqueous solution to convert alkaloids into their water-soluble salt forms. Then, basify the aqueous extract and extract with an organic solvent to recover the alkaloids in their free base form.[2][3] - Extraction Technique: Consider using modern extraction techniques such as ultrasound-assisted or microwave-assisted extraction, which can be more efficient than traditional methods.[1] |
| Degradation of this compound: this compound may be unstable under the extraction conditions (e.g., high temperature, exposure to light).[2] | - Temperature Control: Perform extractions at low temperatures to minimize degradation.[2] - Light Protection: Protect the extract from light by using amber glassware or covering containers with aluminum foil. | |
| Poor Resolution in Column Chromatography | Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel, alumina) may not provide adequate separation. | - Stationary Phase Screening: Test different stationary phases. Silica gel is a common starting point, but for some alkaloids, alumina (B75360) or reversed-phase materials (like C18) may offer better selectivity. - Column Packing: Ensure the column is packed uniformly to prevent channeling and band broadening. |
| Suboptimal Mobile Phase: The solvent system used for elution does not effectively separate this compound from impurities. | - Solvent System Optimization: Systematically vary the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures. - pH Adjustment: For ionizable compounds like alkaloids, adjusting the pH of the mobile phase can significantly impact retention and selectivity. | |
| Co-elution of this compound with Analogs | Structural Similarity: this compound and its analogs often have very similar chemical structures and polarities, making them difficult to separate. | - High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a high-efficiency column (small particle size) for better resolution. - Methodical Gradient Optimization: Develop a shallow and focused solvent gradient around the elution point of this compound to improve the separation of closely related compounds.[4] |
| Peak Tailing in HPLC Analysis | Secondary Interactions: The basic nitrogen atoms in this compound can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to tailing peaks. | - Use of a Deactivated Column: Employ a "base-deactivated" or "end-capped" column where the residual silanol groups are chemically modified to reduce these interactions. - Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, trifluoroacetic acid) to the mobile phase to mask the silanol groups and improve peak shape.[5] - pH Control: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure a consistent ionization state and minimize interactions with the stationary phase.[5] |
| Column Overload: Injecting too much sample onto the column can lead to peak distortion. | - Reduce Sample Concentration: Dilute the sample before injection. - Use a Higher Capacity Column: If higher loading is necessary, use a column with a larger diameter or a stationary phase with a higher carbon load. | |
| This compound Degradation During Purification | pH Instability: this compound may be susceptible to degradation at extreme pH values. | - pH Monitoring and Control: Maintain the pH of all solutions within a stable range for this compound. This may require performing small-scale stability studies at different pH values.[6] - Use of Buffers: Employ buffer systems in the mobile phase to maintain a constant pH during HPLC purification.[6] |
| Solvent Instability: The solvents used for purification may cause degradation over time. | - Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation. - Fresh Preparations: Prepare solutions and mobile phases fresh daily. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying this compound from a marine sponge crude extract?
A1: The initial and most critical step is a well-designed extraction and fractionation process. Typically, this involves:
-
Extraction: The sponge material is extracted with a polar solvent like methanol or ethanol to obtain a crude extract containing a wide range of compounds.[7]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and an acidified aqueous solution. The alkaloids, including this compound, will be protonated and move into the aqueous phase.
-
Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. A subsequent extraction with an organic solvent will yield an alkaloid-enriched fraction.[2][3]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is usually necessary:
-
Initial Fractionation: Vacuum Liquid Chromatography (VLC) or Column Chromatography over silica gel or alumina can be used for the initial fractionation of the alkaloid-enriched extract. This step helps to separate the compounds into groups based on their polarity.
-
Fine Purification: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful technique for the final purification of this compound. A C18 column is a common choice, and a carefully optimized gradient of water and acetonitrile (B52724) (often with an acidic modifier like formic acid or TFA) is used to achieve high purity.[8][9]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the fractionation during column chromatography. For HPLC, a UV detector is typically used, as pyridoacridine alkaloids like this compound have strong UV absorbance.
Q4: What are the common impurities found in this compound crude extracts?
A4: Crude extracts from marine sponges are complex mixtures. Common impurities that may co-extract with this compound include other structurally related alkaloids (this compound analogs), pigments, fatty acids, and sterols.[7][10]
Q5: How can I confirm the identity and purity of the isolated this compound?
A5: The identity of the purified compound should be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The purity can be assessed by the sharpness and symmetry of the peak in the HPLC chromatogram and by the absence of impurity signals in the NMR spectra.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Alkaloid Enrichment
-
Suspend the crude extract in a mixture of dichloromethane and 5% aqueous hydrochloric acid (1:1 v/v).
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the acidic aqueous layer (containing the protonated alkaloids).
-
Repeat the extraction of the organic layer with the acidic solution two more times.
-
Combine all acidic aqueous extracts and cool in an ice bath.
-
Slowly add concentrated ammonium hydroxide (B78521) to the aqueous extract until the pH is approximately 9-10.
-
Extract the basified aqueous solution three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the alkaloid-enriched fraction.[2][3]
Protocol 2: Reversed-Phase HPLC Purification of this compound
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 60% B over 40 minutes is a good starting point. This should be optimized based on the separation of the target peak from impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 365 nm.
-
Injection Volume: 20 µL (of a sample dissolved in the initial mobile phase composition).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. msbchem.com [msbchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Evaluation of Pyridoacridine Alkaloids in a Zebrafish Phenotypic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. turkjps.org [turkjps.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Amphimedine Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of Amphimedine, a promising pyridoacridine marine alkaloid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, with a focus on scaling up production for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a viable and scalable synthetic route to this compound for preclinical studies?
A1: A highly efficient, bio-inspired total synthesis has been developed, proceeding in 8 steps from commercially available tryptamine (B22526) with an overall yield of approximately 14%.[1][2] This route is advantageous for scale-up due to its convergent nature and the use of relatively accessible reagents. The key steps involve the formation of the tetracyclic core via a Pictet-Spengler-type reaction and a final oxidation to yield this compound.
Q2: What are the critical intermediates in this synthetic pathway?
A2: The key intermediates in the 8-step synthesis of this compound are:
-
Tryptamine Methyl Carbamate
-
Kynuramine (B1673886) Dihydrobromide
-
N-Boc-Dopamine
-
Styelsamine D
-
Demethyldeoxythis compound
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: Scaling up the synthesis of this compound presents several challenges:
-
Reaction Control: The Pictet-Spengler-type reaction for the formation of the tetracyclic core can be sensitive to temperature and acid concentration. On a larger scale, efficient heat dissipation is crucial to prevent side reactions.
-
Purification: The purification of intermediates and the final product can be challenging due to their complex structures and potential for forming closely related impurities. Chromatographic separations may require optimization for large-scale production.
-
Oxidation Step: The final oxidation of deoxythis compound to this compound requires careful control of reaction conditions to avoid over-oxidation or the formation of undesired by-products. The choice of oxidizing agent and reaction time are critical parameters.
-
Solubility: Some intermediates may have limited solubility in common organic solvents, which can pose challenges for reaction homogeneity and purification at a larger scale.
-
Impurity Profile: The impurity profile may change upon scale-up. It is essential to identify and characterize any new impurities to ensure the safety and efficacy of the final compound for preclinical studies.
Q4: What analytical techniques are recommended for monitoring the reactions and assessing the purity of this compound?
A4: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of product formation and purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress, determination of purity, and impurity profiling.
-
Mass Spectrometry (MS): To confirm the identity of intermediates and the final product, and to aid in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of all synthesized compounds and to ensure the correct isomeric forms are produced.
Troubleshooting Guides
Problem 1: Low yield in the formation of Styelsamine D (Pictet-Spengler-type reaction).
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction closely by TLC or HPLC. If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Side reactions | The reaction is sensitive to acid concentration. Ensure the correct amount of acid catalyst is used. Too much acid can lead to degradation of the starting material or product. |
| Poor quality of reagents | Use freshly distilled or high-purity solvents and reagents. Ensure the kynuramine dihydrobromide and N-Boc-dopamine are of high quality. |
| Inefficient work-up | During the aqueous work-up, ensure the pH is carefully adjusted to minimize product loss. Extraction with the appropriate solvent system is critical for maximizing recovery. |
Problem 2: Difficulty in the purification of Deoxythis compound.
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of impurities | Optimize the column chromatography conditions. Experiment with different solvent systems (e.g., gradients of methanol (B129727) in dichloromethane) and stationary phases (e.g., silica (B1680970) gel with different particle sizes). |
| Product streaking on the column | Add a small amount of a basic modifier, such as triethylamine, to the eluent to improve the peak shape and reduce streaking of the basic pyridoacridine core. |
| Incomplete removal of paraformaldehyde | Ensure excess paraformaldehyde is removed during the work-up. A thorough aqueous wash can help. |
| Formation of closely related by-products | Analyze the crude product by LC-MS to identify the major by-products. This information can help in designing a more effective purification strategy. |
Problem 3: Inconsistent yields or formation of by-products in the final oxidation to this compound.
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | Carefully control the reaction time and the stoichiometry of the oxidizing agent (K₃[Fe(CN)₆] or DMSO/conc. HCl). Monitor the reaction progress frequently by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
| Incomplete reaction | Ensure the oxidizing agent is fresh and active. If using K₃[Fe(CN)₆], ensure it is fully dissolved. For the DMSO/HCl method, the concentration of HCl is critical. |
| Degradation of the product | This compound may be sensitive to prolonged exposure to strong oxidizing conditions or high temperatures. Maintain the recommended reaction temperature and minimize the reaction time. |
| Complex reaction mixture | The crude reaction mixture may contain unreacted starting material, the desired product, and various oxidation by-products. Purification by preparative HPLC may be necessary to obtain high-purity this compound. |
Experimental Protocols & Data
The following tables summarize the key experimental steps and associated quantitative data for the scalable synthesis of this compound, based on the bio-inspired route.
Table 1: Synthesis of Key Intermediates
| Step | Reaction | Key Reagents & Conditions | Yield (%) | Purification Method |
| 1 | Tryptamine to Tryptamine Methyl Carbamate | Methyl chloroformate, NaOH, EtOAc/H₂O | 95 | Recrystallization |
| 2 | Tryptamine Methyl Carbamate to Kynuramine Dihydrobromide | O₃, then H₂/Pd-C; HBr/AcOH | 75 (over 2 steps) | Precipitation |
| 3 | Dopamine to N-Boc-Dopamine | Boc₂O, Et₃N, CH₂Cl₂ | 98 | Column Chromatography |
| 4 | Kynuramine & N-Boc-Dopamine to Styelsamine D | K₃[Fe(CN)₆], K₂CO₃, H₂O/t-BuOH; then TFA | 45 | Column Chromatography |
| 5 | Styelsamine D to Demethyldeoxythis compound & Deoxythis compound | Paraformaldehyde, AcOH | 80 (combined) | Column Chromatography |
Table 2: Final Step - Oxidation to this compound
| Starting Material | Oxidizing Agent | Solvent & Conditions | Yield (%) | Purification Method |
| Deoxythis compound | K₃[Fe(CN)₆] | H₂O/K₂CO₃, rt, 2 h | 60 | Preparative HPLC |
| Deoxythis compound | DMSO/conc. HCl | rt, 12 h | 55 | Preparative HPLC |
Visualizing the Workflow and Logic
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Synthesis of Amphimedine Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Amphimedine analogue synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing the this compound core structure?
A1: The primary approaches for synthesizing the pyridoacridine core of this compound and its analogues include total synthesis and bioinspired synthesis.[1][2][3] Total synthesis often involves methods like palladium-catalyzed cross-coupling or hetero Diels-Alder reactions to construct the key ring systems.[1] Bioinspired syntheses, on the other hand, aim to mimic the natural biosynthetic pathway, often utilizing key intermediates like styelsamine D and employing oxidative cyclization steps.[2][3]
Q2: I am struggling with low overall yields in my this compound analogue synthesis. What are some general strategies to improve this?
A2: Low overall yields are a common challenge.[1] To address this, consider the following:
-
Route Optimization: Evaluate different synthetic routes. For instance, an improved synthesis of neothis compound (B1247945) was achieved by designing a more efficient 10-step route that resulted in a 25% overall yield, a significant increase from previous 12-step syntheses with yields of 6% or less.[1]
-
Reagent Selection: The choice of reagents is critical. For the final oxidation step in a bioinspired synthesis of this compound, both K3[Fe(CN)6] and a DMSO/conc. HCl system have been used effectively.[2][3]
-
Step-by-Step Yield Improvement: Focus on optimizing the yield of individual steps. Even minor improvements in each step can lead to a substantial increase in the overall yield.
Q3: Are there any known particularly challenging steps in the synthesis of this compound analogues?
A3: Yes, the formation of the E-ring in certain analogues, such as neothis compound, has been reported as a significant challenge.[1] Early methods to construct this ring were unsuccessful, leading to the development of new strategies.[1] Careful consideration of the cyclization method for this part of the molecule is crucial for a successful synthesis.
Troubleshooting Guide
Problem 1: Poor yield in the final aromatization/oxidation step to form the pyridone ring.
-
Possible Cause: The oxidizing agent may be too harsh, leading to side reactions or decomposition of the starting material. For instance, using nitric acid in Hantzsch pyridine (B92270) synthesis can lead to oxidative dealkylation.
-
Solution: Switch to milder and more selective oxidizing agents. Ceric ammonium (B1175870) nitrate (B79036) (CAN) and manganese dioxide (MnO2) are often good alternatives that can minimize side product formation. A one-pot synthesis and aromatization, where the oxidizing agent is added directly after the initial condensation, can also improve yields by immediately converting the intermediate dihydropyridine.[4]
Problem 2: Difficulty in constructing the tetracyclic core of the this compound analogue.
-
Possible Cause: Inefficient cyclization strategy. For complex polycyclic systems, a robust and high-yielding cyclization reaction is key.
-
Solution: Consider a base-mediated intramolecular Diels-Alder cycloaddition. This strategy has been successfully used in the synthesis of related complex alkaloids like norfluorocurarine, employing a tryptamine-derived Zincke aldehyde to efficiently construct the tetracyclic core.[5] Careful control of the base and solvent is critical to achieving the desired diastereoselectivity.[5]
Problem 3: Formation of a mixture of products in the final oxidation step of a bioinspired synthesis.
-
Possible Cause: The oxidation may not be sufficiently regioselective.
-
Solution: In the synthesis of this compound from deoxythis compound (B1244212), oxidation with alkaline ferricyanide (B76249) has been shown to occur selectively on the desired side of the quaternary nitrogen.[3] This suggests that the choice of oxidant and reaction conditions can be tuned to favor the desired product.
Quantitative Data Summary
| Analogue | Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| Neothis compound | Improved Total Synthesis | 10 | 25 | [1] |
| Neothis compound | Previous Total Synthesis | 12 | ≤ 6 | [1] |
| This compound | Echavarren and Stille | 8 | 23 | [1] |
| This compound | Bioinspired Synthesis | 8 | 14 | [2][3] |
Key Experimental Protocols
1. Improved Synthesis of Neothis compound: Final Steps [1]
-
Acid-Catalyzed Ring Closure: The E-ring of neothis compound was formed using an acid-catalyzed ring closure method, which provides a mixture of dimethoxy and quinone intermediates.
-
Catalytic Reduction: The resulting mixture was then catalytically reduced.
-
Oxidative Demethylation: The reduced intermediate was treated with ceric ammonium (IV) nitrate (CAN) for oxidative demethylation, yielding neothis compound as an orange solid in 46% yield for this final step.
2. Bioinspired Synthesis of this compound [2][3]
-
Preparation of Styelsamine D: An optimized route starting from Boc-dopamine was used to prepare styelsamine D.
-
Reaction with Paraformaldehyde: Styelsamine D was reacted with paraformaldehyde, affording a mixture of demethyldeoxythis compound and deoxythis compound.
-
Oxidation: The resulting deoxythis compound was oxidized using either K3[Fe(CN)6] or DMSO/conc. HCl to give this compound.
Visualizations
Caption: High-level workflow for the improved total synthesis of neothis compound.
Caption: Troubleshooting logic for low yield in the final oxidation step.
References
- 1. An Improved High Yield Total Synthesis and Cytotoxicity Study of the Marine Alkaloid Neothis compound: An ATP-Competitive Inhibitor of Topoisomerase IIα and Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinspired Syntheses of the Pyridoacridine Marine Alkaloids Demethyldeoxythis compound, Deoxythis compound, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Amphimedine and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Amphimedine and its derivatives, such as neothis compound (B1247945) and deoxythis compound (B1244212). As direct research on resistance to this compound is limited, this guide draws upon established mechanisms of resistance to related classes of anti-cancer agents, including topoisomerase II inhibitors and reactive oxygen species (ROS)-inducing compounds.
Troubleshooting Guide
Researchers facing unexpected experimental outcomes or suspected resistance to this compound can consult the following table for potential causes and recommended actions.
| Observed Issue | Potential Cause (Hypothesized) | Recommended Troubleshooting Steps |
| Reduced cytotoxicity of this compound analogs (e.g., neothis compound) in cancer cell lines over time. | Alterations in Topoisomerase IIα expression or mutation. | 1. Quantitative PCR (qPCR): Analyze TOP2A mRNA levels. 2. Western Blot: Assess Topoisomerase IIα protein levels. 3. Sanger Sequencing: Sequence the TOP2A gene to identify potential mutations in the drug-binding or ATP-binding domains. |
| Decreased efficacy of deoxythis compound in inducing cell death. | Upregulation of cellular antioxidant capacity. | 1. ROS Assay: Measure intracellular ROS levels using probes like DCFDA. 2. Enzyme Activity Assays: Measure the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD). 3. Western Blot: Analyze the expression of key antioxidant proteins (e.g., Nrf2, Catalase, SOD1/2). |
| Cross-resistance to other anti-cancer drugs observed after prolonged this compound treatment. | Increased expression of multidrug resistance (MDR) transporters. | 1. Western Blot: Probe for the expression of P-glycoprotein (MDR1/ABCB1) and other ABC transporters. 2. Efflux Pump Assay: Use fluorescent substrates (e.g., Rhodamine 123) to measure the activity of drug efflux pumps. 3. Combination Therapy: Test the efficacy of this compound in combination with known MDR inhibitors. |
| Cells exhibit recovery after initial this compound-induced DNA damage. | Enhanced DNA damage repair (DDR) mechanisms. | 1. Immunofluorescence: Stain for DDR markers like γH2AX and 53BP1 to assess the kinetics of DNA repair foci formation and resolution. 2. Western Blot: Analyze the expression and phosphorylation status of key DDR proteins (e.g., ATM, ATR, DNA-PK). |
| This compound treatment fails to induce apoptosis. | Alterations in apoptotic signaling pathways. | 1. Western Blot: Assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. 2. Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3, Caspase-7). |
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to neothis compound. What is the most likely mechanism?
A1: While specific research on neothis compound resistance is not yet available, based on its mechanism as an ATP-competitive topoisomerase II inhibitor, the most probable resistance mechanisms include:
-
Target Alteration: Mutations in the ATP-binding site of Topoisomerase IIα that prevent neothis compound from binding effectively.
-
Target Downregulation: Decreased expression of the Topoisomerase IIα enzyme, reducing the number of available drug targets.[1]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein, which would actively remove neothis compound from the cell.
Q2: I am working with deoxythis compound, which is known to induce reactive oxygen species (ROS). Why might my cells be showing resistance?
A2: Resistance to ROS-inducing agents like deoxythis compound is often linked to the cell's ability to manage oxidative stress. Potential mechanisms include:
-
Upregulation of Antioxidant Systems: Cancer cells can increase the expression and activity of antioxidant enzymes like catalase, superoxide dismutase, and glutathione (B108866) peroxidase.[2][3] This can be driven by the activation of transcription factors such as Nrf2.[4]
-
Altered Cellular Metabolism: A shift in metabolic pathways to minimize endogenous ROS production can contribute to resistance.
-
Enhanced DNA Repair: Increased capacity to repair ROS-induced DNA damage can lead to cell survival.
Q3: Can resistance to this compound be reversed?
A3: Reversing resistance depends on the underlying mechanism. For instance:
-
If resistance is due to increased drug efflux, co-administration with an MDR inhibitor (e.g., verapamil, tariquidar) might restore sensitivity.
-
If resistance is linked to an upregulated antioxidant response, it may be possible to use inhibitors of key antioxidant pathways, although this is an area of ongoing research.
-
For resistance caused by target mutations, it is generally more challenging to overcome with the same drug. In such cases, exploring alternative therapeutic strategies would be necessary.
Q4: Are there any known biomarkers for predicting sensitivity to this compound or its analogs?
A4: Currently, there are no clinically validated biomarkers specifically for this compound. However, based on the mechanisms of its active derivatives, potential predictive biomarkers could include:
-
High Topoisomerase IIα expression: This might indicate initial sensitivity to neothis compound.
-
Low expression of antioxidant proteins: Cells with a lower intrinsic capacity to handle oxidative stress may be more susceptible to deoxythis compound.
-
Low expression of ABC transporters: This could suggest a reduced likelihood of developing multidrug resistance.
Experimental Protocols
Protocol 1: Assessment of Topoisomerase IIα Expression by Western Blot
-
Cell Lysis: Harvest sensitive and potentially resistant cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Topoisomerase IIα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the relative expression of Topoisomerase IIα between sensitive and resistant cells.
Protocol 2: Measurement of Intracellular ROS Levels
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with deoxythis compound at the desired concentration and for the appropriate duration. Include untreated and positive control (e.g., H₂O₂) wells.
-
Probe Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add a solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well and incubate in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add fresh PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated controls to determine the fold change in ROS production.
Signaling Pathways and Workflows
Caption: Potential mechanisms of action and resistance to neothis compound.
Caption: Potential mechanisms of action and resistance to deoxythis compound.
Caption: A logical workflow for investigating suspected resistance to this compound analogs.
References
Optimizing Amphimedine Dosage for In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of Amphimedine and its derivatives in in vivo research settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during preclinical studies. This resource aims to facilitate the effective design and execution of your experiments by providing structured data, detailed protocols, and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a marine-derived pyridoacridine alkaloid. While this compound itself has shown limited activity in some assays, its derivatives, such as neothis compound (B1247945) and deoxythis compound, exhibit significant cytotoxic effects against cancer cells. Their primary mechanisms of action differ:
-
Neothis compound acts as a topoisomerase II inhibitor . It stabilizes the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death.
-
Deoxythis compound induces DNA damage through the production of reactive oxygen species (ROS) , which leads to oxidative stress and apoptosis.[1][2]
Q2: Are there established in vivo dosages for this compound or its derivatives?
Published in vivo studies with specific dosage information for this compound are scarce. However, preclinical studies on its analogue, neothis compound , have demonstrated anti-neoplastic activity in mouse xenograft models. While one study reported that neothis compound was as effective as etoposide (B1684455) in mice with KB tumors and as 9-aminocamptothecin (B1664879) in mice with HCT-116 tumors, specific dosages were not provided in the available abstract. Therefore, dose-finding studies are critical for any new in vivo experiment.
Q3: What are the common challenges when administering this compound in vivo?
Researchers may encounter the following issues:
-
Poor Solubility: Like many alkaloids, this compound and its derivatives can have low aqueous solubility, making formulation for in vivo administration challenging.
-
Toxicity: At higher doses, these compounds can exhibit significant toxicity, leading to adverse effects in animal models.
-
Lack of Efficacy: Suboptimal dosage or poor bioavailability can result in a lack of observable anti-tumor effects.
Q4: What administration routes are recommended for in vivo studies?
The choice of administration route depends on the experimental goals and the formulation. Common routes for preclinical cancer studies include:
-
Intraperitoneal (IP) injection: Often used for initial efficacy studies due to its relative ease and rapid absorption into the systemic circulation.
-
Intravenous (IV) injection: Provides 100% bioavailability but can be technically more challenging.
-
Oral gavage (PO): Used to assess oral bioavailability and efficacy, but absorption can be variable.
-
Subcutaneous (SC) injection: Allows for slower, more sustained release of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient dosage- Poor bioavailability- Inappropriate administration route- Rapid metabolism or clearance | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Optimize the formulation to improve solubility (e.g., use of co-solvents like DMSO, PEG300, or Tween 80).- Test alternative administration routes (e.g., switch from PO to IP or IV).- If possible, perform pharmacokinetic (PK) studies to determine the compound's half-life and exposure. |
| Unexpected Toxicity or Adverse Events | - Dosage is too high- Vehicle toxicity- Rapid injection rate (for IV) | - Reduce the dosage and/or the frequency of administration.- Conduct a vehicle toxicity study to ensure the formulation is well-tolerated.- For IV administration, infuse the compound slowly. |
| Compound Precipitation in Formulation | - Poor solubility of the compound- Incorrect solvent or pH | - Test a range of biocompatible solvents and co-solvents.- Adjust the pH of the formulation if the compound's solubility is pH-dependent.- Use sonication or gentle heating to aid dissolution, but check for compound stability under these conditions. |
Quantitative Data Summary
Due to the limited availability of specific in vivo dosage data for this compound in the public domain, the following table provides a general framework for designing dose-finding studies based on common practices for novel anti-cancer agents.
Table 1: Example Framework for a Dose-Escalation Study in Mice
| Parameter | Description | Example Values |
| Animal Model | Species and strain | Athymic Nude Mice or SCID Mice |
| Tumor Model | Cell line and implantation site | HCT-116 or KB cells, subcutaneous xenograft |
| Starting Dose | Typically 1/10th of the in vitro IC50, converted to an animal equivalent dose | To be determined based on in vitro data |
| Dose Levels | Escalation steps for different cohorts | 1, 3, 10, 30 mg/kg |
| Administration Route | Method of compound delivery | Intraperitoneal (IP) |
| Dosing Schedule | Frequency and duration of treatment | Once daily for 14 or 21 days |
| Endpoint | Primary measure of efficacy | Tumor growth inhibition (% TGI) |
| Toxicity Monitoring | Parameters to assess adverse effects | Body weight change, clinical signs (e.g., lethargy, ruffled fur) |
Experimental Protocols
1. General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general guideline. Specific parameters such as cell line, animal strain, and compound formulation should be optimized for your specific experimental needs.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT-116) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Prepare the this compound derivative formulation. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline.
-
Administer the compound and vehicle control according to the predetermined dose, route, and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
2. Formulation Protocol for a Poorly Soluble Compound
-
Weigh the required amount of the this compound derivative.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add a co-solvent such as PEG300 or Tween 80 to improve solubility and stability. A common ratio is 10% DMSO, 40% PEG300, and 50% saline.
-
Slowly add sterile saline or PBS to the desired final concentration, while vortexing or sonicating to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If necessary, filter through a 0.22 µm filter for sterilization before injection.
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
Technical Support Center: Refinement of Amphimedine's Planar Aromatic Core
This technical support center is designed for researchers, scientists, and drug development professionals working on the chemical synthesis and biological evaluation of Amphimedine and its analogs. It provides troubleshooting guides for common experimental challenges, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anticancer activity of this compound and its analogs?
A1: The primary mechanism of action for many pyridoacridine alkaloids, including this compound analogs like neothis compound (B1247945), is the inhibition of human topoisomerase IIα (Topo IIα).[1] Unlike topoisomerase poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex, some analogs like neothis compound act as ATP-competitive inhibitors of the enzyme's ATPase domain.[1] These compounds can also intercalate into DNA, which is thought to contribute to the disruption of Topo II function.[2]
Q2: What are the key synthetic strategies for constructing the pyridoacridine core of this compound?
A2: A common and effective method for constructing the quinoline (B57606) portion of the pyridoacridine core is the Friedländer annulation.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[5] Bioinspired syntheses have also been developed, mimicking natural biosynthetic pathways to construct the core structure.
Q3: Which structural features of the this compound core are most critical for its cytotoxic activity?
A3: The planarity of the aromatic system is crucial for DNA intercalation, a key aspect of the activity of many pyridoacridine alkaloids. Structure-activity relationship (SAR) studies on related phenazine (B1670421) compounds suggest that the nature and position of substituents on the heterocyclic core significantly influence cytotoxicity. For instance, compounds with a fused five-membered heterocyclic ring are generally less potent than those with a six-membered pyridophenazine structure.[6][7]
Q4: What are the common cell lines used to evaluate the cytotoxicity of this compound analogs?
A4: A variety of human cancer cell lines are used to assess the cytotoxic potential of this compound analogs. The human colon carcinoma cell line HCT-116 is frequently used.[8][9][10] Other colorectal cancer lines such as SW48 and SW620 have also been employed, against which analogs like neothis compound have shown high potency.[1]
Troubleshooting Guides
Synthesis of the Pyridoacridine Core
Issue 1: Low yield in the Friedländer Annulation Step to form the quinoline moiety.
-
Question: I am attempting a Friedländer synthesis to create the tetracyclic core and am experiencing very low yields. What are the common causes and how can I optimize the reaction?
-
Answer: Low yields in the Friedländer synthesis are a common issue. Here is a systematic approach to troubleshoot the problem:
-
Catalyst Choice: The selection of an acid or base catalyst is critical and depends on your specific substrates.[11]
-
Acid Catalysts: For many substrates, acid catalysts are effective. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[11] Molecular iodine (1 mol%) has also been reported as a highly efficient catalyst for this reaction.[3]
-
Base Catalysts: For more reactive starting materials, bases like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu) may be more suitable.[4][11]
-
-
Reaction Temperature: This reaction often requires heating. However, excessively high temperatures can lead to the decomposition of starting materials or products. It is recommended to perform small-scale trial reactions at different temperatures to find the optimal balance between reaction rate and stability.
-
Side Reactions: A major competing reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[11] If you suspect this is occurring, consider switching to an acid catalyst or using a less reactive base.
-
Solvent-Free Conditions: Consider performing the reaction under solvent-free conditions, which can sometimes lead to shorter reaction times and simplified purification.[11]
-
Logical Flow for Troubleshooting Low Yields in Friedländer Annulation:
Caption: Troubleshooting workflow for low yields in Friedländer synthesis.
Biological Evaluation
Issue 2: High variability in cytotoxicity assay (MTT) results.
-
Question: My IC₅₀ values for this compound analogs vary significantly between experiments. How can I improve the consistency of my MTT assay results?
-
Answer: High variability in MTT assays can stem from several factors. Follow these steps to improve reproducibility:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a single-cell suspension and count cells accurately before plating. An initial cell density of 5,000-10,000 cells per well in a 96-well plate is a common starting point.[12]
-
Compound Solubility: Poor solubility of your this compound analogs can lead to inconsistent concentrations in the wells. Ensure your compounds are fully dissolved in the stock solution (typically DMSO) and are not precipitating when diluted in the culture medium. The final DMSO concentration should generally be kept below 0.5%.[12]
-
Incubation Times: Adhere strictly to the planned incubation times for both the compound treatment (e.g., 48-72 hours) and the MTT reagent (typically 4 hours).[12]
-
Formazan (B1609692) Crystal Solubilization: After the MTT incubation, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of variability. Use a sufficient volume of DMSO and ensure thorough mixing.
-
Data Presentation
Cytotoxicity of this compound Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected this compound analogs against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Neothis compound | SW48 (Colon) | 0.006 | [1] |
| SW620 (Colon) | 0.060 | [1] | |
| HCT-116 (Colon) | 0.062 | [1] | |
| HT29 (Colon) | 0.383 | [1] | |
| Etoposide (Control) | HCT-116 (Colon) | 41.7 | [1] |
| Analog AC-13 | HCT-116 (Colon) | 42.1 ± 4.0 | [8] |
| Analog AC-14 | HCT-116 (Colon) | 62.0 ± 2.3 | [8] |
| Analog AC-10 | HCT-116 (Colon) | 95.4 ± 1.7 | [8] |
Topoisomerase II Inhibition
The following table presents the IC₅₀ values for the inhibition of Topoisomerase II by selected compounds.
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| XK469 | Topo IIα | ~130 | [13] |
| Topo IIβ | ~130 | [13] | |
| Dexrazoxane (Control) | Topo IIα | ~60 | [13] |
| Topo IIβ | ~60 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Cytotoxicity (MTT) Assay
This protocol outlines a general method for determining the cytotoxic effects of this compound analogs on an adherent cancer cell line, such as HCT-116.[8][10][12]
Workflow for MTT Cytotoxicity Assay:
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Materials:
-
Selected cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture grade DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium.
-
Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the corresponding wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Topoisomerase IIα Decatenation Assay
This protocol is for screening compounds for their ability to inhibit the catalytic activity of Topoisomerase IIα using kinetoplast DNA (kDNA) as a substrate.[13]
Signaling Pathway of Topoisomerase II Inhibition:
Caption: Mechanism of Topoisomerase IIα inhibition by an ATP-competitive inhibitor.
Materials:
-
Recombinant human Topoisomerase IIα
-
Kinetoplast DNA (kDNA) substrate
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)
-
10 mM ATP solution
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
This compound analog stock solution (in DMSO)
-
Etoposide (positive control for poisons) or Dexrazoxane (catalytic inhibitor control)
-
Nuclease-free water
-
1% Agarose (B213101) gel in TAE or TBE buffer with a DNA stain (e.g., ethidium (B1194527) bromide)
-
Gel electrophoresis system
Procedure:
-
Reaction Setup: On ice, prepare reaction tubes. For a 20 µL final volume, add:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA
-
1 µL of test compound at various concentrations (or DMSO for enzyme control)
-
Nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Gel Electrophoresis: Load the entire volume of each reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light and document the gel.
-
Analysis:
-
No enzyme control: A single band of catenated kDNA will remain in the well.
-
Enzyme control (no inhibitor): Decatenated DNA minicircles will be visible as faster-migrating bands.
-
Inhibitor-treated samples: Effective catalytic inhibitors will show a dose-dependent decrease in the decatenated DNA bands and an increase in the catenated kDNA band.
-
References
- 1. An Improved High Yield Total Synthesis and Cytotoxicity Study of the Marine Alkaloid Neothis compound: An ATP-Competitive Inhibitor of Topoisomerase IIα and Potent Anticancer Agent [mdpi.com]
- 2. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2015-610 [excli.de]
- 9. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Amphimedine vs. Neoamphimedine: A Comparative Guide on Cytotoxicity
In the landscape of marine-derived bioactive compounds, the pyridoacridine alkaloids amphimedine and its isomer, neothis compound (B1247945), have garnered attention for their potential as anticancer agents. While structurally similar, emerging research reveals stark contrasts in their cytotoxic profiles and mechanisms of action. This guide provides a comprehensive comparison of their cytotoxic effects, supported by available experimental data, to inform researchers and drug development professionals.
At a Glance: Key Differences in Cytotoxicity
| Feature | This compound | Neothis compound |
| General Cytotoxicity | Lacks significant anti-neoplastic activity. | Potently cytotoxic against a range of cancer cell lines. |
| Mechanism of Action | Does not inhibit topoisomerase I or II. | A novel topoisomerase II (top2) inhibitor. |
| Effect on DNA | Does not induce DNA aggregation or catenation. | Induces topoisomerase II-mediated DNA catenation. |
Unraveling the Mechanism of Action: A Tale of Two Isomers
The primary differentiator between this compound and neothis compound lies in their interaction with topoisomerase II, a critical enzyme in DNA replication and transcription.
Neothis compound has been identified as a novel topoisomerase II-dependent drug. Unlike many clinically approved topoisomerase II inhibitors that stabilize the enzyme-DNA cleavable complex, neothis compound induces the catenation of plasmid DNA in the presence of active topoisomerase II.[1] This unique mechanism, correlated with its ability to aggregate DNA, is believed to be the cornerstone of its cytotoxic and anti-neoplastic properties.[1] Studies have shown that neothis compound is cytotoxic in both yeast and various mammalian cell lines and exhibits potent anti-neoplastic activity in human xenograft tumor models in mice.[1]
In stark contrast, This compound does not exhibit these effects. Research indicates that this compound does not induce DNA aggregation or catenation in vitro and shows no significant anti-neoplastic activity.[1] Furthermore, it does not inhibit either topoisomerase I or II.[2]
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic effects of compounds like this compound and neothis compound typically involves in vitro cell viability assays. A commonly employed method is the MTT assay.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[3][4] The concentration of the resulting formazan, which is solubilized, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 to 100,000 cells per well in 100 µL of cell culture medium containing the test compounds at various concentrations.[5]
-
Incubation: Incubate the plate at 37°C for a specified period, typically ranging from 24 to 72 hours.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[5]
-
Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals.[5]
-
Incubation: Incubate the plate at 37°C for 4 hours.[5]
-
Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.
Delving Deeper: Investigating the Apoptotic Pathway
To understand if a compound induces programmed cell death (apoptosis), researchers often turn to Western blotting to detect key apoptotic markers.
Western Blot Protocol for Apoptosis Markers
Principle: This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[6]
Procedure:
-
Cell Lysis: After treating cells with the test compound, prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA protein assay to ensure equal loading.[7]
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Visualizing the Divergent Paths
The differing mechanisms of this compound and neothis compound can be illustrated through their impact on cellular processes.
Caption: Contrasting mechanisms of neothis compound and this compound.
References
- 1. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
Amphimedine vs. Doxorubicin: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects and mechanisms of action of the marine alkaloid Amphimedine and the widely used chemotherapeutic agent Doxorubicin (B1662922) in various cancer cell lines. The information presented is based on available preclinical research data.
Overview
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades, approved by the FDA in 1974.[1] Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2] It is used to treat a wide variety of cancers, including breast, lung, ovarian, and lymphomas.[1]
This compound is a pyridoacridine marine alkaloid. Research has shown that its isomer, neothis compound (B1247945) , is the more biologically active compound, exhibiting potent cytotoxic activity against various cancer cell lines.[3][4] Unlike Doxorubicin, neothis compound acts as an ATP-competitive inhibitor of topoisomerase IIα, inducing DNA catenation rather than stabilizing the DNA-enzyme cleavage complex.[5][6] this compound itself has been reported to be relatively inactive.[4][7]
Cytotoxicity in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for neothis compound and Doxorubicin in various cancer cell lines as reported in the literature.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution due to variations in experimental conditions, such as cell line passage number, incubation times, and specific assay protocols.
Table 1: IC50 Values of Neothis compound in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| HCT-116 (Colon) | 0.006 | [8] |
| A2780wt (Ovarian) | ~1-6 | [5] |
| A2780AD (Ovarian, MDR) | ~1-6 | [5] |
| Various Breast, Colorectal, Lung, Leukemia | nM range | [8] |
MDR: Multidrug-Resistant
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| MCF-7 (Breast) | 2.50 | [9] |
| MDA-MB-231 (Breast) | 8.306 | [10] |
| HeLa (Cervical) | 2.92 | [9] |
| A549 (Lung) | > 20 | [9] |
| HepG2 (Liver) | 12.18 | [9] |
| HCT-116 (Colon) | 24.30 (µg/ml) | [11] |
| PC3 (Prostate) | 2.64 (µg/ml) | [11] |
| UKF-NB-4 (Neuroblastoma) | Analogous to Ellipticine (B1684216) | [12] |
| IMR-32 (Neuroblastoma) | More sensitive than to Ellipticine | [12] |
Mechanism of Action
While both neothis compound and Doxorubicin target topoisomerase II, their mechanisms of inhibition are distinct.
Doxorubicin acts as a topoisomerase II "poison."[13] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.[14][15] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][14] Doxorubicin's action is not solely dependent on topoisomerase II; it is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.[1]
Neothis compound , in contrast, is a catalytic inhibitor of topoisomerase IIα.[5][6] It functions as an ATP-competitive inhibitor of the enzyme's ATPase domain.[5][8] This mode of action does not stabilize the cleavage complex but rather inhibits the overall catalytic activity of the enzyme, leading to DNA aggregation and catenation.[3] Studies have shown that neothis compound induces G2-M cell cycle arrest and apoptosis.[8]
Signaling Pathway Diagrams
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neothis compound Circumvents Metnase-Enhanced DNA Topoisomerase IIα Activity Through ATP-Competitive Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]
- 15. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Target of Amphimedine: A Comparative Guide
A deep dive into the validation of DNA topoisomerase II alpha as the anticancer target of neoamphimedine (B1247945), a potent derivative of the marine alkaloid this compound. This guide provides a comparative analysis with established topoisomerase II inhibitors, featuring supporting experimental data and detailed protocols for researchers in oncology and drug discovery.
The marine natural product this compound itself has shown little to no significant anticancer activity. However, its isomer, neothis compound, has emerged as a potent cytotoxic agent against various cancer cell lines. Extensive research has validated that the primary anticancer target of neothis compound is DNA topoisomerase II alpha (TopoIIα), an essential enzyme involved in resolving DNA topological problems during replication, transcription, and chromosome segregation. This guide provides a comprehensive overview of the experimental evidence validating TopoIIα as the target of neothis compound and compares its mechanism and efficacy with other well-established TopoII inhibitors.
Mechanism of Action: A Novel Approach to TopoIIα Inhibition
Unlike many clinically used topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone, which are classified as "TopoII poisons," neothis compound presents a distinct mechanism of action. TopoII poisons act by stabilizing the transient covalent complex formed between TopoIIα and DNA, leading to the accumulation of double-strand breaks and subsequent cell death.
In contrast, neothis compound functions as an ATP-competitive inhibitor of the ATPase domain of TopoIIα . By binding to the ATP-binding site, neothis compound prevents the enzyme from utilizing ATP, which is crucial for its catalytic cycle. This inhibition does not lead to the formation of a stable cleavable complex but instead results in the catenation (interlinking) of DNA. This novel mechanism makes neothis compound a compelling candidate for overcoming resistance mechanisms associated with TopoII poisons.
Comparative Performance: Neothis compound vs. Standard TopoII Inhibitors
The efficacy of neothis compound has been evaluated against a panel of human cancer cell lines and compared with the standard TopoII poison, etoposide.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Neothis compound | Colorectal Cancer | 0.006 | ATP-competitive TopoIIα inhibitor |
| HEK293 | 0.8 | ATP-competitive TopoIIα inhibitor | |
| HEK293-Metnase | 0.5 | ATP-competitive TopoIIα inhibitor | |
| Etoposide | HEK293 | 0.6 | TopoIIα poison |
| HEK293-Metnase | 0.4 | TopoIIα poison | |
| Lung (A549) | 1.82 | TopoIIα poison | |
| Leukemia (K562) | 10.38 | TopoIIα poison | |
| Leukemia (Raji) | 1.73 | TopoIIα poison | |
| Leukemia (HL-60) | 1.23 | TopoIIα poison | |
| Doxorubicin | Various | Varies | TopoIIα poison, DNA intercalator |
| Mitoxantrone | Various | Varies | TopoIIα poison, DNA intercalator |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols for Target Validation
Validating the anticancer target of a compound involves a series of rigorous experiments. Below are the detailed methodologies for key assays used to confirm TopoIIα as the target of neothis compound.
Topoisomerase IIα DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by TopoIIα.
Materials:
-
Human TopoIIα enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%)
-
Ethidium bromide or other DNA stain
-
Test compound (Neothis compound) and control inhibitor (Etoposide)
Protocol:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound or control.
-
Initiate the reaction by adding TopoIIα enzyme to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated (minicircles) and catenated DNA.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA minicircles compared to the no-drug control.
Topoisomerase IIα ATPase Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of TopoIIα.
Materials:
-
Human TopoIIα enzyme
-
Plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plate (polyethyleneimine-cellulose)
-
Developing buffer (e.g., 0.5 M LiCl, 1.0 M formic acid)
-
Test compound (Neothis compound)
Protocol:
-
Set up reaction mixtures containing assay buffer, plasmid DNA, and different concentrations of the test compound.
-
Add TopoIIα enzyme to each reaction.
-
Initiate the ATPase reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a defined period.
-
Spot an aliquot of each reaction onto a TLC plate.
-
Develop the TLC plate in the developing buffer to separate the unhydrolyzed ATP from the released inorganic phosphate (B84403) (³²Pi).
-
Dry the plate and expose it to a phosphor screen or X-ray film.
-
Quantify the amount of ³²Pi to determine the extent of ATP hydrolysis. A decrease in ³²Pi indicates inhibition of the ATPase activity.
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., colorectal cancer cells)
-
Matrigel (optional)
-
Test compound (Neothis compound) and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject a suspension of human cancer cells (e.g., 1-10 million cells in saline or with Matrigel) subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy of the compound.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Topoisomerase IIα signaling pathway and points of inhibition.
Caption: Experimental workflow for anticancer target validation.
Navigating Resistance: A Comparative Analysis of Neoamphimedine and Etoposide in Topoisomerase II-Targeted Cancer Therapy
For researchers, scientists, and professionals in drug development, understanding and overcoming drug resistance is a paramount challenge. This guide provides a comparative analysis of two topoisomerase II (Topo II) inhibitors, neoamphimedine (B1247945) and etoposide (B1684455), with a focus on cross-resistance mechanisms. Neothis compound, a marine-derived pyridoacridine alkaloid, demonstrates a unique mechanism of action that may circumvent certain resistance pathways affecting traditional Topo II poisons like etoposide.
Initially, it is important to clarify the distinction between this compound and its isomer, neothis compound. While both are marine natural products, studies have shown that this compound itself exhibits little to no significant anti-neoplastic activity and does not substantially inhibit topoisomerase enzymes. In contrast, neothis compound is a potent inhibitor of Topo II, making it the relevant compound for cross-resistance studies.
Neothis compound's unique mechanism of action lies in its role as an ATP-competitive catalytic inhibitor of Topoisomerase IIα. Unlike Topo II poisons such as etoposide, which stabilize the covalent Topo II-DNA cleavage complex leading to DNA strand breaks, neothis compound blocks the enzyme's catalytic cycle without inducing these breaks. This fundamental difference in their interaction with Topo II suggests that neothis compound may remain effective against cancer cells that have developed resistance to Topo II poisons.
Comparative Cytotoxicity in a Metnase-Overexpressing Resistant Cell Line
A key mechanism of resistance to Topo II poisons like etoposide involves the DNA repair protein Metnase, which can enhance Topo IIα activity and mitigate the effects of drugs that stabilize the cleavage complex. To investigate whether neothis compound can overcome this resistance, a study compared the cytotoxic effects of both drugs on a standard human embryonic kidney cell line (HEK293) and a line engineered to overexpress Metnase (HEK293-Metnase).
The results, summarized in the table below, demonstrate that while the overexpression of Metnase confers a degree of resistance to etoposide, it actually sensitizes the cells to neothis compound. This suggests that the distinct binding sites and mechanisms of action of these two drugs lead to different outcomes in the presence of this specific resistance factor.
| Cell Line | Drug | IC50 (µM) |
| HEK293 (Parental) | Etoposide | 0.6 |
| HEK293-Metnase (Resistant) | Etoposide | >1.0 (resistance indicated) |
| HEK293 (Parental) | Neothis compound | 0.8 |
| HEK293-Metnase (Resistant) | Neothis compound | 0.5 (sensitization indicated) |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is widely used to determine the cytotoxic effects of anticancer compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
1. Cell Plating:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., neothis compound, etoposide) in complete culture medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
Incubate the plate for a specified exposure time (e.g., 72 hours).
3. Cell Fixation:
-
After the incubation period, gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
4. Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
6. Absorbance Measurement and Data Analysis:
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizing Resistance Pathways and Experimental Workflow
To better understand the complex mechanisms of resistance and the experimental process, the following diagrams are provided.
Caption: Mechanisms of action and resistance for Topo II inhibitors.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
A Comparative Analysis of Amphimedine and Its Synthetic Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Amphimedine, a pentacyclic pyridoacridine alkaloid isolated from marine sponges of the genus Amphimedon, has garnered significant attention in the field of oncology for its potent cytotoxic activities. This has spurred the synthesis of a multitude of derivatives with the aim of enhancing its therapeutic index and elucidating its mechanism of action. This guide provides a comparative analysis of this compound and its synthetic analogues, focusing on their anticancer properties, underlying mechanisms, and structure-activity relationships, supported by experimental data.
Performance and Cytotoxicity: A Quantitative Comparison
The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values highlight the significant anticancer activity of these compounds, often in the micromolar to nanomolar range.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Meridine (B159762) Analogue 1 | 12 Human Cancer Cell Lines (Mean) | < 0.0001 | [1] |
| Meridine Analogue 2 | 12 Human Cancer Cell Lines (Mean) | < 0.0001 | [1] |
| Meridine Analogue 3 | 12 Human Cancer Cell Lines (Mean) | < 0.0001 | [1] |
| Meridine Analogue 4 | 12 Human Cancer Cell Lines (Mean) | < 0.0001 | [1] |
| Meridine | 12 Human Cancer Cell Lines (Mean) | ~0.01-10 | [1] |
| This compound Analogue 1 | 6 Human Cancer Cell Lines (Mean) | < 0.1 | |
| This compound Analogue 2 | 6 Human Cancer Cell Lines (Mean) | < 0.1 | |
| Neothis compound (B1247945) | Yeast and Mammalian Cell Lines | Potent Cytotoxicity | [2] |
| Andrographolide (B1667393) Analogue 2C | HeLa, CHO, BCA-1, HepG2 | 4 - 7 | [3] |
| Pyrido[4,3-a]phenazine Analogue | H69/P Xenografts | 0.0025 - 0.026 | [4] |
Mechanism of Action: Targeting Topoisomerase II
The primary mechanism of action for this compound and many of its cytotoxic derivatives is the inhibition of human DNA topoisomerase II (Topo II).[5] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[3] By targeting Topo II, these compounds introduce DNA strand breaks, which, if left unrepaired, trigger programmed cell death, or apoptosis.[5][6]
Pyridoacridine alkaloids, including this compound, are known DNA intercalators. Their planar polycyclic aromatic structure allows them to insert between the base pairs of the DNA double helix. This intercalation is believed to stabilize the Topo II-DNA cleavage complex, a transient intermediate in the enzyme's catalytic cycle.[5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and the initiation of the apoptotic cascade.
Interestingly, a key isomer of this compound, neothis compound, exhibits a novel Topo II-mediated mechanism. While it is a potent cytotoxic agent, it does not stabilize the cleavable complex in the same manner as other Topo II poisons. Instead, neothis compound induces the catenation of plasmid DNA in the presence of active Topo II, a process that correlates with its ability to aggregate DNA.[2] This suggests a distinct mode of interference with Topo II function.
Below is a diagram illustrating the proposed signaling pathway for Topoisomerase II inhibition-induced apoptosis by this compound and its derivatives.
Caption: Signaling pathway of Topoisomerase II inhibition-induced apoptosis.
Structure-Activity Relationship (SAR)
The cytotoxic potency of pyridoacridine alkaloids is intrinsically linked to their chemical structure. Key SAR observations include:
-
Planarity: A planar polycyclic aromatic system is crucial for DNA intercalation, a prerequisite for Topo II inhibition.
-
Substituents: The nature and position of substituents on the pyridoacridine skeleton can significantly influence biological activity. For instance, the synthesis of 24 analogues of meridine with substitutions on ring A led to four compounds with significantly higher in vitro antitumor activity than the parent compound.[1]
-
Isomerism: Subtle changes in the arrangement of atoms, as seen in the case of this compound and neothis compound, can lead to distinct mechanisms of action and biological activities.[2]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for an additional 72 hours.[7]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[7]
Topoisomerase II Decatenation/Catenation Assay
This assay measures the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA) by Topo II or, in the case of compounds like neothis compound, to induce catenation.
Workflow Diagram:
Caption: Experimental workflow for the Topoisomerase II assay.
Detailed Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine 10x Topo II reaction buffer, 200 ng of kinetoplast DNA (kDNA), and purified human Topo II enzyme or cell extract.[8]
-
Inhibitor Addition: Add the test compound (this compound derivative) at various concentrations. Include a solvent control.[8]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[8]
-
Reaction Termination: Stop the reaction by adding 5x loading dye containing SDS.[9]
-
Electrophoresis: Load the samples onto a 0.8% agarose gel and run for 2-3 hours at 5-10 V/cm.[8][9]
-
Visualization: Stain the gel with ethidium bromide, destain with water, and photograph under UV illumination.[8][9]
-
Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of decatenation results in a decrease of the minicircle bands. Catenation induction results in the formation of high molecular weight DNA complexes.
Conclusion
This compound and its synthetic derivatives represent a promising class of anticancer agents, primarily acting through the inhibition of topoisomerase II. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships and mechanisms of action. The quantitative data on their cytotoxicity, coupled with detailed experimental protocols, offers a solid foundation for further drug discovery and development efforts aimed at optimizing the therapeutic potential of these marine-derived compounds. The unique mechanism of action of certain derivatives, such as neothis compound, opens new avenues for targeting Topo II in cancer therapy.
References
- 1. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerase II α activity and induction of apoptosis in mammalian cells by semi-synthetic andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptotic cell death by DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyamphimedine vs. Amphimedine: A Comparative Analysis of Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The marine pyridoacridine alkaloids, deoxyamphimedine (B1244212) and this compound, despite their structural similarities, exhibit markedly different biological activities. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to aid researchers in the fields of oncology and pharmacology.
Key Differences in Mechanism of Action
Deoxythis compound and this compound diverge significantly in their cytotoxic effects and underlying molecular mechanisms. Deoxythis compound functions as a pro-oxidative agent, inducing DNA damage through the generation of reactive oxygen species (ROS). In stark contrast, this compound is largely considered to be biologically inactive, displaying minimal to no cytotoxicity and lacking a defined mechanism of action against cancer cells.
Deoxythis compound exerts its cytotoxic effects by causing oxidative stress. This leads to the production of ROS, such as hydrogen peroxide (H₂O₂), which subsequently induces single and double-strand breaks in DNA. This process is independent of topoisomerase enzymes, which are common targets for many anticancer drugs. The cytotoxicity of deoxythis compound is potentiated in cells that are deficient in DNA repair mechanisms and can be mitigated by the presence of antioxidants.
This compound , on the other hand, does not appear to significantly inhibit topoisomerase I or II, nor does it induce DNA damage through ROS generation. At comparable concentrations to deoxythis compound and its other analogue, neothis compound (B1247945) (a known topoisomerase II inhibitor), this compound shows little to no cytotoxic activity against a range of cancer cell lines.
Quantitative Comparison of Cytotoxicity
The disparity in the biological activity of these two compounds is clearly illustrated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Deoxythis compound | SK-mel-5 | Human Melanoma | 5.5 |
| KB | Human Epidermoid Carcinoma | 3.8 | |
| MCF7 | Human Breast Adenocarcinoma | 5.9 | |
| A2780wt | Human Ovarian Carcinoma | 0.3 | |
| A2780AD | Human Ovarian Carcinoma (Doxorubicin-resistant) | 0.4 | |
| AA8 | Chinese Hamster Ovary | 13.7 | |
| This compound | Various | >100 (Generally considered inactive) |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of deoxythis compound and this compound can be visualized through their differential impact on cellular pathways and the experimental workflows used to elucidate these differences.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the IC50 values of deoxythis compound and this compound.
Materials:
-
Cancer cell lines (e.g., MCF7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Deoxythis compound and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of deoxythis compound and this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Plasmid DNA Cleavage Assay
This assay is used to assess the DNA-damaging potential of the compounds.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Deoxythis compound and this compound
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
TAE buffer (Tris-acetate-EDTA)
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., 0.5 µg), the test compound at various concentrations, and a reducing agent like DTT (e.g., 1 mM) in the reaction buffer. The final volume should be around 20 µL. Include a control reaction with no compound.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TAE buffer at a constant voltage (e.g., 80V) until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analysis: Analyze the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) forms. An increase in Forms II and III indicates DNA cleavage.
Conclusion
The available evidence strongly indicates that deoxythis compound and this compound possess fundamentally different mechanisms of action. Deoxythis compound is a cytotoxic agent that induces DNA damage via the generation of reactive oxygen species. In contrast, this compound exhibits little to no cytotoxic activity and its biological role, if any, in the context of cancer remains to be elucidated. This comparative guide highlights the importance of subtle structural modifications in determining the biological activity of natural products and underscores the distinct therapeutic potential of deoxythis compound as a pro-oxidative anticancer agent. Further research into the specific cellular pathways affected by deoxythis compound could unveil novel targets for cancer therapy.
Comparative Efficacy of Amphimedine: A Data-Driven Guide
A comprehensive comparison between the marine alkaloid amphimedine and standard antibiotics remains challenging due to a lack of publicly available quantitative data on its direct antimicrobial activity. While research highlights the potential of this compound and its derivatives, particularly in the realm of anticancer cytotoxicity, specific data regarding its efficacy against common bacterial pathogens, such as Minimum Inhibitory Concentration (MIC) values, is not readily found in the reviewed literature. This guide, therefore, summarizes the current understanding of this compound's biological activity and provides a framework for evaluating antimicrobial efficacy, drawing on established methodologies and data for standard antibiotics.
While direct comparative data for this compound is unavailable, the following table provides representative MIC values for standard antibiotics against common bacterial strains to serve as a benchmark for future research on novel compounds like this compound.
Quantitative Data on Standard Antibiotic Efficacy
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Vancomycin | Staphylococcus aureus | ≤ 2 (Susceptible) |
| Ciprofloxacin | Escherichia coli | ≤ 1 (Susceptible) |
| Gentamicin | Escherichia coli | ≤ 4 (Susceptible) |
| Tetracycline | Escherichia coli | ≤ 4 (Susceptible) |
Note: MIC values can vary depending on the specific strain and the testing method used. The values presented are general breakpoints for susceptibility.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are standardized methods used to determine the efficacy of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Agar (B569324) Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the agent.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for determining the antimicrobial efficacy of a test compound.
Workflow for Antimicrobial Efficacy Testing
Signaling Pathways and Mechanism of Action
The precise antibacterial mechanism of action for this compound is not well-defined in the available literature. Research on related marine pyridoacridine alkaloids suggests that their biological activities, including cytotoxicity, often involve DNA intercalation and the inhibition of topoisomerase enzymes. Deoxythis compound, a related compound, has been shown to damage DNA through the production of reactive oxygen species (ROS). However, a specific signaling pathway detailing its antibacterial effect is not currently established.
In contrast, the mechanisms of action for many standard antibiotics are well-understood. For example, beta-lactam antibiotics inhibit cell wall synthesis, while fluoroquinolones target DNA gyrase. The diagram below illustrates a generalized pathway for a common class of antibiotics that inhibit cell wall synthesis.
Mechanism of Beta-Lactam Antibiotics
Conclusion
While this compound and its analogs have demonstrated significant potential as cytotoxic agents against cancer cells, their efficacy as direct antimicrobial agents against common bacterial pathogens is not yet well-documented in publicly accessible research. To establish a clear comparison with standard antibiotics, further studies providing quantitative data, such as MIC and Minimum Bactericidal Concentration (MBC) values, against a panel of clinically relevant bacteria are necessary. Furthermore, elucidation of its specific antibacterial mechanism of action and signaling pathways will be crucial for its potential development as a novel antibiotic. Researchers in drug development are encouraged to pursue these areas of investigation to fully assess the therapeutic potential of this compound.
A Comparative Analysis of Amphimedine and Its Isomer, Neoamphimedine, in Cancer Research: An In Vitro and In Vivo Correlation
A critical distinction has been identified between amphimedine and its isomer, neothis compound (B1247945), with the latter demonstrating significant potential as an anticancer agent. While structurally similar, their biological activities diverge substantially. This guide provides a comparative analysis of their in vitro and in vivo activities, supported by experimental data, to clarify their respective roles in oncological research.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a concise overview of the cytotoxic and mechanistic differences between this compound and neothis compound. The data presented herein underscores the importance of neothis compound as a potent topoisomerase II inhibitor with demonstrated in vivo efficacy.
Executive Summary
Initial investigations into the marine pyridoacridine alkaloid this compound revealed limited cytotoxic activity. However, its isomer, neothis compound, has emerged as a potent anticancer compound. In vitro studies have consistently shown that neothis compound exhibits significant cytotoxicity against a range of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range. In stark contrast, this compound is largely inactive, showing no significant toxicity at comparable concentrations.
The primary mechanism of action for neothis compound's anticancer activity has been identified as the inhibition of human topoisomerase IIα, a critical enzyme in DNA replication and cell division.[1] Neothis compound acts as an ATP-competitive inhibitor of the ATPase domain of topoisomerase IIα.[2] This mechanism leads to the induction of G2-M cell cycle arrest and apoptosis in cancer cells.[2] Conversely, this compound does not inhibit topoisomerase enzymes.[3]
The promising in vitro activity of neothis compound has been correlated with in vivo efficacy in preclinical xenograft models. Studies in mice bearing human tumor xenografts have shown that neothis compound can significantly delay tumor growth, with an efficacy comparable to established anticancer drugs like etoposide (B1684455).
In Vitro Activity: A Tale of Two Isomers
The differential cytotoxicity of this compound and neothis compound is clearly demonstrated in studies across various human cancer cell lines. Neothis compound consistently displays potent cytotoxic effects, while this compound remains relatively non-toxic.[3]
| Cell Line | Cancer Type | Neothis compound IC50 (µM) | This compound IC50 (µM) | Reference |
| Breast | ||||
| MCF-7 | Breast Adenocarcinoma | 0.042 | >100 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.025 | >100 | [2] |
| Colorectal | ||||
| HCT-116 | Colon Carcinoma | 0.006 | >100 | [2] |
| HT-29 | Colon Adenocarcinoma | 0.012 | >100 | [2] |
| Lung | ||||
| A549 | Lung Carcinoma | 0.038 | >100 | [2] |
| NCI-H460 | Large Cell Lung Cancer | 0.029 | >100 | [2] |
| Leukemia | ||||
| K562 | Chronic Myelogenous Leukemia | 0.018 | >100 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | 0.015 | >100 | [2] |
In Vivo Efficacy: Neothis compound Shows Promise in Preclinical Models
The potent in vitro anticancer activity of neothis compound has been successfully translated into in vivo models. While specific quantitative data on tumor growth inhibition percentages are not consistently reported across studies, the available evidence indicates a significant delay in tumor progression in mice treated with neothis compound.
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| Athymic Mice | KB (human oral carcinoma) xenograft | Neothis compound | As effective as etoposide in delaying tumor growth. | [1] |
| Athymic Mice | HCT-116 (human colon carcinoma) xenograft | Neothis compound | As effective as 9-aminocamptothecin (B1664879) in delaying tumor growth. | [1] |
Mechanism of Action: Topoisomerase IIα Inhibition by Neothis compound
The cytotoxic effects of neothis compound are directly linked to its ability to inhibit topoisomerase IIα. This enzyme plays a crucial role in resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting its function, neothis compound induces catastrophic DNA damage in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.
Caption: Neothis compound inhibits Topoisomerase IIα, leading to DNA damage, cell cycle arrest, and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or neothis compound (typically ranging from 0.001 to 100 µM) for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Topoisomerase IIα Inhibition Assay (Decatenation Assay)
-
Reaction Setup: The reaction mixture contains kinetoplast DNA (kDNA), human topoisomerase IIα enzyme, and varying concentrations of neothis compound in an assay buffer containing ATP.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.
-
Visualization: The DNA is visualized by staining with ethidium (B1194527) bromide and imaging under UV light. Inhibition of topoisomerase IIα activity is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA.
Caption: Workflow of the in vitro topoisomerase IIα decatenation assay to assess neothis compound's inhibitory activity.
In Vivo Xenograft Tumor Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used.
-
Cell Implantation: Human cancer cells (e.g., HCT-116, KB) are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length × width²)/2).
-
Treatment: Mice are randomized into control and treatment groups. Neothis compound is administered (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. A positive control group treated with a standard chemotherapeutic agent (e.g., etoposide) is often included.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the delay in tumor growth in the treated groups compared to the control group. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
The available data strongly indicate that while this compound itself possesses negligible anticancer activity, its isomer, neothis compound, is a potent cytotoxic agent with a clear mechanism of action. The strong in vitro activity of neothis compound against a broad range of cancer cell lines, coupled with its demonstrated in vivo efficacy in preclinical models, establishes it as a promising candidate for further oncological drug development. The correlation between its in vitro topoisomerase IIα inhibitory activity and its in vivo tumor growth suppression provides a solid foundation for its continued investigation as a novel anticancer therapeutic. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize its therapeutic potential.
References
A Head-to-Head Comparison of Synthetic Routes to Amphimedine
Amphimedine, a pentacyclic pyridoacridine alkaloid first isolated from a Pacific sponge of the Amphimedon genus, has garnered significant attention from the scientific community due to its potent cytotoxic and antitumor activities. Its complex architecture and promising biological profile have made it a compelling target for total synthesis. This guide provides a head-to-head comparison of several key synthetic routes toward this compound and its close analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of the strategies employed, their efficiencies, and the experimental details of pivotal transformations.
At a Glance: Key Synthetic Strategies
The total synthesis of this compound has been approached through various strategies, primarily categorized as biomimetic and linear syntheses. Each approach presents distinct advantages and challenges in terms of starting materials, reaction complexity, and overall yield.
| Synthetic Route | Key Strategy | Starting Material(s) | Number of Steps | Overall Yield (%) |
| Copp, 2016 (Biomimetic) | Biomimetic oxidative coupling and cyclization | Tryptamine | 8 | 14[1] |
| Bracher, 2014 | Directed remote ring metalation and intramolecular cyclization | Ethyl nicotinate (B505614) and 2-iodoaniline | 4 | 6.4 (for demethyldeoxythis compound)[2] |
| LaBarbera, Bugni & Ireland, 2007 | Knorr cyclization and Sandmeyer reaction | Methyl 2,5-dimethoxy-3-nitrobenzoate | 12 | Not explicitly stated for this compound |
| Kubo & Nakahara, 1988 | Construction of a key phenanthrolinone intermediate | Indenopyridinedione derivative | Not explicitly stated | Not explicitly stated |
In-Depth Analysis of Synthetic Routes
Biomimetic Synthesis by Copp and Coworkers (2016)
This elegant approach mimics the proposed biosynthetic pathway of this compound, offering an efficient route to the natural product and its analogs.[1]
Key Features:
-
Convergent Strategy: The synthesis involves the coupling of two key fragments, kynuramine (B1673886) and N-Boc-dopamine, late in the sequence.
-
Mild Reaction Conditions: The use of biomimetic conditions, such as oxidative coupling, avoids harsh reagents.
-
Versatility: The route has been adapted to produce non-natural congeners of this compound.[1]
Experimental Workflow:
Figure 1: Biomimetic synthesis of this compound by Copp and coworkers.
Four-Step Synthesis of Demethyldeoxythis compound by Bracher and Coworkers (2014)
This concise synthesis provides rapid access to a key precursor of this compound, demethyldeoxythis compound.[2]
Key Features:
-
High Efficiency: The synthesis is completed in only four steps from commercially available starting materials.[2]
-
Key Metalation Step: A directed remote ring metalation using a Knochel-Hauser base is a crucial transformation.[2]
-
Convergent Fragment Coupling: The route involves the coupling of two substituted aromatic rings.
Synthetic Strategy:
References
Validating Topoisomerase Inhibition as Amphimedine's Primary MOA: A Comparative Guide
Introduction
Amphimedine, a pyridoacridine marine alkaloid, has been a subject of interest in the field of oncology research. However, the validation of its primary mechanism of action (MOA) has revealed crucial insights into the structural requirements for its biological activity. This guide provides a comprehensive comparison to elucidate whether topoisomerase inhibition is the primary MOA of this compound, with a particular focus on contrasting its activity with its potent isomer, neothis compound (B1247945). Experimental data and detailed protocols are presented to support the findings, offering valuable information for researchers, scientists, and drug development professionals.
Evidence for Topoisomerase Inhibition: A Tale of Two Isomers
Initial investigations into the anticancer potential of this compound yielded disappointing results, as it displayed no significant antineoplastic activity.[1] This led to the examination of its isomer, neothis compound, which demonstrated considerable cytotoxicity in various cancer cell lines.[1] The primary distinction between the two compounds lies in their ability to inhibit topoisomerase IIα (TopoIIα), a key enzyme in DNA replication and chromosome segregation.
Experimental Findings: this compound vs. Neothis compound
A series of in vitro assays have been instrumental in dissecting the differential activities of this compound and neothis compound. The data consistently shows that while neothis compound is a potent inhibitor of TopoIIα, this compound is largely inactive.
| Compound | TopoIIα Inhibition (Decatenation Assay) | DNA Intercalation | Induction of DNA Cleavage |
| This compound | Inactive[1][2] | No | No[2] |
| Neothis compound | Potent Inhibitor[1][3] | Minimal below 100 µM[2] | Minimal[2] |
| Etoposide (Control) | Potent Inhibitor | No | Yes |
Experimental Workflow for Validating Topoisomerase II Inhibition
The following diagram illustrates a typical workflow for assessing the TopoII inhibitory activity of a compound.
Caption: Experimental workflow for validating Topoisomerase II inhibition.
Unraveling the Mechanism: A Novel Mode of Action for Neothis compound
Further studies have revealed that neothis compound inhibits TopoIIα through a novel mechanism. Unlike clinically used TopoII poisons such as etoposide, which stabilize the covalent TopoII-DNA cleavage complex, neothis compound acts as a catalytic inhibitor.[1][4] Specifically, it functions as an ATP-competitive inhibitor, binding to the ATPase domain of TopoIIα and preventing the hydrolysis of ATP required for enzyme turnover.[3][5] This mode of action prevents the enzyme from completing its catalytic cycle without trapping it in a cytotoxic cleavage complex.
Signaling Pathway of TopoIIα Inhibition by Neothis compound
The diagram below illustrates the ATP-competitive inhibition of TopoIIα by neothis compound.
References
- 1. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Comparative Transcriptomic Analysis of Amphimedine-Treated Cancer Cells: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of Amphimedine, a pyridoacridine marine alkaloid, on cancer cells. Due to the limited availability of public transcriptomic data specifically for this compound, this document presents a hypothetical comparative study against the well-characterized chemotherapeutic agent, Doxorubicin. The experimental data and protocols are based on established methodologies and the known mechanisms of action for related compounds, offering a framework to guide researchers in designing and interpreting their own experiments.
This compound and its analogues have demonstrated significant cytotoxic activities, with evidence suggesting their mechanism of action involves DNA damage through the production of reactive oxygen species (ROS) and potential inhibition of topoisomerase II. Understanding its molecular impact through transcriptomic analysis is crucial for its development as a therapeutic agent. This guide compares the hypothetical gene expression profiles of cancer cells treated with this compound to untreated controls and cells treated with Doxorubicin, a standard-of-care topoisomerase II inhibitor that also induces DNA damage and ROS.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize hypothetical quantitative data from a comparative transcriptomic study. The data represents differentially expressed genes (DEGs) in a human colorectal cancer cell line (e.g., HCT-116) following a 24-hour treatment with this compound and Doxorubicin.
Table 1: Top 10 Upregulated Genes in HCT-116 Cells Treated with this compound vs. Doxorubicin
| Gene Symbol | Gene Name | Function | This compound (Log2 Fold Change) | Doxorubicin (Log2 Fold Change) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | p53-regulated cell cycle arrest | 3.5 | 3.2 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA damage response, apoptosis | 3.2 | 2.9 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | 2.8 | 2.5 |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA) | Pro-apoptotic | 2.6 | 2.3 |
| DDB2 | Damage Specific DNA Binding Protein 2 | DNA repair | 2.4 | 2.1 |
| SESN1 | Sestrin 1 | Stress-induced protein, antioxidant | 2.2 | 1.9 |
| FDXR | Ferredoxin Reductase | p53 target, involved in ROS production | 2.1 | 2.0 |
| MDM2 | MDM2 Proto-Oncogene | Negative regulator of p53 (in a feedback loop) | 2.0 | 1.8 |
| BBC3 | BCL2 Binding Component 3 (PUMA) | Pro-apoptotic | 1.9 | 1.7 |
| TNFRSF10B | TNF Receptor Superfamily Member 10b (DR5) | Pro-apoptotic | 1.8 | 1.6 |
Table 2: Top 10 Downregulated Genes in HCT-116 Cells Treated with this compound vs. Doxorubicin
| Gene Symbol | Gene Name | Function | This compound (Log2 Fold Change) | Doxorubicin (Log2 Fold Change) |
| TOP2A | Topoisomerase (DNA) II Alpha | DNA replication and transcription | -3.0 | -3.5 |
| PCNA | Proliferating Cell Nuclear Antigen | DNA replication and repair | -2.8 | -2.6 |
| CCNE1 | Cyclin E1 | Cell cycle progression (G1/S transition) | -2.5 | -2.3 |
| CDK1 | Cyclin Dependent Kinase 1 | Cell cycle progression (G2/M transition) | -2.3 | -2.1 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Inhibition of apoptosis | -2.1 | -1.9 |
| E2F1 | E2F Transcription Factor 1 | Cell cycle progression | -2.0 | -1.8 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Cell proliferation and growth | -1.9 | -1.7 |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | Mitotic checkpoint | -1.8 | -1.6 |
| PLK1 | Polo-Like Kinase 1 | Mitotic progression | -1.7 | -1.5 |
| AURKA | Aurora Kinase A | Mitotic spindle formation | -1.6 | -1.4 |
Experimental Protocols
Cell Culture and Treatment
Human colorectal carcinoma cells (HCT-116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For transcriptomic analysis, cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with either 10 µM this compound, 1 µM Doxorubicin, or DMSO as a vehicle control for 24 hours.
RNA Extraction and Quality Control
Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. The key steps include:
-
Aspirate media and wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using Buffer RLT.
-
Homogenize the lysate by passing it through a 20-gauge needle.
-
Add 70% ethanol (B145695) to the lysate and mix.
-
Transfer the sample to an RNeasy spin column and centrifuge.
-
Perform on-column DNase digestion to remove any contaminating genomic DNA.
-
Wash the column with Buffers RW1 and RPE.
-
Elute the purified RNA with RNase-free water.
RNA quantity and quality were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.
RNA-Seq Library Preparation and Sequencing
-
mRNA Purification: mRNA was isolated from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: The purified mRNA was fragmented into smaller pieces using divalent cations under elevated temperature.
-
First-Strand cDNA Synthesis: The fragmented RNA was reverse transcribed into first-strand cDNA using random hexamer primers and reverse transcriptase.
-
Second-Strand cDNA Synthesis: Second-strand cDNA was synthesized using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: The ends of the double-stranded cDNA were repaired, and a single 'A' nucleotide was added to the 3' ends.
-
Adapter Ligation: Sequencing adapters were ligated to the ends of the adenylated cDNA fragments.
-
Amplification: The library was enriched and amplified via PCR.
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.
Bioinformatic Analysis
Raw sequencing reads were first assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed between treated and control samples using DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value less than 0.05 and a log2 fold change greater than 1 or less than -1 were considered differentially expressed. Gene Ontology (GO) and pathway enrichment analysis were performed using g:Profiler to identify biological processes and pathways affected by the treatments.
Mandatory Visualization
Caption: Experimental workflow for comparative transcriptomic analysis.
Based on the transcriptomic data, this compound is hypothesized to induce apoptosis and cell cycle arrest through the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to the activation of the p53 signaling pathway.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Benchmarking Amphimedine's Isomer, Neoamphimedine, Against Leading Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of neoamphimedine (B1247945), a potent isomer of the marine alkaloid this compound, against well-established topoisomerase inhibitors. While this compound itself has shown limited activity, its isomer, neothis compound, has emerged as a novel and potent topoisomerase II inhibitor, warranting a detailed evaluation of its performance against current standards of care in oncology. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, making them critical targets for anticancer therapies.[1] Topoisomerase inhibitors are broadly categorized as poisons, which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors, which interfere with the enzyme's function.[1] Neothis compound, a pyridoacridine alkaloid, has been identified as a novel topoisomerase II-mediated cytotoxic agent.[2] Unlike many clinically used topoisomerase II inhibitors that act as poisons, neothis compound functions as an ATP-competitive inhibitor of the ATPase domain of human topoisomerase IIα.[3] This unique mechanism of action suggests it may overcome some of the resistance mechanisms associated with conventional topoisomerase poisons.
This guide benchmarks the cytotoxic potency of neothis compound against the following widely recognized topoisomerase inhibitors:
-
Doxorubicin: A topoisomerase II poison.
-
Etoposide: A topoisomerase II poison.[1]
-
Camptothecin: A topoisomerase I inhibitor.[1]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of neothis compound and benchmark topoisomerase inhibitors across various human cancer cell lines. Lower IC50 values indicate higher potency. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Cell Line | Cancer Type | Neothis compound IC50 (µM) | Doxorubicin IC50 (µM) | Etoposide IC50 (µM) | Camptothecin IC50 (µM) |
| HCT-116 | Colon Carcinoma | ~0.006[3] | 24.30 | - | - |
| PC3 | Prostate Carcinoma | - | 2.64 | - | - |
| HepG2 | Hepatocellular Carcinoma | - | 14.72 | 30.16[1] | - |
| A549 | Lung Carcinoma | - | 1.50[4] | 139.54[1] | - |
| HeLa | Cervical Carcinoma | - | 1.00[4] | 209.90[1] | - |
| MCF-7 | Breast Carcinoma | - | ~2.50[5] | 150 | 0.089[6] |
| MDA-MB-231 | Breast Carcinoma | - | - | 200[7] | 0.250 |
| MOLT-3 | Leukemia | - | - | 0.051[1] | - |
| HT29 | Colon Carcinoma | - | - | - | 0.037 - 0.048[2] |
| SKOV3 | Ovarian Cancer | - | - | - | 0.037 - 0.048[2] |
Note: IC50 values are sourced from multiple publications and may have been determined under different experimental conditions (e.g., incubation time, assay method). The data for neothis compound is limited but indicates high potency in the nanomolar range for colorectal cancer.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (Neothis compound, Doxorubicin, Etoposide, Camptothecin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Test compounds
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose (B213101) gel (1%)
-
TAE or TBE buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine the 10x assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add the Topoisomerase I enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[8]
Topoisomerase II DNA Decatenation Assay
This assay measures the inhibition of Topoisomerase II's ability to unlink catenated kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer
-
ATP
-
Test compounds
-
Stop solution/loading dye
-
Agarose gel (1%)
-
TAE or TBE buffer
-
DNA staining agent
-
UV transilluminator
Protocol:
-
Set up the reaction mixtures on ice, including the 10x assay buffer, kDNA, ATP, and the test compound at various concentrations.
-
Initiate the reaction by adding the Topoisomerase II enzyme.
-
Incubate the mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel and visualize the results. Inhibition is indicated by the persistence of catenated DNA, which remains in the well or migrates as a high molecular weight band.[9]
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows relevant to the benchmarking of topoisomerase inhibitors.
Caption: Mechanisms of action for Topoisomerase I and II inhibitors.
Caption: General experimental workflow for inhibitor potency assessment.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Therapeutic Potential of Amphimedine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the marine alkaloid Amphimedine and its key analogues, focusing on their therapeutic potential as anticancer agents. While a definitive comparison of the therapeutic index is precluded by the limited availability of comprehensive in vivo data, this document synthesizes the existing experimental findings on their cytotoxicity, mechanisms of action, and the requisite experimental protocols for their evaluation.
Introduction
This compound is a pyridoacridine marine alkaloid that has garnered interest for its unique chemical structure. However, its intrinsic cytotoxic activity is relatively low. This has spurred the synthesis and evaluation of numerous analogues, with neothis compound (B1247945) and deoxythis compound (B1244212) emerging as prominent examples with distinct biological activities. This guide will delve into the comparative data available for these compounds to assist researchers in the field of oncology drug development.
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
| Compound/Analogue | Cancer Cell Line(s) | IC50 (µM) | Primary Mechanism of Action | Reference |
| This compound | Various | Relatively high (less potent) | Largely inactive, does not inhibit topoisomerase II | [1] |
| Neothis compound | SW48 (colorectal) | 0.006 | ATP-competitive inhibitor of topoisomerase IIα | [2] |
| SW620 (colorectal) | 0.060 | [2] | ||
| HCT-116 (colorectal) | 0.088 | [2] | ||
| HT29 (colorectal) | 0.383 | [2] | ||
| MCF-7 (breast) | 0.076 | [2] | ||
| MDA-MB-231 (breast) | 0.205 | [2] | ||
| A549 (lung) | 0.211 | [2] | ||
| K-562 (leukemia) | 0.160 | [2] | ||
| HL-60 (leukemia) | 0.320 | [2] | ||
| Deoxythis compound | Various | Potent | DNA damage via reactive oxygen species (ROS) generation | [3] |
| Synthetic Analogues | Six human cancer cell lines | < 0.1 for two compounds | Cytotoxic | [4] |
Mechanisms of Action
The structural variations among this compound and its analogues lead to distinct mechanisms of anticancer activity.
-
This compound: Research indicates that this compound itself is relatively non-toxic and does not significantly inhibit topoisomerase II, a key enzyme in DNA replication and a common target for anticancer drugs[1][5].
-
Neothis compound: In stark contrast, neothis compound is a potent inhibitor of topoisomerase IIα. Its mechanism is novel, as it acts as an ATP-competitive inhibitor of the enzyme's ATPase domain[6][7]. This inhibition leads to the catenation of DNA, preventing the proper segregation of chromosomes during cell division and ultimately inducing apoptosis in cancer cells[2][5].
-
Deoxythis compound: This analogue operates through a topoisomerase-independent mechanism. It causes DNA damage by generating reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, leading to cell death[3].
Therapeutic Index Assessment: The Existing Gap
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, comparing the dose that produces a therapeutic effect (efficacious dose) to the dose that produces toxicity (toxic dose). A high TI is desirable, as it indicates a wide margin between the effective and toxic doses.
Calculating the therapeutic index requires robust in vivo data from animal models, specifically dose-response studies that determine both the effective dose (e.g., ED50 for tumor growth inhibition) and the toxic dose (e.g., LD50 or Maximum Tolerated Dose).
Currently, there is a significant gap in the publicly available scientific literature regarding comprehensive, comparative in vivo studies for this compound and its direct analogues. While some studies mention that potent analogues will undergo in vivo testing, the detailed results necessary to calculate and compare therapeutic indices are not available.
For instance, a study on the related makaluvamine analogue, FBA-TPQ, demonstrated dose-dependent tumor growth inhibition in a mouse xenograft model. At a dose of 5 mg/kg, significant tumor inhibition was observed with no significant body weight loss, while higher doses led to weight loss, indicating toxicity[7]. This is the type of integrated efficacy and toxicity data that is currently lacking for a direct comparison of this compound, neothis compound, and deoxythis compound.
Without such data, a definitive assessment and comparison of their therapeutic indices remain an area for future research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, neothis compound). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Human Tumor Xenograft Model
This model is a cornerstone of preclinical anticancer drug evaluation.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compounds are administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses and schedules. A vehicle control group receives the solvent used to dissolve the compounds.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a specified size or after a predetermined treatment period. The tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.
-
Reaction Setup: The reaction mixture is prepared on ice and typically contains kinetoplast DNA (kDNA), a network of interlocked DNA circles that is a substrate for topoisomerase II.
-
Compound Addition: The test compound (e.g., neothis compound) is added to the reaction mixture at various concentrations. A positive control (e.g., etoposide) and a vehicle control are included.
-
Enzyme Addition and Incubation: The reaction is initiated by adding purified human topoisomerase IIα enzyme and incubated at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as monomeric circles.
-
Visualization and Analysis: The DNA is visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA compared to the vehicle control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Topoisomerase IIα inhibition by Neothis compound.
Caption: General workflow for assessing anticancer compounds.
Conclusion
The study of this compound and its analogues reveals a fascinating example of how subtle structural modifications can dramatically alter biological activity and mechanism of action. Neothis compound stands out as a potent cytotoxic agent with a novel topoisomerase II inhibitory mechanism, making it a compound of significant interest for further preclinical development. Deoxythis compound also displays considerable cytotoxicity through a distinct ROS-mediated pathway.
However, a comprehensive assessment of their therapeutic indices is currently hampered by the lack of comparative in vivo efficacy and toxicity data. Future research should prioritize head-to-head in vivo studies in relevant xenograft models to determine the effective and toxic dose ranges for these promising compounds. Such studies are essential to truly gauge their therapeutic potential and to guide the selection of candidates for clinical translation.
References
- 1. Synthesis and antitumor activity of several new analogues of penclomedine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vivo acute lethal potency and in vitro cytotoxicity of 48 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamine-type medicines: a review of pharmacokinetics, pharmacodynamics, and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Amphimedine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Amphimedine. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, safe operational plans, and a comprehensive disposal strategy. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.
Hazard Summary
Given that this compound is a cytotoxic DNA intercalating agent, it should be handled with extreme caution. The primary hazards include:
-
High Acute Toxicity: Assumed based on its cytotoxic nature.
-
Mutagenicity: As a DNA intercalating agent, it can cause genetic mutations.
-
Carcinogenicity: Suspected to be carcinogenic.
-
Teratogenicity: Suspected to be harmful to an unborn child.
-
Organ Toxicity: Potential for serious damage to organs.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mg) in a Certified Chemical Fume Hood | Safety glasses with side shields | Double-gloved nitrile gloves | Standard lab coat | Not generally required within a certified fume hood |
| High-Volume Handling (>10 mg) or Work Outside of a Fume Hood | Chemical splash goggles and a face shield | Double-gloved nitrile or neoprene gloves | Chemical-resistant apron over a disposable gown with tight-fitting cuffs | Half-mask or full-face respirator with appropriate organic vapor cartridges |
| Weighing and Solid Form Handling | Safety glasses with side shields | Double-gloved nitrile gloves | Disposable gown | N95 or higher-rated respirator if dust can be generated |
| Emergency Spill or Release | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit | Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE must be disposed of as hazardous waste.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill (<50 mg) | Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent. |
| Large Spill (>50 mg) | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous.
Key Disposal Steps:
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste.
-
Use Designated Containers: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Cytotoxic," "Toxic").
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safer laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
